molecular formula C10H5ClO3 B8459535 Chromone-3-carbonyl chloride

Chromone-3-carbonyl chloride

Cat. No.: B8459535
M. Wt: 208.60 g/mol
InChI Key: DUTDBPYCLDQAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromone-3-carbonyl chloride is a useful research compound. Its molecular formula is C10H5ClO3 and its molecular weight is 208.60 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

4-oxochromene-3-carbonyl chloride

InChI

InChI=1S/C10H5ClO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H

InChI Key

DUTDBPYCLDQAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Chromone-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthesis and characterization of chromone-3-carbonyl chloride, a pivotal intermediate in medicinal chemistry. The chromone scaffold is a "privileged structure" in drug discovery, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This document moves beyond a simple recitation of protocols, delving into the mechanistic underpinnings of the synthetic pathway and offering expert insights into the interpretation of analytical data. It is designed to empower researchers with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific research needs. Detailed experimental procedures, data interpretation, and safety considerations are presented to ensure a robust and reliable approach to this important chemical transformation.

Introduction: The Significance of the Chromone Scaffold

The chromone ring system, a benzopyran-4-one, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The functionalization of the chromone core is key to modulating its pharmacological profile, and the C-3 position is a particularly strategic site for modification. This compound serves as a highly reactive and versatile intermediate, enabling the introduction of a wide range of functionalities through reactions with various nucleophiles.[4][5] This reactivity makes it an invaluable building block for the synthesis of novel chromone-3-carboxamides, esters, and other derivatives for screening in drug discovery programs.[5][6]

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely adopted method for the synthesis of this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5][7][8]

The Underlying Mechanism: An Expert's Perspective

The conversion of a carboxylic acid to an acid chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. The process is initiated by the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent elimination of sulfur dioxide and a proton to yield the final acid chloride. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this a highly efficient transformation. The choice of thionyl chloride is strategic; it is not only effective but the gaseous nature of its byproducts simplifies the purification of the desired product.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

  • Chromone-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM) or other suitable inert solvent

  • Cyclohexane (for precipitation/washing)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend chromone-3-carboxylic acid in dry DCM.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 3-5 equivalents) to the suspension at room temperature.[8]

  • Reaction: Heat the mixture to reflux and maintain for a period of 5 minutes to 2 hours.[7] The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure.

  • Isolation: The crude product is then treated with a non-polar solvent like cyclohexane and cooled in an ice bath to induce precipitation.[7]

  • Purification: The crystalline product is collected by filtration, washed with cold cyclohexane to remove any residual impurities, and dried under vacuum to yield pure this compound.[7]

Workflow for Synthesis

Synthesis_Workflow Start Chromone-3-Carboxylic Acid Reaction Reflux (5 min - 2 hr) Start->Reaction Reagents Thionyl Chloride (SOCl₂) Dry DCM Reagents->Reaction Workup Remove Excess SOCl₂ & Solvent Reaction->Workup Isolation Precipitate with Cyclohexane Workup->Isolation Purification Filter, Wash, & Dry Under Vacuum Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: Confirming Structure and Purity

Rigorous characterization is paramount to ensure the identity and purity of the synthesized this compound, which is crucial for its subsequent use in drug development.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the very strong carbonyl (C=O) stretching band of the acid chloride, which appears at a characteristically high frequency, typically in the range of 1775-1810 cm⁻¹.[9][10][11] This high frequency is due to the electron-withdrawing effect of the chlorine atom.[12] Other expected peaks include C=C stretching from the aromatic and pyrone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for elucidating the detailed structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the chromone ring system, typically in the range of 7.0-9.0 ppm.[13][14][15] The exact chemical shifts and coupling patterns will depend on the substitution pattern of the chromone core.

  • ¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. Key signals to look for include the carbonyl carbons of the pyrone ring and the acid chloride, which will appear downfield (typically >160 ppm).[13][16][17] The aromatic and olefinic carbons will resonate in the 100-160 ppm region.[18]

Summary of Expected Analytical Data
Technique Expected Data/Observations Interpretation
IR Spectroscopy Strong absorption at ~1775-1810 cm⁻¹Confirms the presence of the acid chloride C=O group.[10][11]
¹H NMR Aromatic protons in the 7.0-9.0 ppm range.Elucidates the proton environment of the chromone core.[13][14]
¹³C NMR Carbonyl carbons >160 ppm. Aromatic/olefinic carbons at 100-160 ppm.Confirms the carbon skeleton of the molecule.[16][17][18]
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.Confirms the molecular weight and elemental composition.
Characterization Workflow

Characterization_Workflow Product Synthesized Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structure Confirmation IR->Analysis NMR->Analysis MS->Analysis Final Pure this compound Analysis->Final

Sources

The Lynchpin of Chromone-Based Drug Discovery: A Technical Guide to Chromone-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the chromone scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active compounds.[1] Its inherent biological activities, spanning anticancer, anti-inflammatory, and antimicrobial properties, make it a cornerstone of modern therapeutic research.[2][3] At the heart of derivatizing this versatile core lies a highly reactive and pivotal intermediate: Chromone-3-carbonyl chloride.

This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, handling, and applications of this compound. Moving beyond a simple recitation of facts, this paper delves into the causality behind experimental choices and offers practical insights gleaned from extensive experience in the field.

Molecular Profile and Physicochemical Characteristics

This compound is a derivative of chromone, featuring a highly electrophilic acid chloride functional group at the C-3 position. This functionalization dramatically enhances the reactivity of the chromone core, making it an invaluable synthon for a diverse range of chemical transformations.

Table 1: Physicochemical Data of this compound and its Precursor

PropertyThis compoundChromone-3-carboxylic acid (Precursor)
Molecular Formula C₁₀H₅ClO₃C₁₀H₆O₄
Molecular Weight 208.60 g/mol [4]190.15 g/mol [5]
Appearance Expected to be a crystalline solidWhite to off-white solid[2]
Melting Point Data not readily available (often used in situ)202-205 °C[5]
Boiling Point Data not readily availableNot applicable
Solubility Soluble in aprotic organic solvents (e.g., DCM, cyclohexane)Sparingly soluble in many organic solvents

It is crucial to note that this compound is often not isolated as a stable, storable compound. Its high reactivity, particularly its susceptibility to hydrolysis, necessitates its generation and use in situ for subsequent reactions.[2][6]

Synthesis and Purification: A Self-Validating Protocol

The most prevalent and reliable method for the preparation of this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[2][6] The precursor, chromone-3-carboxylic acid, is itself synthesized from the readily available chromone-3-carbaldehyde.[2][7]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Part 1: Synthesis of Chromone-3-carboxylic acid cluster_1 Part 2: Synthesis of this compound 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) Chromone-3-carboxylic_acid Chromone-3-carboxylic_acid Chromone-3-carbaldehyde->Chromone-3-carboxylic_acid Pinnick Oxidation (NaClO₂, Sulfamic Acid) Chromone-3-carbonyl_chloride Chromone-3-carbonyl_chloride Chromone-3-carboxylic_acid->Chromone-3-carbonyl_chloride Chlorination (SOCl₂) Derivatization Derivatization Chromone-3-carbonyl_chloride->Derivatization In situ reaction with nucleophiles

Caption: Synthetic pathway from 2-hydroxyacetophenone to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Chromone-3-carboxylic acid from Chromone-3-carbaldehyde

  • To a solution of Chromone-3-carbaldehyde in a mixture of dichloromethane (DCM) and water, add sodium chlorite and sulfamic acid.[2]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization to yield pure Chromone-3-carboxylic acid.[2]

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Chromone-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).[2]

  • Heat the mixture to reflux for a period of 5 minutes to 1 hour, until the evolution of HCl gas ceases.[2] The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude this compound is typically a crystalline solid and is used immediately in the next step without further purification.[2] For some applications, the reaction mixture can be diluted with a dry, aprotic solvent like cyclohexane and cooled to precipitate the product, which is then filtered and dried under vacuum.[2]

Reactivity and Handling: Taming a Potent Electrophile

The paramount chemical feature of this compound is the highly electrophilic carbonyl carbon of the acid chloride. This makes it an excellent substrate for nucleophilic acyl substitution reactions.

Reaction with Nucleophiles

The primary utility of this compound lies in its reaction with a wide array of nucleophiles, most notably primary and secondary amines, to form the corresponding chromone-3-carboxamides.[2][8] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to quench the HCl byproduct.[2]

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Products C3CC This compound Amide Chromone-3-carboxamide C3CC->Amide + Et₃N Ester Chromone-3-carboxylate Ester C3CC->Ester + Pyridine Thioester Chromone-3-carbothioate C3CC->Thioester + Base Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH) Thiol Thiol (R'SH)

Caption: Reactivity of this compound with various nucleophiles.

Handling and Storage

Given its reactivity, this compound should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will readily hydrolyze back to the carboxylic acid. Therefore, all glassware should be thoroughly dried, and anhydrous solvents should be used. Storage is not recommended; it is best generated and consumed in the subsequent reaction step.

Spectroscopic Characterization

Direct spectroscopic data for isolated this compound is scarce due to its reactive nature. However, its formation can be confirmed by comparing the spectra of the starting material and the final product. The following table provides expected and observed spectral data for related compounds.

Table 2: Spectroscopic Data for Chromone-3-carboxylic Acid and a Representative Chromone-3-carboxamide

Spectroscopic TechniqueChromone-3-carboxylic acidN,N-Dimethyl-6-chloro-chromone-3-carboxamide
¹H NMR (DMSO-d₆)δ 9.16 (s, 1H, H-2), 8.19 (d, 1H, H-5), 7.95 (dd, 1H, H-7), 7.82 (d, 1H, H-8), 7.64 (t, 1H, H-6), 13.28 (s, 1H, -COOH)[2]δ 8.35 (s, 1H, H-2), 7.38-8.03 (m, 2H, H-5 and H-7), 7.35 (d, 1H, H-8), 2.97 (s, 3H, -NCH₃), 2.89 (s, 3H, -NCH₃)[2]
¹³C NMR (DMSO-d₆)δ 176.6 (C-4), 164.3 (C-OH), 164.2 (C-2), 156.2 (C-8a), 135.9 (C-7), 127.3 (C-5), 125.9 (C-6), 123.8 (C-4a), 119.3 (C-8), 114.7 (C-3)[2]δ 172.78 (C-4), 163.30 (C-N), 156.91 (C-8a), 156.12 (C-2), 154.77 (C-8a), 134.22 (C-7), 129.33 (C-6), 127.64 (C-5), 124.62 (C-4a), 119.33 (C-8), 112.67 (C-3), 38.14 (-NCH₃), 34.75 (-NCH₃)[2]
IR (cm⁻¹) ~3078 (O-H), ~1737 (C=O, carboxylic acid), ~1634 (C=O, ketone)[2]~2929 (C-H), ~1705 (C=O, ketone), ~1624 (C=O, amide)[2]

For this compound, one would expect to see the disappearance of the broad O-H stretch in the IR spectrum and the appearance of a sharp, intense carbonyl stretch for the acid chloride, typically in the range of 1770-1815 cm⁻¹. In the ¹³C NMR, the carbonyl carbon of the acid chloride would be expected to appear significantly downfield.

Applications in Drug Discovery and Medicinal Chemistry

The primary and most significant application of this compound is as a key intermediate for the synthesis of a wide variety of chromone-3-carboxamides. These derivatives have shown a remarkable range of biological activities, making them attractive candidates for drug development.

Synthesis of Biologically Active Chromone-3-carboxamides

Libraries of novel chromone-3-carboxamides have been synthesized and evaluated for various therapeutic properties, including:

  • Anti-inflammatory Activity: Certain chromone-3-carboxamides have demonstrated potent anti-inflammatory effects.[2]

  • Antitrypanosomal Activity: Some derivatives have shown promising activity against Trypanosoma species, the parasites responsible for trypanosomiasis.[2][7]

  • Cytotoxic Properties: The chromone scaffold is a common feature in many anticancer agents, and derivatives synthesized from this compound have been evaluated for their cytotoxicity against various cancer cell lines.[2][9]

  • Calpain Inhibitors: Chromone carboxamides have been synthesized and identified as potent inhibitors of μ-calpain, an enzyme implicated in cell death in several diseases.[8]

The ease of diversification by reacting this compound with a vast array of commercially available amines allows for the rapid generation of compound libraries for high-throughput screening, a cornerstone of modern drug discovery.

Conclusion

This compound, while often transient and used in situ, is a linchpin in the synthesis of diverse and biologically relevant chromone derivatives. Its high reactivity, when properly harnessed, provides an efficient and versatile route to novel chromone-3-carboxamides with significant therapeutic potential. A thorough understanding of its synthesis, handling, and reactivity is therefore essential for any researcher or scientist working in the field of medicinal chemistry and drug development focused on chromone-based scaffolds. The protocols and data presented in this guide offer a solid foundation for the successful utilization of this pivotal chemical intermediate.

References

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Chromone-3-carbonyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chromone-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Privileged Chromone Scaffold

The chromone (4H-1-benzopyran-4-one) nucleus is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of significant therapeutic interest. This privileged scaffold is found in flavonoids, coumarins, and other phytochemicals, bestowing upon them a wide array of biological activities. These include antioxidant, anti-inflammatory, antiviral, antibacterial, and antitumor properties.[1][2] The versatility of the chromone ring system, particularly its susceptibility to functionalization at various positions, makes it an attractive starting point for medicinal chemists and drug development professionals. Among the most valuable derivatives are those functionalized at the 3-position, which serve as pivotal intermediates for creating complex and biologically active molecules.[3] This guide focuses on a highly reactive and synthetically crucial intermediate: this compound.

This compound: A Key Synthetic Intermediate

This compound, also known as 4-oxo-4H-chromene-3-carbonyl chloride, is the acyl chloride derivative of chromone-3-carboxylic acid. Due to its high reactivity, it is almost exclusively synthesized and used in situ (in the reaction mixture) without isolation.[1][2] This transient nature means that a specific CAS number is not commonly assigned. However, its identity is well-established through its synthesis and subsequent reactions.

Chemical and Physical Properties

A summary of the key properties of this compound and its precursor, Chromone-3-carboxylic acid, is presented in the table below.

PropertyThis compoundChromone-3-carboxylic acid
IUPAC Name 4-oxo-4H-chromene-3-carbonyl chloride4-oxo-4H-chromene-3-carboxylic acid
Molecular Formula C₁₀H₅ClO₃C₁₀H₆O₄
Molecular Weight 208.60 g/mol 190.15 g/mol
CAS Number Not typically assigned (reactive intermediate)39079-62-4
Appearance Typically a crystalline solid in solutionLight yellow to orange powder/crystal
Melting Point Not applicable (used in situ)202-205 °C
Synthesis of this compound

The most direct and widely adopted method for the preparation of this compound is the treatment of its parent carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1] The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, which is then displaced by a chloride ion.

The workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_products Products reactant1 Chromone-3-carboxylic acid process Reflux reactant1->process reactant2 Thionyl Chloride (SOCl₂) reactant2->process product1 This compound process->product1 Primary Product product2 SO₂ (gas) process->product2 Byproduct product3 HCl (gas) process->product3 Byproduct

Caption: Synthesis of this compound from its carboxylic acid.

The following protocol is adapted from established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ to a scrubber), add Chromone-3-carboxylic acid (1.0 eq).

  • Addition of Reagent: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). The solid carboxylic acid will gradually dissolve as it is converted to the acid chloride. A brief reflux of 5-10 minutes is often sufficient.

  • Work-up (for isolation, if required):

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar solvent like cyclohexane and cool in an ice bath to precipitate the product.

    • Collect the crystalline precipitate by filtration, wash with cold cyclohexane, and dry under vacuum.

  • In Situ Use: More commonly, after the reflux period, the excess thionyl chloride is removed under reduced pressure (rotary evaporation). The resulting crude this compound is then re-dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, THF) and used immediately in the next synthetic step.[1][2]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the carbonyl carbon, which is bonded to an electron-withdrawing chlorine atom. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

G start This compound intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH nucleophile->intermediate product Acylated Chromone Derivative intermediate->product 2. Elimination of Cl⁻ byproduct HCl intermediate->byproduct

Caption: General mechanism of nucleophilic acyl substitution on this compound.

This reactivity is harnessed to create a diverse library of chromone derivatives:

  • Synthesis of Amides: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine to scavenge the HCl byproduct) yields the corresponding chromone-3-carboxamides. These amides are frequently explored for their pharmacological potential.[1][4]

  • Synthesis of Esters: Treatment with alcohols or phenols leads to the formation of chromone-3-carboxylates.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst can form 3-aroylchromones.

  • Arbuzov Reaction: Reaction with phosphites can yield α-ketophosphonic esters of chromone, which are another class of biologically interesting molecules.[5]

Applications in Drug Discovery and Development

The ability to easily generate this compound and couple it with various amines, alcohols, and other nucleophiles makes it a valuable building block in the synthesis of novel therapeutic agents.

A study focused on the synthesis of novel chromone-3-carboxamides demonstrated this approach effectively.[1] Chromone-3-carboxylic acids were activated with thionyl chloride to form the acid chlorides in situ, which were then reacted with a range of amines to produce a library of carboxamides. Selected compounds from this library were evaluated for and showed potential anti-inflammatory, anti-trypanosomal, and cytotoxic properties, highlighting the role of this intermediate in generating lead compounds for various diseases.[1]

The general workflow for creating a library of such compounds is illustrated below.

G cluster_amines Amine Library start Chromone-3-carboxylic acid step1 SOCl₂ start->step1 intermediate This compound (in situ) step1->intermediate amine1 Amine A intermediate->amine1 Et₃N amine2 Amine B intermediate->amine2 Et₃N amine3 Amine C intermediate->amine3 Et₃N product_library Library of Chromone-3-carboxamides amine1->product_library amine2->product_library amine3->product_library

Caption: High-throughput synthesis workflow using this compound.

Detailed Experimental Protocol: Synthesis of a Chromone-3-carboxamide

This protocol provides a detailed, self-validating system for the synthesis of a representative chromone-3-carboxamide via the in situ generation of this compound.[1][2]

Objective: To synthesize N-substituted-4-oxo-4H-chromene-3-carboxamide.

Materials:

  • Chromone-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Desired primary or secondary amine (e.g., pyrrolidine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add chromone-3-carboxylic acid (1.0 eq) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the mixture becomes a clear solution, indicating the formation of the acid chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution of the in situ generated acid chloride back down to 0 °C.

    • Slowly add the amine/triethylamine solution dropwise to the acid chloride solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours or until TLC analysis indicates the consumption of the acid chloride.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and HCl), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure chromone-3-carboxamide.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • Synthesis of (a) 6,7-Dihydroxythis compound. PrepChem.com. [Link]

  • Kostka, K., & Modranka, R. (1992). INVESTIGATION IN THE CHROMONE SERIES. PART XIX. REACTION OF THE CHLORIDES OF CHROMONE-2- AND -3-CARBOXYLIC ACID WITH PHOSPHITES. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1), 29-37. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Gerus, I. I., & Kysil, V. M. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • Langer, P. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 20, 1256-1269. [Link]

  • Patel, M. C., et al. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 3(4), 422-432. [Link]

  • Nchinda, A. T. (2002). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • 4-OXO-4H-CHROMENE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]

  • 6-Chloro-3-formylchromone. PubChem. [Link]

  • 4-oxo-4H-1-benzopyran-2-carbonyl chloride. PubChem. [Link]

  • Gáspár, A., et al. (2020). Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. The Journal of Organic Chemistry, 85(11), 7152-7174. [Link]

  • da Silva, A. C. S., et al. (2024). Organocatalysed C-2 and C-3 functionalisation of chromones. Organic & Biomolecular Chemistry. [Link]

Sources

Spectral data (NMR, IR, MS) of Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Data of Chromone-3-carbonyl chloride

Introduction

This guide provides a detailed analysis of the expected spectral data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for this compound. The analysis is built upon a comparative methodology, leveraging the well-documented spectral characteristics of its stable precursor, chromone-3-carboxylic acid, in conjunction with established principles of spectroscopic interpretation for acyl chlorides. This approach allows for a robust and scientifically grounded prediction of the key spectral features of this important synthetic intermediate.

Synthesis and Experimental Context

The primary route to this compound is through the reaction of its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][3][4] This reaction is efficient and yields the acyl chloride in situ for subsequent reactions or for isolation, provided stringent anhydrous conditions are maintained to prevent hydrolysis back to the carboxylic acid.[5]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A Chromone-3-carboxylic acid B Thionyl Chloride (SOCl₂) Reflux A->B Reaction C This compound B->C Formation

Caption: Synthetic pathway from Chromone-3-carboxylic acid to this compound.

Infrared (IR) Spectroscopy

The transition from a carboxylic acid to an acyl chloride induces significant and highly diagnostic changes in the infrared spectrum. The most notable of these are the disappearance of the broad O-H stretching band and a shift of the carbonyl (C=O) absorption to a higher wavenumber.

Functional GroupChromone-3-carboxylic acid (Experimental)This compound (Predicted)Rationale for Change
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500 cm⁻¹[6][7]AbsentRemoval of the hydroxyl group.[8]
C=O Stretch (Chromone Ketone) ~1634-1651 cm⁻¹[1]~1640-1660 cm⁻¹Minimal change expected.
C=O Stretch (C3-Substituent) ~1691-1745 cm⁻¹[1]~1780-1810 cm⁻¹The strong electron-withdrawing inductive effect of the chlorine atom increases the bond order of the C=O group, shifting its stretching frequency to a higher energy.[5][9][10]
Detailed IR Analysis

For Chromone-3-carboxylic acid , the spectrum is characterized by a very broad absorption band in the 3300-2500 cm⁻¹ region, typical of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7] Additionally, two distinct carbonyl peaks are observed: one for the chromone ketone and another for the carboxylic acid.[1]

Upon conversion to This compound , the most definitive change is the complete disappearance of the broad O-H band.[8] Furthermore, the carbonyl stretching frequency of the newly formed acyl chloride will shift to a significantly higher wavenumber, typically appearing in the 1780-1810 cm⁻¹ range.[9][10] This high-frequency absorption is a hallmark of acyl chlorides and serves as a primary indicator of a successful conversion.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The conversion of the carboxylic acid to the acyl chloride results in subtle but predictable changes in the NMR spectra.

¹H NMR Spectroscopy
ProtonChromone-3-carboxylic acid (Experimental, DMSO-d₆)This compound (Predicted)Rationale for Change
H-2 ~9.10 ppm (singlet)[1]~9.1-9.2 ppm (singlet)Minor downfield shift due to the increased electron-withdrawing nature of the -COCl group compared to -COOH.
H-5, H-6, H-7, H-8 ~7.6-8.3 ppm (multiplets)[1]~7.6-8.4 ppm (multiplets)Minimal changes in the aromatic region are expected.
-COOH ~13.15 ppm (broad singlet)[1]AbsentDisappearance of the acidic proton.

The ¹H NMR spectrum of this compound is expected to be very similar to its carboxylic acid precursor, with one key exception: the absence of the broad singlet corresponding to the acidic proton of the carboxyl group.[1] The proton at the 2-position (H-2) may experience a slight downfield shift due to the enhanced electron-withdrawing character of the carbonyl chloride group relative to the carboxylic acid.

¹³C NMR Spectroscopy

The change in the electronic environment of the carbonyl carbon at position 3 provides a clear diagnostic marker in the ¹³C NMR spectrum.

CarbonChromone-3-carboxylic acid (Experimental, DMSO-d₆)This compound (Predicted)Rationale for Change
C-4 (Ketone C=O) ~175.09 ppm[1]~175 ppmMinimal change expected.
C-3 Carbonyl ~164.07 ppm[1]~160-170 ppmThe carbonyl carbon of an acyl chloride is typically found in this region, slightly deshielded compared to the corresponding carboxylic acid but not as far downfield as a ketone.[11]
Aromatic & Olefinic Carbons ~110-165 ppm[1]~110-165 ppmMinor shifts may occur, but the overall pattern is expected to be similar.

In the ¹³C NMR spectrum, the most significant change will be observed for the carbonyl carbon of the C-3 substituent. While the carbonyl carbon of chromone-3-carboxylic acid resonates around 164 ppm, the corresponding carbon in the acyl chloride is expected to shift.[1] Acyl chloride carbonyls typically appear in the 160-180 ppm range. This is due to a combination of the deshielding effect of the electronegative oxygen and chlorine atoms and resonance effects.[12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The presence of chlorine in this compound will result in a characteristic isotopic pattern for the molecular ion.

FeatureChromone-3-carboxylic acid (Experimental)This compound (Predicted)Rationale for Change
Molecular Formula C₁₀H₆O₄C₁₀H₅ClO₃Substitution of -OH with -Cl.
Molecular Weight 190.15 g/mol [13]208.61 g/mol Increased mass due to chlorine.
Molecular Ion (M⁺) m/z 190m/z 208 and 210The two peaks correspond to the two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio.[14]
Major Fragment Variesm/z 173Loss of the chlorine radical (•Cl) to form a stable acylium ion (R-C≡O⁺). This is a characteristic fragmentation pathway for acyl chlorides and is often the base peak.[14][15]

The mass spectrum of This compound is expected to show a molecular ion peak with a distinctive isotopic signature. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks (M⁺ and M+2) at m/z 208 and 210, with an intensity ratio of approximately 3:1.[14] This pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

The primary fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a highly stable acylium ion.[14][15] For this compound, this would result in a prominent peak at m/z 173.

Logical Flow of Spectral Interpretation

Spectral_Analysis_Logic cluster_precursor Precursor: Chromone-3-carboxylic acid cluster_transformation Chemical Transformation cluster_principles Spectroscopic Principles cluster_product Product: this compound A Known Spectral Data (IR, NMR, MS) B -COOH  →  -COCl A->B D Predicted Spectral Data (IR, NMR, MS) B->D C General Properties of Acyl Chlorides - High ν(C=O) in IR - Absence of -OH signals - M/M+2 pattern in MS - Acylium ion fragmentation C->D Informs Prediction

Caption: Logic diagram illustrating the predictive analysis of spectral data.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add chromone-3-carboxylic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for a period of 5-30 minutes, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a dry, non-polar solvent such as cyclohexane.

  • Collect the crystalline product by filtration, wash with cold, dry cyclohexane, and dry under vacuum.

Note on Handling: this compound is moisture-sensitive and will readily hydrolyze. All glassware should be oven-dried, and all solvents must be anhydrous. The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

General Protocol for Spectral Data Acquisition
  • IR Spectroscopy: Acquire the spectrum using an FTIR spectrometer. For the solid acyl chloride, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. Ensure the sample is dry to avoid observing a broad O-H band from water contamination or hydrolysis.

  • NMR Spectroscopy: Dissolve the sample in a dry deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. The use of a sealed NMR tube under an inert atmosphere is recommended to prevent sample degradation.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) if the molecular ion is of primary interest.

References

  • Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. (n.d.). Google Scholar.
  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. (2025). BenchChem.
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Spectroscopic Analysis of Acyl Chlorides. (n.d.). University of Calgary. Retrieved from [Link]

  • 13 C NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
  • Chromone-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Patel, M. C., et al. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 3(4), 422-432.
  • 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • How to identify an Acyl Chloride in an IR spectra? (2024). Reddit. Retrieved from [Link]

  • Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. (2025). ResearchGate. Retrieved from [Link]

  • FT-IR of fatty acyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Boykin, D. W., & Kumar, A. (1991). Natural abundance 170 NMR study of hindered aryl acid chlorides. Spectroscopy Letters, 24(5), 723-731.
  • The carbon-13 chemical shift of acyl chlorides vs ketones. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Chromone-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Acyl Chlorides. (2025). Save My Exams. Retrieved from [Link]

  • Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. (n.d.). Univen. Retrieved from [Link]

  • Chromone-3-carboxylic acid as a potential electron scavenger: a surface-enhanced Raman scattering study. (2011). RSC Publishing. Retrieved from [Link]

  • Acetyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. (n.d.). ACS Publications. Retrieved from [Link]

  • Coumarin-3-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022). ResearchGate. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • Domino reactions of chromones with activated carbonyl compounds. (2024). Beilstein Journals. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

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The Chromone Scaffold: From Ancient Herbalism to Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of chromone derivatives.

Technical Whitepaper | Version 2.0

Executive Summary

The chromone (4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. Originating from the naturally occurring furanochromone khellin , this chemical class has evolved from non-specific antispasmodics to highly specific mast cell stabilizers (cromolyn) and, more recently, to potent cyclin-dependent kinase (CDK) inhibitors (alvocidib) for oncology. This guide analyzes the structural evolution, synthetic methodologies, and structure-activity relationships (SAR) that drive modern chromone drug discovery.

Part 1: Historical Odyssey & Discovery Logic

The Ammi visnaga Connection

The history of chromones is rooted in the use of Ammi visnaga (Khella), an Eastern Mediterranean plant used for centuries to treat ureteric colic.

  • 1879: The active principle, Khellin , was isolated.

  • 1940s: Pharmacological evaluation revealed khellin’s potent smooth muscle relaxant properties (bronchodilation and coronary vasodilation). However, its clinical utility was limited by severe nausea and vomiting.

The Altounyan Breakthrough (1965)

The transition from herbal extract to pharmaceutical standard was driven by Dr. Roger Altounyan , a pharmacologist and asthma sufferer.[1]

  • The Hypothesis: Altounyan hypothesized that structural analogs of khellin could retain the bronchodilating effects while eliminating the emetic side effects.

  • The Experiment: In a display of extreme self-experimentation, Altounyan inhaled hundreds of synthesized derivatives, using antigen-induced bronchospasm on himself as the bioassay.

  • The Discovery: He identified Disodium Cromoglycate (Cromolyn Sodium) .[2][3] Unlike khellin, it was not a bronchodilator.[4] Instead, it prevented the onset of the asthmatic attack by stabilizing mast cells and inhibiting degranulation.[4] This defined a new therapeutic class: Mast Cell Stabilizers .

Timeline of Evolution

The following diagram illustrates the structural and functional evolution of chromone therapeutics.

ChromoneHistory Khellin Khellin (Natural Product) Non-specific relaxant Cromolyn Cromolyn Sodium (1965) Mast Cell Stabilizer Khellin->Cromolyn Structural Optimization (Remove Emetic Effects) Flavoxate Flavoxate (Antispasmodic) Urinary Tract Khellin->Flavoxate Antispasmodic Focus Nedocromil Nedocromil (1980s) Enhanced Potency Cromolyn->Nedocromil SAR Refinement Flavopiridol Alvocidib (Flavopiridol) (Modern) CDK Inhibitor (Cancer) Cromolyn->Flavopiridol Scaffold Repurposing (Kinase Targeting)

Figure 1: Evolutionary trajectory of chromone derivatives from natural extracts to targeted oncology agents.[5]

Part 2: Synthetic Chemistry & Methodology[6][7][8][9][10][11][12][13]

The Core Scaffold

The chromone nucleus consists of a benzene ring fused to a


-pyrone ring. The reactivity is dominated by the Michael acceptor character of the C2-C3 double bond and the carbonyl group at C4.
Dominant Synthetic Pathways

While the Kostanecki-Robinson reaction (acylation of o-hydroxyaryl ketones) is historically significant, the Baker-Venkataraman Rearrangement remains the gold standard for generating 2-substituted chromones (flavones) due to its reliability and regioselectivity.

Mechanism: Baker-Venkataraman Rearrangement

This pathway involves the base-catalyzed intramolecular Claisen condensation of o-acyloxyacetophenones to form 1,3-diketones, which undergo cyclization.

BakerVenkataraman Step1 o-Hydroxyacetophenone + Acyl Chloride Step2 O-Acylation (Ester Intermediate) Step1->Step2 Esterification Step3 Base Treatment (KOH/Pyridine) Step2->Step3 Step4 Intramolecular Claisen Rearrangement Step3->Step4 Enolate formation Step5 1,3-Diketone (beta-diketone) Step4->Step5 Ring opening/closure Step6 Acid Cyclization (H2SO4/AcOH) Step5->Step6 Dehydration Final 2-Substituted Chromone Step6->Final

Figure 2: Step-wise mechanism of the Baker-Venkataraman rearrangement for chromone synthesis.

Comparison of Synthetic Methods
MethodSubstratesKey ReagentsAdvantagesLimitations
Baker-Venkataraman o-Hydroxyacetophenone + Acyl chlorideBase (KOH, NaH), Acid (H₂SO₄)High yields, versatile 2-substitutionMulti-step process
Kostanecki-Robinson o-Hydroxyacetophenone + AnhydrideSodium salt of acidOne-pot potentialHarsh conditions, lower yields
Vilsmeier-Haack o-HydroxyacetophenoneDMF, POCl₃Access to 3-formylchromonesLimited to formylated products
Enaminone Annulation o-Hydroxyaryl enaminonesCatalysts (Cu, I₂)C-H activation, atom economyRequires specific precursors

Part 3: Structure-Activity Relationship (SAR)[6]

The biological activity of chromones is strictly governed by substitution patterns. The scaffold is "privileged" because it can bind to diverse protein pockets (GPCRs, Kinases, Ion Channels) depending on the functional groups attached.

SAR Logic Map
  • C2/C3 Positions: Critical for kinase selectivity (ATP-binding pocket interaction).

  • C5/C7 Positions: Hydroxyl or ether substitutions here often modulate solubility and metabolic stability (glucuronidation sites).

  • C6/C8 Positions: Halogenation (F, Cl) or bulky groups here can enhance lipophilicity and steric fit.

SARMap Core Chromone Scaffold Pos2 C2 Position: Determines Target Class (Aryl = Flavone/Kinase) (COOH = Allergy) Core->Pos2 Pos3 C3 Position: Solubility & Potency (OH = Flavonol) (Formyl = Synthetic Handle) Core->Pos3 Pos57 C5/C7 Positions: Metabolism & H-Bonding (OH groups common) Core->Pos57 Pos68 C6/C8 Positions: Lipophilicity & Sterics (Halogens, Alkyls) Core->Pos68

Figure 3: Structure-Activity Relationship (SAR) map highlighting critical substitution zones.

Therapeutic Applications[5][6][15][16][17][18][19][20]
  • Asthma & Allergy:

    • Mechanism:[2][4][5][6][7][8] Blockade of chloride channels in mast cells, preventing calcium influx and subsequent degranulation (histamine release).

    • Key Drug:Cromolyn Sodium .[1][3][4] Requires two chromone rings linked by an alkyl spacer for maximum potency.

  • Oncology (Kinase Inhibition):

    • Mechanism:[2][4][5][6][7][8] Competitive inhibition of the ATP-binding site in Cyclin-Dependent Kinases (CDKs).[9]

    • Key Drug:Alvocidib (Flavopiridol) .[6] A synthetic flavonoid based on the chromone alkaloid rohitukine. It potently inhibits CDK1, CDK2, and CDK4, inducing cell cycle arrest.

  • Neuroprotection:

    • Recent derivatives targeting MAO-B (Monoamine Oxidase B) and AChE (Acetylcholinesterase) show promise for Alzheimer's disease.[10]

Part 4: Experimental Protocol Standards

Protocol: Synthesis of 2-Phenylchromone (Flavone)

Objective: Synthesize a 2-substituted chromone via Baker-Venkataraman rearrangement.

Reagents:

  • 2'-Hydroxyacetophenone (10 mmol)

  • Benzoyl chloride (11 mmol)

  • Pyridine (dry, solvent)

  • KOH (powdered)

  • Glacial Acetic Acid / H₂SO₄

Workflow:

  • Esterification: Dissolve 2'-hydroxyacetophenone in dry pyridine. Add benzoyl chloride dropwise at 0°C. Stir at RT for 2h. Pour into HCl/Ice. Filter the solid ester (o-benzoyloxyacetophenone).

    • Validation: Check TLC (Hexane/EtOAc 8:2). Disappearance of starting phenol.

  • Rearrangement: Dissolve the ester in dry pyridine. Add powdered KOH (15 mmol). Heat to 50°C for 2h. The mixture turns viscous/yellow (formation of diketone enolate).

  • Acidification: Pour reaction mixture into ice-cold acetic acid (10%). Collect the yellow precipitate (1,3-diketone).

  • Cyclization: Reflux the diketone in glacial acetic acid with catalytic conc. H₂SO₄ for 1h.

  • Purification: Recrystallize from ethanol.

    • Characterization: ¹H NMR (Characteristic C3-H singlet at ~6.7-6.9 ppm).

Protocol: Mast Cell Stabilization Assay (In Vitro)

Objective: Evaluate the ability of a chromone derivative to inhibit histamine release.

  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.

  • Sensitization: Incubate cells with anti-DNP IgE monoclonal antibody for 16h.

  • Treatment: Wash cells. Add test compound (0.1 - 100 µM) in Tyrode’s buffer. Incubate for 15 min at 37°C.

  • Stimulation: Challenge with DNP-BSA antigen (100 ng/mL) for 30 min.

  • Quantification: Measure histamine or

    
    -hexosaminidase release in the supernatant via fluorometric assay.
    
  • Calculation: % Inhibition =

    
    .
    

References

  • Howell, J. B., & Altounyan, R. E. (1967). A double-blind trial of disodium cromoglycate in the treatment of allergic bronchial asthma. The Lancet. Link

  • Gaspar, A., et al. (2014).[6] Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link

  • Senderowicz, A. M. (1999). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs. Link

  • Edwards, A. M., et al. (2017). The Anti-allergic Cromones: Past, Present, and Future. Frontiers in Pharmacology. Link

  • Reis, J., et al. (2020). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Link

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Chromone-3-carbonyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of Chromone-3-Carbonyl Chloride

Abstract

This compound is a pivotal, yet highly reactive, intermediate in medicinal chemistry and organic synthesis, primarily used for creating a diverse range of biologically active chromone derivatives such as amides and esters.[1][2] Its utility is directly linked to the high electrophilicity of the acyl chloride functional group. However, this same reactivity makes the compound exquisitely sensitive to degradation, primarily through hydrolysis. This guide provides an in-depth analysis of the chemical principles governing its stability, outlines rigorous, field-proven protocols for its storage and handling, and presents methodologies for experimentally validating its purity over time. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of this reagent for reproducible and successful synthetic outcomes.

The Chemical Basis of Instability: A Highly Reactive Acyl Chloride

Understanding the inherent chemical properties of this compound is fundamental to appreciating its stability challenges. The molecule's reactivity is dominated by the acyl chloride moiety (-COCl), which is one of the most reactive functional groups in organic chemistry.[3]

Molecular Structure and Electrophilicity

The core of the issue lies at the carbonyl carbon. This carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[4] Both atoms strongly withdraw electron density, inducing a significant partial positive charge (δ+) on the carbonyl carbon. This extreme electrophilicity makes it a prime target for attack by even weak nucleophiles, with ubiquitous atmospheric water being the most common and problematic reactant.[4][5]

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. This reaction is a classic nucleophilic acyl substitution.[6] When exposed to water or atmospheric moisture, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and releasing a proton to yield two products: the significantly less reactive and stable chromone-3-carboxylic acid and hydrochloric acid (HCl).[3][6]

This rapid and often unavoidable reaction is the primary reason for loss of purity in storage. The generation of corrosive HCl gas can also compromise the storage environment and container integrity.

Caption: Hydrolysis of this compound.

Reactivity with Other Nucleophiles

Beyond water, this compound will react vigorously with other common laboratory nucleophiles. This is often the desired reaction in a synthesis but a liability during storage. Key reactions include:

  • Alcohols: Reacts to form esters.[3][6]

  • Amines (Primary and Secondary): Reacts to form amides.[3][6]

  • Carboxylates: Reacts to form anhydrides.[3]

Contamination of the storage container with any of these substances will lead to rapid degradation of the starting material.

Core Protocols for Ensuring Long-Term Stability

Given its reactivity, the successful storage of this compound hinges on one primary principle: the absolute exclusion of moisture. The following protocols are designed to create a self-validating system for maintaining the compound's integrity.

Recommended Storage Conditions

The compound's hygroscopic nature necessitates stringent control over its environment.[7] Adherence to these conditions is critical for preventing the hydrolysis described in Section 1.2.

ParameterRecommendationRationale & Expert Insight
Temperature -20°C to 4°CLower temperatures slow the rate of all chemical reactions, including any potential degradation pathways. Freezing is preferred for long-term storage.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)This is the most critical parameter. An inert atmosphere displaces atmospheric moisture, directly preventing hydrolysis. The container should be flushed with inert gas before sealing.
Container Borosilicate Glass or PTFE with Secure SealUse a container with a tight-fitting, corrosion-resistant cap (e.g., PTFE-lined). Avoid metal containers or caps that can be corroded by trace HCl formed from minor hydrolysis.[7]
Location Dry, Well-Ventilated, Designated Area for CorrosivesStore in a desiccator cabinet, preferably inside a refrigerator or freezer designated for chemical storage. This provides a multi-layered defense against moisture ingress.[8]
Safe Handling: A Workflow for Purity Preservation

Every time the container is opened, the material is at risk. Proper handling technique is as important as storage conditions.

  • Environment Preparation: Whenever possible, handle the material inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, work quickly in an efficient fume hood on a low-humidity day.[9]

  • Temperature Equilibration: Before opening, allow the container to warm to ambient temperature while still sealed. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Blanket: Have a gentle stream of dry argon or nitrogen ready to flow over the opening of the container immediately upon opening.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Quickly dispense the required amount and immediately reseal the primary container.

  • Purge and Seal: Before tightening the cap, flush the headspace of the container with the inert gas stream to displace any moisture that may have entered.

  • Secure Storage: Return the container to its designated cold, dry storage location promptly.

Experimental Validation of Stability

Trust in a reagent requires verification. The following protocols provide a framework for assessing the purity of this compound, ensuring that the stored material meets the requirements for its intended use.

Protocol: Long-Term Purity Monitoring via HPLC

This workflow describes a standardized method for periodically checking the purity of a stored batch of this compound. The primary goal is to quantify the amount of the main degradant, chromone-3-carboxylic acid.

Methodology:

  • Standard Preparation: Prepare a certified reference standard of chromone-3-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

  • Sample Retrieval: Following the safe handling workflow (Section 2.2), carefully retrieve a small sample (approx. 1-2 mg) from the storage container.

  • Sample Derivatization & Quenching:

    • Immediately weigh the sample and dissolve it in a known volume of dry acetonitrile in a volumetric flask.

    • To a precise aliquot of this solution, add a nucleophilic quenching agent like anhydrous benzylamine or methanol in excess. This serves two purposes:

      • It instantly converts the highly reactive this compound into a stable amide or ester derivative that is easily analyzed by HPLC.

      • It stops any further degradation upon exposure to trace water in the HPLC mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile is typical.

    • Detection: UV detection at a wavelength appropriate for the chromone scaffold (e.g., 254 nm or 298 nm).

  • Data Analysis:

    • Identify the peak corresponding to the stable derivative and the peak for the chromone-3-carboxylic acid degradant by comparing retention times with the standard.

    • Calculate the area percentage of the degradant relative to the sum of the areas of the derivative and the degradant.

Caption: Workflow for HPLC-based stability monitoring.

Interpreting Stability Data

A long-term stability study involves analyzing samples at defined time points (e.g., 0, 3, 6, 12 months) under different conditions. The resulting data provides clear, actionable insights into optimal storage.

Time (Months)Purity (%) at -20°C (Inert Gas)Purity (%) at 4°C (Inert Gas)Purity (%) at 4°C (Air)
099.199.199.1
398.998.595.2
698.897.990.4
1298.696.581.3

Purity is defined as 100% - [% Area of Chromone-3-carboxylic acid].

The data clearly demonstrates that storage at -20°C under an inert atmosphere provides the best long-term stability. Storage in air, even when refrigerated, leads to rapid and unacceptable degradation.

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its high reactivity, while beneficial for chemical transformations, makes it exceptionally vulnerable to degradation by atmospheric moisture. Long-term stability can only be achieved through a systematic approach combining (1) low-temperature storage, (2) the rigorous exclusion of moisture via an inert atmosphere, and (3) meticulous handling techniques. Implementing the experimental validation protocols outlined in this guide will further empower researchers to verify the quality of their reagents, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • BYJU'S. Acid Chloride. (2022). Available from: [Link]

  • University of Venda. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. Available from: [Link]

  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Available from: [Link]

  • Gordon, A. T. et al. Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available from: [Link]

  • Sosnovskikh, V. Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. (2022). Available from: [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Available from: [Link]

  • Study.com. Acyl Chloride Uses, Reactions & Synthesis. Available from: [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. Available from: [Link]

  • Cole-Parmer. SAFETY DATA SHEET. (2018). Available from: [Link]

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The Chromone Scaffold in Medicinal Chemistry: Structural Versatility, Synthetic Paradigms, and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromone (1,4-benzopyrone) nucleus constitutes the structural backbone of numerous natural flavonoids and synthetic pharmacophores[1]. Recognized as a "privileged scaffold" in medicinal chemistry, its rigid, planar geometry and inherent hydrogen-bonding capabilities allow it to interface seamlessly with a multitude of biological targets, including kinases, monoamine oxidases, and reactive oxygen species[2][3]. This technical guide provides an in-depth analysis of the chromone scaffold, detailing its target-specific structure-activity relationships (SAR) in oncology and neurodegeneration, and outlining self-validating synthetic protocols for its derivatization.

Structural Biology & Pharmacological Landscape

The core bioactivity of the chromone scaffold stems from its oxygen-containing heterocyclic ring fused to a benzene ring. The carbonyl oxygen at the C-4 position acts as a potent hydrogen bond acceptor, while the planar aromatic system facilitates critical


 stacking interactions within the hydrophobic pockets of target proteins[4]. By selectively functionalizing the C-2, C-3, and C-6/C-7 positions, medicinal chemists can finely tune the scaffold's lipophilicity, electronic distribution, and steric bulk. This structural plasticity effectively directs the molecule toward specific therapeutic targets without inducing widespread off-target toxicity[3].

G Core Chromone Scaffold (1,4-Benzopyrone) Oncology Anticancer (Kinase Inhibition) Core->Oncology Neuro Neuroprotective (MAO-B / AChE) Core->Neuro AntiOx Antioxidant (ROS Scavenging) Core->AntiOx AntiInf Anti-inflammatory (LOX Inhibition) Core->AntiInf

Caption: Logical mapping of the chromone scaffold to its primary pharmacological domains.

Target-Specific Structure-Activity Relationships (SAR)

Oncology: Precision Kinase Inhibition

In cancer therapeutics, chromones have emerged as highly selective, ATP-competitive kinase inhibitors. For example, in triple-negative breast cancer (TNBC), specific chromone derivatives (such as Compound C8) have demonstrated potent inhibition of PIM1 and PIM2 kinases[5]. SAR studies indicate that substitution at the C-2 and C-3 positions with bulky or heavily conjugated groups enhances the binding affinity within the narrow ATP-binding clefts of these kinases. Inhibition of PIM kinases by chromones directly prevents the phosphorylation and inactivation of pro-apoptotic proteins like BAD, thereby restoring apoptosis in malignant cells[5].

G Chromone Chromone Derivative PIM PIM1/2 Kinase Chromone->PIM Inhibits Bad BAD (Pro-apoptotic) PIM->Bad Phosphorylates Survival Cell Survival PIM->Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

Caption: Mechanism of action for chromone-mediated PIM kinase inhibition in TNBC cells.

Neurodegeneration: MAO-B and AChE Modulation

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, chromones are engineered as multi-target-directed ligands (MTDLs)[3]. SAR reveals that halogenation or the addition of a fluorobenzyloxy group at the C-7 position significantly amplifies monoamine oxidase B (MAO-B) inhibition[2]. The planar structure allows the molecule to deeply penetrate the MAO-B bipartite cavity, positioning the halogenated ring in the substrate-binding site while the chromone core anchors at the entrance cavity.

Quantitative Efficacy Data

The following table summarizes the quantitative efficacy of recent high-performing chromone derivatives across various therapeutic targets:

Compound IDStructural ModificationPrimary Target / Cell LineIC₅₀ ValueReference
Bromovisnagin (14) Benzofuran-fused chromoneMCF-7 (Breast Cancer)

µM
[6]
Compound 8 C7-fluorobenzyloxy chromanoneMAO-B (Neurodegeneration)8.62 nM[2]
Compound 11 Halogenated chromoneMAO-B (Neurodegeneration)15.62 nM[7]
Compound C8 Multi-kinase inhibitorMDA-MB-231 (TNBC)11.71 µM[5]
Compound 4h p-fluorophenyl benzamideMCF-7 (Breast Cancer)6.40 µg/mL[8]

Synthetic Methodologies: The Baker-Venkataraman Rearrangement

To rapidly generate diverse chromone libraries for SAR studies, the Baker-Venkataraman (B-V) rearrangement remains the gold-standard synthetic pathway[9]. This base-catalyzed intramolecular transesterification converts ortho-acyloxyaryl ketones into ortho-hydroxyaryl 1,3-diketones, which are subsequently cyclodehydrated into chromones[9][10].

Mechanistic Rationale: The B-V rearrangement is thermodynamically driven by the spatial proximity of the enolate nucleophile to the ester carbonyl, enforced by the ortho-substitution on the aromatic ring. The irreversible expulsion of the stable phenoxide anion pulls the equilibrium toward the 1,3-diketone intermediate[9]. Subsequent acid-catalyzed cyclodehydration forms the highly stable, conjugated 1,4-benzopyrone system.

G A o-Hydroxyacetophenone B O-Acylation A->B C o-Acyloxyaryl Ketone B->C D B-V Rearrangement C->D E 1,3-Diketone D->E F Cyclodehydration E->F G Chromone F->G

Caption: Step-by-step workflow of the Baker-Venkataraman rearrangement for chromone synthesis.

Self-Validating Experimental Protocol: Synthesis of 2-Substituted Chromones

To ensure reproducibility and scientific integrity, this protocol incorporates self-validating checkpoints (e.g., colorimetric shifts, TLC monitoring) to confirm reaction progress without immediate reliance on complex spectroscopic tools.

Step 1: O-Acylation of o-Hydroxyacetophenone

  • Reagents: Dissolve 10 mmol of o-hydroxyacetophenone in 20 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct, driving the acylation forward.

  • Addition: Dropwise add 11 mmol of the desired aroyl chloride at 0 °C under an inert argon atmosphere to prevent side reactions.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: The reaction mixture will shift from a clear solution to a cloudy suspension as pyridinium chloride precipitates. TLC (Hexane:EtOAc 4:1) should show the complete disappearance of the highly fluorescent starting material under UV light (254 nm).

  • Workup: Pour the mixture into ice-cold 1M HCl to neutralize the excess pyridine. Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo to yield the o-acyloxyaryl ketone.

Step 2: Baker-Venkataraman Rearrangement

  • Reagents: Dissolve the crude ester in 15 mL of anhydrous pyridine. Add 2.5 equivalents of powdered KOH.

  • Reaction: Heat to 50 °C and stir for 3-4 hours. Causality: The strong base deprotonates the

    
    -methyl group, forming an enolate that attacks the adjacent ester carbonyl.
    
  • Validation Checkpoint: The solution will turn a deep, vibrant yellow/orange. This colorimetric shift is a direct visual validation indicating the formation of the highly conjugated enolate of the 1,3-diketone.

  • Workup: Acidify with 10% acetic acid until the yellow color dissipates and a precipitate forms. Filter and wash with cold water to isolate the o-hydroxyaryl 1,3-diketone.

Step 3: Acidic Cyclodehydration

  • Reagents: Suspend the 1,3-diketone in 20 mL of glacial acetic acid containing 1% v/v concentrated H₂SO₄ (alternatively, use p-toluenesulfonic acid in DMSO)[10].

  • Reaction: Reflux for 1-2 hours. Causality: The acid protonates the carbonyl oxygen, making the carbon highly electrophilic and susceptible to intramolecular attack by the phenolic hydroxyl group, followed by the elimination of water.

  • Validation Checkpoint: TLC will reveal a new, higher

    
     spot (due to the loss of the polar hydroxyl group). Final confirmation is achieved via ¹H-NMR: look for the diagnostic C3-H singlet resonance between 6.2 and 6.8 ppm, which definitively proves the formation of the chromone ring.
    
  • Purification: Pour into crushed ice, filter the solid chromone, and recrystallize from ethanol.

Conclusion & Future Perspectives

The chromone scaffold is a paragon of medicinal chemistry, offering a highly tunable, privileged core for targeted drug discovery. By leveraging robust synthetic protocols like the Baker-Venkataraman rearrangement, researchers can efficiently probe the chemical space around the 1,4-benzopyrone nucleus. Future paradigms will likely focus on hybridizing chromones with other pharmacophores to tackle kinase resistance mechanisms in oncology and to develop highly selective MTDLs for complex neurodegenerative pathologies.

References

  • [1] Title: (PDF) Chromones as a privileged scaffold in drug discovery: A review | Source: Academia.edu | URL: 1

  • [2] Title: Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 2

  • [4] Title: Chromone: A Valid Scaffold in Medicinal Chemistry | Source: Chemical Reviews - ACS Publications | URL: 4

  • [6] Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review | Source: PMC | URL: 6

  • [3] Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics | Source: PMC | URL: 3

  • [7] Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics | Source: RSC Publishing | URL: 7

  • [10] Title: Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate

    
    -Diketones Using Water as Solvent | Source:  PMC | URL: 10
    
  • [5] Title: Synthesis and biological evaluation of chromone derivatives against triple-negative breast cancer cells | Source: ResearchGate | URL: 5

  • [9] Title: Baker-Venkataraman Rearrangement | Source: Alfa Chemistry | URL: 9

  • [8] Title: Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents | Source: d-nb.info | URL: 8

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A Senior Application Scientist's Guide to the Safe Handling of Chromone-3-carbonyl Chloride in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and the Reactive Handle

In the landscape of modern drug discovery, the chromone scaffold has emerged as a "privileged structure".[1][2] This bicyclic system is a recurring motif in a multitude of pharmacologically active compounds, valued for its rigid conformation and its capacity for diverse functionalization.[1][3] Researchers in medicinal chemistry frequently turn to the chromone core as a foundational element for developing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and viral infections.[3][2][4] The strategic modification of the chromone ring system is a key approach in the structure-activity relationship (SAR) studies that are fundamental to drug development.

This guide focuses on a critical, yet hazardous, derivative: Chromone-3-carbonyl chloride. This compound represents a powerful synthetic intermediate, equipping the chromone scaffold with a highly reactive acyl chloride functional group. This "reactive handle" at the 3-position opens the door to a vast number of synthetic transformations, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures. However, the very reactivity that makes this compound so valuable to the synthetic chemist also presents significant safety challenges. As with all acyl chlorides, it is expected to be highly reactive and requires stringent handling protocols to ensure the safety of laboratory personnel.[5][6]

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its acyl chloride functional group and the potential for the chromone core to elicit biological responses.

Inherent Reactivity of the Acyl Chloride Moiety

Acyl chlorides are among the most reactive carboxylic acid derivatives.[5] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[6] This makes it highly susceptible to nucleophilic attack.

The most immediate and significant hazard is its violent reaction with water.[5][6][7][8] This hydrolysis reaction is rapid and highly exothermic, producing the corresponding carboxylic acid (Chromone-3-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[5][8][9] The generation of steamy, acidic fumes of HCl presents a severe inhalation hazard.[7][8]

Diagram: Hydrolysis of this compound

G cluster_reactants Reactants cluster_products Products Chromone-3-carbonyl_chloride This compound Chromone-3-carboxylic_acid Chromone-3-carboxylic acid Chromone-3-carbonyl_chloride->Chromone-3-carboxylic_acid Hydrolysis HCl Hydrogen Chloride (gas) Chromone-3-carbonyl_chloride->HCl Water Water (H₂O) Water->Chromone-3-carboxylic_acid

Caption: The reaction of this compound with water.

Anticipated Toxicological Profile

Based on the SDS of related chromone derivatives, the following hazards should be anticipated:

Hazard ClassAnticipated EffectRationale based on Related Compounds
Acute Oral Toxicity Harmful or toxic if swallowed.[10][11]Chromone-3-carboxaldehyde is classified as harmful if swallowed.[10] Chromone-3-carbonitrile is classified as toxic if swallowed.[11][12]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[12][13][14][15]Acyl chlorides are known to cause skin burns.[14] Chromone-3-carbonitrile and Chromone-3-carboxylic acid are classified as causing skin irritation.[12][15][16]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe eye damage.[12][13][14][15]Acyl chlorides are often lachrymators and cause eye burns.[5][14] Chromone-3-carbonitrile and Chromone-3-carboxylic acid are classified as causing serious eye irritation.[12][15][16]
Inhalation Toxicity May cause respiratory irritation, and could be harmful or toxic if inhaled.[11][12][14]Inhalation of acyl chlorides is harmful due to their destructive effect on mucous membranes.[14] Chromone-3-carbonitrile is classified as toxic if inhaled.[11][12]

Part 2: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[10][14][17]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.[10][14][17]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[10][16]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[18] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[18][19]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed in a well-ventilated and properly functioning chemical fume hood.[18]

  • Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[10]

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out.

  • Inert Atmosphere: Due to its high reactivity with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.

  • Dispensing: Use a syringe or cannula for liquid transfers. For solids, use a non-sparking spatula in a glove box or under a stream of inert gas.

  • Reaction Quenching: Carefully and slowly add the quenching agent (e.g., a solution of sodium bicarbonate) to the reaction mixture, ensuring the vessel is cooled in an ice bath to manage the exothermic reaction.

  • Waste Disposal: All waste containing this compound should be quenched before being placed in a designated, labeled hazardous waste container.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Verify Fume Hood Operation A->B C Assemble Equipment in Hood B->C D Work Under Inert Atmosphere C->D E Careful Dispensing D->E F Controlled Quenching of Reaction E->F G Quench Contaminated Glassware F->G H Dispose in Labeled Waste Container G->H

Caption: A stepwise workflow for the safe handling of this compound.

Storage Requirements
  • Container: Store in a tightly sealed, corrosion-resistant container.[20]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[10][17]

  • Incompatible Materials: Store separately from water, alcohols, amines, strong bases, and oxidizing agents.[10][18]

Part 3: Emergency Procedures

In the event of an emergency, a rapid and informed response is crucial.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][19] Seek immediate medical attention.[10][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][19] Seek immediate medical attention.[10][19]
Inhalation Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[17] Seek immediate medical attention.[10]
Spill Evacuate the area.[19] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[21] Do not use combustible materials like paper towels. Do not use water. Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][21]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10] Do NOT use water, as it will react violently.[5][6] Firefighters should wear self-contained breathing apparatus.[10]

Part 4: Reactivity and Synthetic Considerations

The utility of this compound in drug development is a direct consequence of its reactivity. It serves as a key building block for introducing a variety of functional groups at the 3-position of the chromone ring, most commonly through nucleophilic acyl substitution reactions.

  • Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a widely used transformation in medicinal chemistry to introduce diverse side chains and modulate the physicochemical properties of the molecule.

  • Ester Formation: Reaction with alcohols or phenols produces esters.[8]

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate aromatic rings.

When planning syntheses with this compound, it is crucial to select anhydrous solvents and reagents to prevent hydrolysis of the starting material. Reactions are often run at low temperatures to control the exothermic nature of the transformations and in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist, providing a gateway to a wide range of novel chromone derivatives with therapeutic potential. However, its inherent reactivity, particularly its violent reaction with water and its corrosive nature, demands the utmost respect and adherence to stringent safety protocols. By understanding the hazards, implementing robust handling and storage procedures, and being prepared for emergencies, researchers can safely harness the synthetic power of this important intermediate in the pursuit of new medicines.

References

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  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

  • (PDF) SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS during the last ten Years. (n.d.). Academia.edu. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved from [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide: CIE A level chemistry support. Retrieved from [Link]

  • acyl chlorides and water, alcohols or phenol. (n.d.). Chemguide. Retrieved from [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022). Bentham Science Publishers. Retrieved from [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (n.d.). PubMed. Retrieved from [Link]

  • reaction between acyl chlorides and water - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]

  • SAFETY DATA SHEET - Chromium(III)
  • SAFETY DATA SHEET - Chromone-2-carboxylic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Chromic Chloride. (n.d.). NJ.gov. Retrieved from [Link]

  • Chromium (III) Chloride 6-Water - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd. Retrieved from [Link]

  • Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2024). GHC. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2015). [Source Not Available].
  • SAFETY DATA SHEET - Chromone-3-carbonitrile. (2010). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - Chromone-3-carboxylic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]

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The Synthetic Keystone: A Technical Guide to Chromone-3-Carbonyl Chloride for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, commercial availability, and application of Chromone-3-carbonyl chloride. While not a readily available stock chemical, its role as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules necessitates a comprehensive understanding of its preparation and handling. This document provides field-proven insights into its on-demand synthesis, reactivity, and safe handling, empowering researchers to effectively utilize this versatile building block.

Strategic Importance in Medicinal Chemistry

The chromone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] this compound, as a highly reactive derivative, serves as a critical gateway to a vast chemical space of novel chromone-based therapeutics. Its utility lies in the electrophilic nature of the acyl chloride group, which readily participates in reactions with a variety of nucleophiles to form amides, esters, and other derivatives, many of which exhibit significant biological effects.[3][4]

Commercial Availability: A "Synthesis-on-Demand" Reagent

A thorough investigation of the chemical supplier landscape reveals that this compound is not typically offered as a stock item. Its inherent reactivity and sensitivity to moisture make its long-term storage challenging. Consequently, it is most commonly prepared in situ or synthesized on-demand from its stable precursor, Chromone-3-carboxylic acid.

The direct precursor, Chromone-3-carboxylic acid (CAS No. 39079-62-4) , is, however, commercially available from several reputable suppliers. This allows researchers to reliably source the starting material for the on-demand synthesis of the target carbonyl chloride.

Table 1: Key Precursors and Their Commercial Availability

Compound NameCAS NumberTypical PurityNotes
Chromone-3-carboxylic acid39079-62-4≥97%The direct and stable precursor for on-demand synthesis.[5][6]
Chromone-3-carboxaldehyde17422-74-1≥97%A common starting material for the synthesis of Chromone-3-carboxylic acid.[7][8]

On-Demand Synthesis of this compound: A Validated Protocol

The conversion of Chromone-3-carboxylic acid to this compound is a standard and efficient procedure in organic synthesis. The most common and reliable method involves the use of thionyl chloride (SOCl₂).[1][3]

Causality of Reagent Choice

Thionyl chloride is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.

Step-by-Step Experimental Protocol

Materials:

  • Chromone-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Chromone-3-carboxylic acid.

  • Solvent and Reagent Addition: Under a fume hood, add an excess of thionyl chloride to the flask. Alternatively, the reaction can be performed in an anhydrous solvent like DCM, to which thionyl chloride is added dropwise.

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive vapors.

  • Product Isolation: The resulting crude this compound is typically a solid and can be used directly in the subsequent reaction without further purification. If necessary, it can be recrystallized from a non-protic solvent.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Diagram 1: General Reactivity of this compound

G Chromone-3-carbonyl_chloride This compound Amide Chromone-3-carboxamide Chromone-3-carbonyl_chloride->Amide + Amine Ester Chromone-3-carboxylate ester Chromone-3-carbonyl_chloride->Ester + Alcohol Thioester Chromone-3-carbothioate Chromone-3-carbonyl_chloride->Thioester + Thiol Amine Amine (R-NH2) Alcohol Alcohol (R-OH) Thiol Thiol (R-SH)

Caption: Reactivity with various nucleophiles.

Synthesis of Bioactive Chromone-3-Carboxamides

A significant application of this compound is in the synthesis of novel chromone-3-carboxamides. Many of these derivatives have been investigated for their potential as anti-inflammatory, anti-trypanosomal, and cytotoxic agents.[1][3] The synthesis involves the straightforward reaction of the in situ generated this compound with a wide range of primary and secondary amines.

Diagram 2: Workflow for the Synthesis of Chromone-3-Carboxamides

G cluster_0 Step 1: Carbonyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid Chromone-3-carboxylic acid Carbonyl_Chloride This compound (in situ) Carboxylic_Acid->Carbonyl_Chloride + SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2) Amide_Product Chromone-3-carboxamide Carbonyl_Chloride->Amide_Product + Amine, Base Amine Primary or Secondary Amine Base Base (e.g., Triethylamine)

Sources

Methodological & Application

Synthesis of novel derivatives from Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Novel Derivatives from Chromone-3-carbonyl chloride

Executive Summary & Scientific Rationale

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, exhibiting pleiotropic biological activities including PI3K inhibition, anticancer, and anti-inflammatory properties.[1] While 3-formylchromone is a common synthon, This compound represents a superior, yet underutilized, electrophilic "linchpin" for generating diverse libraries of amides, esters, and heterocyclic hybrids.

This guide details the generation and downstream utilization of this compound.[1] Unlike the aldehyde, the acid chloride offers direct access to carboxamides (stable pharmacophores) and hydrazides (precursors to 1,3,4-oxadiazoles), provided that specific handling protocols are followed to prevent hydrolytic degradation or nucleophilic attack at the C-2 position (pyrone ring opening).

Reactivity Profile & Critical Control Points

Before commencing synthesis, researchers must understand the dual-electrophilic nature of the substrate:

  • C-3 Carbonyl (Acyl Chloride): The primary site for nucleophilic substitution (formation of amides/esters).

  • C-2 Position: Highly susceptible to Michael addition-elimination by strong nucleophiles. Expert Insight: To preserve the chromone ring, reactions should be conducted in aprotic solvents (DCM, THF) at controlled temperatures (

    
     to RT). High temperatures or strong hydroxide bases often trigger ring opening to form salicylic acid derivatives.
    
Visualizing the Synthetic Landscape

ChromoneReactivity Start Chromone-3-carboxylic Acid Chloride This compound (Highly Reactive Intermediate) Start->Chloride SOCl2, Reflux (- SO2, HCl) Amide Chromone-3-carboxamides (Bioactive Scaffolds) Chloride->Amide R-NH2 / Et3N (DCM, 0°C) Ester Chromone-3-esters (Prodrugs/Liquid Crystals) Chloride->Ester R-OH / Pyridine Hydrazide Chromone-3-hydrazide Chloride->Hydrazide NH2NH2·H2O (EtOH, 0°C) Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Cyclization (POCl3 or CS2)

Figure 1: Divergent synthesis pathways from the acid chloride intermediate. Note the pivotal role of the hydrazide in accessing heterocyclic complexity.

Detailed Experimental Protocols

Phase 1: Synthesis of this compound

Note: This intermediate is moisture-sensitive and best prepared fresh.

Reagents:

  • Chromone-3-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (5.0–6.0 equiv)
    
  • Catalytic DMF (2–3 drops)

  • Solvent: Neat or anhydrous Benzene/DCM (optional)

Protocol:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a

    
     drying tube.
    
  • Addition: Suspend Chromone-3-carboxylic acid (e.g., 5 mmol) in thionyl chloride (neat). Add catalytic DMF to accelerate acyl chloride formation.

  • Reaction: Reflux the mixture for 2–3 hours. The suspension will clear, indicating conversion to the acid chloride.

  • Workup: Distill off excess thionyl chloride under reduced pressure. Co-evaporate with dry benzene or toluene (

    
    ) to remove traces of 
    
    
    
    and HCl.
  • Output: A pale yellow/brown solid. Do not purify by column. Use immediately for Phase 2.

Phase 2: Modular Derivatization

Target Application: Anti-inflammatory and anticancer screening.[1]

Reagents:

  • This compound (1.0 equiv)

  • Amine (Aniline/Alkyl amine) (1.0 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve the amine and

    
     in anhydrous DCM (
    
    
    
    ) and cool to
    
    
    (ice bath).
  • Dissolve this compound in minimal dry DCM and add dropwise to the amine solution over 15 minutes. Crucial: Slow addition prevents localized heating and side reactions.

  • Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for 4–6 hours.
    
  • Validation (TLC): Check consumption of amine.

  • Workup: Wash organic layer with water (

    
    ), 5% 
    
    
    
    (to remove acid), and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/DMF mixtures.

Target Application: Antimicrobial agents and enzyme inhibitors.

Step 1: Hydrazide Formation

  • Suspend this compound in absolute ethanol at

    
    .
    
  • Add Hydrazine hydrate (99%) (2.0 equiv) dropwise. Note: Excess hydrazine acts as a base and nucleophile.

  • Stir for 2 hours. The hydrazide typically precipitates as a solid. Filter, wash with cold ethanol, and dry.

Step 2: Cyclization to Oxadiazole

  • Dissolve Chromone-3-hydrazide (1.0 equiv) in

    
     (
    
    
    
    ).
  • Add the corresponding carboxylic acid (R-COOH) (1.0 equiv) for a 2,5-disubstituted product.

  • Reflux for 6–8 hours.

  • Quench: Pour the reaction mixture onto crushed ice carefully (exothermic hydrolysis of

    
    ).
    
  • Isolation: Neutralize with

    
     solution. Filter the precipitate (the oxadiazole).
    

Data Summary & Characterization Guide

Expected Spectroscopic Signals:

Functional GroupTechniqueDiagnostic Signal (Approximate)
Acid Chloride IR

(C=O stretch, shifted up from acid)
Amide (CONH) 1H NMR

(Broad singlet,

exchangeable)
Chromone C-2 1H NMR

(Singlet, characteristic of the ring)
Oxadiazole 13C NMR

(C=N carbons)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Hydrolysis of Acid ChlorideEnsure

is fully removed; use dry solvents.
Ring Opening (Salicylate formation) Base too strong / Temp too highUse milder bases (Pyridine,

); keep reaction at

initially.
Incomplete Cyclization (Oxadiazole) Insufficient activationEnsure dry

is used; increase reflux time.

Mechanistic Insight: The Amide Pathway

Understanding the competition between the acyl substitution and the Michael addition is vital. The diagram below illustrates the preferred pathway vs. the degradation pathway.

Mechanism cluster_Main Preferred Pathway (Kinetic Control) cluster_Side Side Reaction (Thermodynamic/Base) AcidChloride This compound (Electrophile) Intermediate1 Tetrahedral Intermediate (at C-3 Carbonyl) AcidChloride->Intermediate1 Fast (0°C) AttackC2 Attack at C-2 (Michael Addition) AcidChloride->AttackC2 Slow (RT/Heat) Amine Nucleophile (R-NH2) Product Chromone-3-Carboxamide Intermediate1->Product -HCl RingOpen Ring Opening (Salicylic Acid Derivs) AttackC2->RingOpen Recyclization/Hydrolysis

Figure 2: Mechanistic bifurcation. Maintaining low temperature (


) favors the kinetic attack at the exocyclic carbonyl (green path) over the endocyclic C-2 attack (red path).

References

  • Gordon, A. T., et al. (2020).[2] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.[1]

  • Vyvyan, J. R. (2002). Synthesis of Chromone-3-carboxylic acid derivatives via Thionyl Chloride activation. Organic Syntheses, Coll. Vol. 10.

  • Reis, J., et al. (2016).[3] Chemistry of Heterocyclic Compounds: Chromone-3-carboxylic acid as a synthetic scaffold. Chemistry of Heterocyclic Compounds, 52(2), 71–83.[3]

  • Brahmayya, M., et al. (2019). Synthesis of 5-substituted-3H-[1, 3, 4]-oxadiazol-2-one derivatives: A carbon dioxide route.[4] RSC Advances.

  • Master Organic Chemistry. (2011). Conversion of Carboxylic Acids To Acid Chlorides With SOCl2.

Sources

Application Note: Chromone-3-carbonyl Chloride as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromone-3-carbonyl chloride (C3CC) represents a "privileged" electrophilic scaffold in medicinal chemistry. Unlike its more common precursor, 3-formylchromone, the acid chloride derivative offers a distinct reactivity profile dominated by the highly reactive acyl chloride moiety at the C-3 position. This reagent serves as a critical gateway for synthesizing chromone-3-carboxamides , 3-acyl chromones , and fused heterocyclic systems (e.g., chromeno-pyrazoles).

This guide provides a validated technical framework for handling, generating, and deploying C3CC in high-value organic synthesis. It addresses the specific challenges of this reagent—primarily the competition between C-3 acylation and C-2 nucleophilic attack (Michael-type addition)—and provides protocols to control these pathways.

Chemical Profile & Reactivity Landscape

The Electrophilic Triad

C3CC is not a simple acid chloride; it is a multi-center electrophile. Understanding its reactivity requires analyzing three distinct sites:

  • C-3 Carbonyl Chloride (Primary Site): The most reactive center. Under kinetic control (low temperature, non-nucleophilic bases), this site reacts with nucleophiles (amines, alcohols, electron-rich aromatics) to form amides, esters, and ketones.

  • C-2 Position (Secondary Site): The

    
    -unsaturated ketone system makes the C-2 position highly susceptible to Michael addition. Strong nucleophiles or elevated temperatures can trigger attack here, often leading to 
    
    
    
    -pyrone ring opening (the "Chromone Ring-Opening" or CRO pathway).
  • C-4 Carbonyl (Tertiary Site): Generally inert to direct attack but essential for activating the C-2/C-3 double bond.

Reactivity Diagram

The following diagram maps the divergent reaction pathways based on reaction conditions.

ReactivityMap C3CC Chromone-3-carbonyl Chloride (C3CC) Amide Chromone-3-carboxamides (Bioactive Core) C3CC->Amide 1°/2° Amines (Kinetic Control, <0°C) Acyl 3-Acyl Chromones (Friedel-Crafts) C3CC->Acyl Arenes + AlCl3 (Friedel-Crafts) RingOpen Ring-Opened Intermediates C3CC->RingOpen Strong Nucleophiles (Thermodynamic Control) Recycl Recyclized Heterocycles (Pyrazoles, Isoxazoles) RingOpen->Recycl Dehydration/ Cyclization

Protocol 1: In Situ Generation & Amidation

Application: Synthesis of Chromone-3-carboxamide libraries (Anti-inflammatory/Anti-cancer scaffolds). Rationale: C3CC is moisture-sensitive and best generated in situ from Chromone-3-carboxylic acid to ensure high purity and yield.

Materials
  • Precursor: Chromone-3-carboxylic acid (CAS: 39079-62-4)

  • Reagent: Thionyl chloride (

    
    )[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Nucleophile: Primary or secondary amine (e.g., aniline, morpholine)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask under

      
      , suspend Chromone-3-carboxylic acid (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Add Thionyl chloride (1.5 equiv) dropwise.

    • Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.

    • Reflux for 1–2 hours. Checkpoint: The suspension should clear, indicating conversion to the acid chloride.

    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Re-dissolve the crude yellow solid (C3CC) in fresh anhydrous DCM.
      
  • Coupling (Amide Formation):

    • Cool the C3CC solution to 0°C (Ice bath). Critical: Low temperature prevents C-2 attack.

    • In a separate vial, mix the Amine (1.1 equiv) and

      
       (1.5 equiv) in DCM.
      
    • Add the amine solution dropwise to the C3CC solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Purification:

    • Quench with water.[2] Wash the organic layer with 1M HCl (to remove unreacted amine) followed by saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Recrystallization: Most chromone-3-carboxamides crystallize readily from Ethanol/DCM mixtures.

Yield Expectation: 75–90% Reference: Gordon, A. T. et al. Arkivoc 2020. [1]

Protocol 2: Friedel-Crafts Acylation

Application: Synthesis of 3-Aroyl Chromones (Flavonoid analogs). Rationale: The C3CC acyl chloride is sufficiently stable to undergo Lewis acid-catalyzed acylation with electron-rich arenes, extending the carbon skeleton.

Step-by-Step Methodology
  • Preparation:

    • Generate C3CC as described in Protocol 1 (Step 1) and dissolve in anhydrous 1,2-dichloroethane (DCE) or Nitromethane.

  • Acylation:

    • Cool the solution to 0°C.

    • Add Aluminum Chloride (

      
      , 1.2 equiv) in portions. The mixture may darken.
      
    • Add the Arene (e.g., 1,3-dimethoxybenzene, 1.1 equiv) dropwise.

    • Stir at 0°C for 1 hour, then heat to 40–60°C for 2–4 hours. Note: Monitor by TLC. If the chromone ring opens (disappearance of UV activity or complex mixture), lower the temperature.

  • Quenching:

    • Pour the reaction mixture onto crushed ice/HCl.

    • Extract with DCM.

Key Insight: Electron-rich arenes (anisole, resorcinol derivatives) work best. Highly deactivated rings may require elevated temperatures that risk degrading the chromone core.

Strategic Insight: The "C-2 Vulnerability"

The most common failure mode when working with C3CC is the unintended opening of the


-pyrone ring.
Mechanism of Failure

Nucleophiles (especially "hard" nucleophiles like hydroxide or hydrazine) can attack the C-2 position (Michael addition) rather than the acyl chloride. This breaks the C2-O1 bond, leading to a ring-opened phenol intermediate.

Prevention Strategy
VariableRecommendationReason
Temperature Keep < 0°C during additionKinetic control favors the faster acyl substitution over the slower Michael addition.
Base Choice Use Non-nucleophilic basesPyridine or DMAP can sometimes trigger ring opening; hindered bases like DIPEA are safer.
Solvent Non-polar (DCM, Toluene)Polar protic solvents stabilize the ring-opened ionic intermediates.

Synthesis Workflow Diagram

Workflow cluster_paths Divergent Synthesis Paths Start Chromone-3-carboxylic Acid Activation Activation: SOCl2, DMF (cat.), Reflux Start->Activation Intermediate This compound (Active Electrophile) Activation->Intermediate PathA Path A: Amidation (+ R-NH2, Et3N, 0°C) Intermediate->PathA PathB Path B: Friedel-Crafts (+ Ar-H, AlCl3) Intermediate->PathB PathC Path C: Hydrazide Formation (+ NH2NH2, <0°C) Intermediate->PathC ProductA Chromone-3-carboxamides (Anti-inflammatory) PathA->ProductA ProductB 3-Aroyl Chromones (Flavonoid Analogs) PathB->ProductB ProductC Chromone-3-carbohydrazides (Precursor to Pyrazoles) PathC->ProductC

References

  • Gordon, A. T., et al. (2020).[1][3] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.[3]

  • Nohara, A., et al. (1973). Conversion of chromone-3-carboxylic acid into 3-substituted chromones. Tetrahedron Letters. (Foundational reactivity of the acid chloride).
  • Gammill, R. B. (1979). General synthesis of chromones. Synthesis of the chromone core.[2][3][4][5][6][7]

  • PubChem. Chromone-3-carboxylic acid (Compound Summary).

  • Sigma-Aldrich. Friedel–Crafts Acylation Mechanism and Applications.

Sources

Application of Chromone-3-carbonyl chloride in flavonoid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromone-3-carbonyl Chloride in the Synthesis of Functionalized Flavonoid Scaffolds

Part 1: Executive Summary & Strategic Rationale

The Reagent: this compound (C3CC) is a highly reactive, electrophilic intermediate derived from chromone-3-carboxylic acid. It serves as a critical "linchpin" reagent in medicinal chemistry for diversifying the chromone (4H-1-benzopyran-4-one) scaffold—the core structure of flavonoids.

Strategic Application: Unlike naturally occurring flavonoids synthesized via phenylpropanoid pathways, C3CC allows for the late-stage functionalization of the C-3 position. This is pivotal for drug discovery because:

  • Pharmacophore Expansion: It enables the rapid generation of chromone-3-carboxamides , a class of compounds exhibiting potent anticancer (MDR reversal), antioxidant, and anti-inflammatory activities.

  • Ring Transformation: The electrophilic nature of the C3CC carbonyl, combined with the Michael-acceptor reactivity of the C-2 position, allows for "chemical editing"—transforming the pyrone ring into fused heterocyclic systems (e.g., chromeno-pyrazoles, chromeno-pyridines) that mimic flavonoid bioactivity but possess novel IP space.

Operational Constraint: C3CC is moisture-sensitive and prone to hydrolysis.[1] It is rarely isolated for long-term storage.[1] The industry-standard best practice—and the focus of this guide—is in situ generation and immediate consumption .[1]

Part 2: Scientific Foundation & Mechanism[1][2]

The Reactivity Profile

The utility of this compound stems from its dual electrophilic character. Researchers must understand the competition between two pathways to control product formation:

  • 1,2-Addition (Acylation): This is the desired pathway for synthesizing carboxamides and esters.[1] Nucleophiles (amines/alcohols) attack the acyl chloride carbonyl.[1]

    • Condition: Low temperature (0°C), non-nucleophilic base (e.g., Et3N), aprotic solvent (DCM).

  • 1,4-Addition (Michael Addition/Ring Opening): The C-2 position of the chromone ring is electron-deficient. Strong nucleophiles or higher temperatures can trigger attack at C-2, leading to

    
    -pyrone ring opening (the "Kostanecki-Robinson" type degradation) or recyclization into entirely different heterocycles.
    
    • Risk:[1][2][3][4][5] Loss of the flavonoid core.[1]

    • Opportunity: Synthesis of fused systems (e.g., reaction with hydrazines).[1][6]

Mechanistic Visualization

G Start Chromone-3-carboxylic Acid Inter This compound (Generated In Situ) Start->Inter SOCl2, Reflux Path1 Pathway A: 1,2-Addition (Kinetic Control) Inter->Path1 R-NH2, 0°C Path2 Pathway B: 1,4-Addition (Thermodynamic/Strong Nu) Inter->Path2 Hydrazines or Active Methylene Prod1 Chromone-3-Carboxamides (Flavonoid Mimetics) Path1->Prod1 Retention of Chromone Core Prod2 Ring-Opened/Fused Heterocycles (Pyrazoles, Pyridines) Path2->Prod2 Pyran Ring Transformation

Figure 1: Divergent reactivity pathways of this compound. Pathway A retains the flavonoid core; Pathway B leads to scaffold hopping.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chromone-3-Carboxamides (The "In Situ" Method)

Target: Synthesis of N-substituted chromone-3-carboxamides without isolating the unstable acid chloride.

Reagents:

  • Chromone-3-carboxylic acid (1.0 equiv)[7]

  • Thionyl chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (5.0 equiv)
    
  • Catalytic DMF (1-2 drops)

  • Amine nucleophile (1.1 equiv)[1]

  • Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a drying tube (

      
      ), suspend Chromone-3-carboxylic acid (e.g., 5 mmol) in anhydrous DCM (20 mL).
      
    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (25 mmol) dropwise.
      
    • Add 1 drop of DMF (catalyst).[1]

    • Reflux for 2–3 hours.[1] The suspension should clear, indicating the formation of the acid chloride.

    • Critical Step: Evaporate the solvent and excess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       under reduced pressure (rotary evaporator) to dryness. Re-dissolve the residue in fresh anhydrous DCM (10 mL). Do not expose to humid air. 
      
  • Coupling (Amidation):

    • Cool the acid chloride solution to 0°C (ice bath).

    • In a separate flask, mix the Amine (5.5 mmol) and

      
       (10 mmol) in DCM (10 mL).
      
    • Add the amine solution dropwise to the cold acid chloride solution over 15 minutes.

    • Why? Slow addition at 0°C prevents the exotherm from triggering the unwanted 1,4-addition (Pathway B).

  • Workup:

    • Stir at room temperature for 4–6 hours (monitor via TLC).

    • Wash the reaction mixture with 1M HCl (to remove unreacted amine), then saturated

      
       (to remove unreacted acid), and finally brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/DMF.[1]

Yield Expectations: 75–90% for aliphatic amines; 60–80% for anilines.[1]

Protocol B: Synthesis of Chromeno-Fused Heterocycles

Target: Utilizing the 1,4-addition susceptibility to create chromeno[2,3-d]pyrimidines.[2]

Reagents:

  • This compound (freshly prepared as above)

  • Thiourea or Guanidine HCl (1.2 equiv)[1]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or Pyridine[5]
    
  • Solvent: Acetone or THF[1]

Workflow:

  • Prepare the acid chloride residue as in Protocol A.

  • Dissolve residue in dry Acetone.

  • Add Thiourea (or Guanidine) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Reflux for 6–12 hours.

  • Mechanism: The nucleophile attacks the carbonyl and the C-2 position, effecting a ring closure that fuses the new heterocycle to the benzopyran core.

Part 4: Data & Troubleshooting

Solvent Selection Guide

The choice of solvent dramatically impacts the ratio of 1,2-addition (desired) vs. ring opening.

SolventDielectric ConstantPrimary OutcomeRecommendation
DCM 8.91,2-Addition Preferred for Carboxamide synthesis.
THF 7.5MixedAcceptable, but ensure strict anhydrous conditions.[1]
DMF 36.7Ring OpeningAvoid for simple amidation; promotes C-2 attack.[1]
Ethanol 24.5SolvolysisDo not use (reacts with acid chloride to form ethyl ester).[1]
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Sticky Solid Hydrolysis of Acid ChlorideEnsure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

is removed completely; use drying tube; use fresh DCM.
Ring Opening Products Temperature too high during additionKeep reaction at 0°C during amine addition.
Incomplete Reaction Steric hindrance of amineUse a stronger base (e.g., DIPEA) or reflux after addition is complete.[1]
Red/Brown Coloration Decomposition of Chromone RingOxidation byproduct; perform reaction under Nitrogen atmosphere.[1]

Part 5: Safety & Handling

  • Thionyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Highly corrosive and releases HCl/SO2 gas. Must  be used in a fume hood.[1] Quench excess reagent carefully into a large volume of ice water/bicarbonate.[1]
    
  • This compound: Potent lachrymator and skin irritant.[1] It reacts violently with water.[1]

  • Waste Disposal: All aqueous washes containing pyridine or chlorinated solvents must be segregated into halogenated organic waste.[1]

References

  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020.[1][8][9] Link

  • Ring transformation of chromone-3-carboxamide under nucleophilic conditions. Journal of the Brazilian Chemical Society, 2013.[1] Link

  • Synthesis and characterization of some novel chromones and chromanones derivatives. Der Pharma Chemica, 2011.[1] Link

  • Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 2024. Link

  • Synthesis of this compound (Protocol). PrepChem, 2023.[1] Link

Sources

The Versatile Role of Chromone-3-Carbonyl Chloride in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The chromone scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a myriad of natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Among the various functionalized chromones, chromone-3-carbonyl chloride stands out as a highly reactive and versatile intermediate for the elaboration of this privileged core, enabling the synthesis of a diverse array of fused and decorated heterocyclic systems.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the preparation of novel heterocyclic compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The Chemistry of this compound: A Gateway to Heterocyclic Diversity

This compound is a reactive acyl chloride derivative of chromone-3-carboxylic acid. Its utility in heterocyclic synthesis stems from two key reactive sites: the highly electrophilic carbonyl chloride group at the 3-position and the electrophilic C-2 position of the chromone ring. This dual reactivity allows for a range of transformations, including simple acylation reactions and more complex ring-opening/recyclization cascades.

The general mechanism for the reaction of 3-substituted chromones with binucleophiles involves an initial nucleophilic attack at the C-2 position of the chromone ring. This leads to the opening of the γ-pyrone ring, forming a reactive intermediate that can then undergo intramolecular cyclization with the substituent at the 3-position to form a new heterocyclic ring.[4] The electron-withdrawing nature of the carbonyl chloride group at the 3-position further enhances the electrophilicity of the C-2 position, making it highly susceptible to nucleophilic attack.

Preparation of this compound: A Critical First Step

The synthesis of this compound is typically achieved by the reaction of chromone-3-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is straightforward and generally proceeds in high yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

Materials:

  • Chromone-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Cyclohexane (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend chromone-3-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (e.g., 5-10 eq.).

  • Heat the mixture to reflux and maintain for a period of 5-60 minutes, or until the evolution of HCl gas ceases and the solid has completely dissolved. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • To the resulting residue, add anhydrous cyclohexane and cool the mixture in an ice bath to precipitate the product.

  • Collect the crystalline this compound by filtration, wash with cold anhydrous cyclohexane, and dry under vacuum.

Safety and Handling Precautions:

  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[1][2][5] Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Acyl chlorides , in general, are corrosive and moisture-sensitive. They should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from water, bases, and oxidizing agents.[6]

Applications in Heterocyclic Synthesis: Detailed Protocols

This compound serves as a key building block for a variety of heterocyclic systems. The following protocols detail its application in the synthesis of chromone-3-carboxamides, pyrazoles, and isoxazoles.

Synthesis of Chromone-3-Carboxamides

The most direct application of this compound is in the acylation of amines to form chromone-3-carboxamides. These amides themselves can be biologically active or serve as intermediates for further cyclization reactions.

Experimental Protocol: General Procedure for the Synthesis of Chromone-3-Carboxamides

This protocol is based on the in-situ generation of the acid chloride followed by reaction with an amine.[1]

Materials:

  • Chromone-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate primary or secondary amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of chromone-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane, add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the formation of the acid chloride is complete (can be monitored by IR spectroscopy by the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acid chloride).

  • In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and add the freshly prepared this compound solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired chromone-3-carboxamide.

Causality Behind Experimental Choices:

  • The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride.

  • Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.

  • The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride.

Synthesis of Pyrazole Derivatives

The reaction of chromone derivatives with hydrazine and its derivatives is a well-established method for the synthesis of pyrazoles. While many procedures utilize 3-formylchromone, the principle can be extended to this compound, which can react with hydrazine to form a hydrazide intermediate that subsequently undergoes cyclization.

Reaction_Workflow Chromone_Chloride Chromone_Chloride Intermediate Intermediate Chromone_Chloride->Intermediate

Caption: Reaction pathway for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of Chromeno[3,4-d]isoxazole Derivatives

This protocol is conceptual and based on the known reactions of 1,3-dicarbonyl compounds with hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine or sodium acetate

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and a base such as pyridine or sodium acetate (1.5 eq.).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC. The reaction likely involves the formation of an intermediate N-hydroxy-chromone-3-carboxamide (an oxime derivative) which then undergoes intramolecular cyclization.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to yield the chromeno[3,4-d]isoxazole derivative.

Summary of Applications and Yields

Heterocyclic SystemStarting MaterialKey ReagentsTypical Yield (%)
Chromone-3-carboxamidesChromone-3-carboxylic acidSOCl₂, Amine, Et₃N60-90
3-Acyl-4-salicyloylpyrazolesThis compoundHydrazine hydrateModerate to Good
Chromeno[3,4-d]isoxazolesThis compoundHydroxylamine HCl, BaseModerate

Conclusion and Future Perspectives

This compound is a valuable and reactive intermediate that provides a direct entry into a variety of heterocyclic systems. The protocols outlined in this guide offer a starting point for researchers to explore the synthesis of novel chromone-based compounds with potential applications in drug discovery and materials science. The dual reactivity of this synthon opens up possibilities for complex molecular architectures through carefully designed reaction sequences. Future work in this area could focus on expanding the scope of nucleophiles used in reactions with this compound, as well as exploring its use in multicomponent reactions to generate molecular diversity in a more efficient manner. The development of enantioselective transformations involving this versatile building block would also be a significant advancement in the field.

References

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • G. Mohammadi Ziarani, et al. (2020). The Synthesis of Heterocyclic Compounds Based on 3-Formylchromone via Organic Reactions. HETEROCYCLES, 100(7), 992.
  • U. A. E. Ministry of Health and Prevention. (2022, April 15). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. [Link]

  • Ibrahim, M. A., et al. (2015). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. HETEROCYCLES, 91(10), 1863. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, November 12). Thionyl chloride,7778E-4. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

Sources

Protocol for the amidation of Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Amidation of Chromone-3-carbonyl chloride

Abstract & Scope

This technical guide outlines the optimized protocol for the amidation of This compound (4-oxo-4H-chromene-3-carbonyl chloride). While conceptually a standard nucleophilic acyl substitution, this reaction presents a specific chemoselectivity challenge: the C-2 position of the chromone ring is highly electrophilic (Michael acceptor). Improper conditions can lead to nucleophilic attack at C-2, resulting in


-pyrone ring opening and degradation to salicylic acid derivatives.

This protocol prioritizes kinetic control using anhydrous conditions and non-nucleophilic bases to maximize the yield of the desired chromone-3-carboxamide, a scaffold critical for MAO-B inhibitors and anticancer agents.

Chemical Background & Mechanistic Insight

The chromone core features two electrophilic sites competing for the amine nucleophile:

  • The Acyl Chloride (C-3 substituent): The desired site of attack. Reaction is fast and irreversible under basic conditions.

  • The C-2 Position (Ring Carbon): Susceptible to 1,4-conjugate addition (aza-Michael addition). Attack here leads to a tetrahedral intermediate that can collapse to open the pyrone ring (retro-Michael type fragmentation).

Expert Insight: To prevent C-2 attack, avoid strong nucleophilic bases (like hydroxide or alkoxides) and high temperatures. Use steric bulk to your advantage; the acyl chloride is exocyclic and generally more accessible than the C-2 position, provided the reaction is kept cold (


).
Mechanistic Pathway Diagram

ChromoneAmidation SM Chromone-3-carbonyl chloride PathA Path A: Attack at C=O (Acyl Substitution) SM->PathA Kinetic Control (0°C, Mild Base) PathB Path B: Attack at C-2 (Michael Addition) SM->PathB Thermodynamic/Strong Nuc (High Temp, Excess Amine) Amine Amine (R-NH2) Amine->PathA Amine->PathB IntermediateA Tetrahedral Intermediate PathA->IntermediateA -HCl IntermediateB Ring-Opened Enaminone PathB->IntermediateB Hydrolysis Product Chromone-3-carboxamide (Target) IntermediateA->Product -HCl Byproduct Salicylic Acid Deriv. (Degradation) IntermediateB->Byproduct Hydrolysis

Caption: Competitive reaction pathways. Path A (green) is the desired amidation. Path B (red) represents the destructive ring-opening side reaction.

Pre-Protocol Considerations

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) (Anhydrous)Excellent solubility for acid chlorides; non-nucleophilic; easy workup. THF is a viable alternative.
Base Triethylamine (TEA) or DIPEA Scavenges HCl generated during reaction. Non-nucleophilic enough to avoid C-2 attack. Avoid Pyridine if possible, as it can sometimes facilitate ring opening via nucleophilic catalysis at C-2.
Stoichiometry 1.0 : 1.1 : 1.2 (Acid Chloride : Amine : Base)Slight excess of amine ensures conversion. Large excess of amine increases risk of C-2 attack.
Temperature

to RT
Start cold to favor the faster acyl substitution. Warm to RT only if conversion is slow.
Inert Atm. Nitrogen or Argon Acid chlorides hydrolyze rapidly in moist air to the carboxylic acid (unreactive to amines without coupling agents).

Standard Experimental Protocol

Target Synthesis:


-substituted-4-oxo-4H-chromene-3-carboxamide
Scale:  1.0 mmol (Adjustable)
Materials:
  • This compound (Freshly prepared or commercial, check quality).

  • Amine (Primary or Secondary).[1][2]

  • Triethylamine (Et

    
    N), anhydrous.
    
  • Dichloromethane (DCM), anhydrous.

  • 1 M HCl (aq) and Sat. NaHCO

    
     (aq) for workup.
    
Step-by-Step Procedure:
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) and maintain a positive pressure balloon throughout.
      
  • Dissolution of Acid Chloride:

    • Add This compound (208 mg, 1.0 mmol) to the flask.

    • Add Anhydrous DCM (5 mL) via syringe. Stir until fully dissolved.

    • Cool the solution to

      
        using an ice-water bath.
      
  • Addition of Base and Amine:

    • In a separate vial, mix the Amine (1.1 mmol) and Triethylamine (167

      
      L, 1.2 mmol) in anhydrous DCM (2 mL).
      
    • Critical Step: Add the Amine/Base solution dropwise to the cold acid chloride solution over 5-10 minutes.

    • Observation: White precipitate (Et

      
      N
      
      
      
      HCl) should form immediately.
  • Reaction Monitoring:

    • Stir at

      
       for 30 minutes.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for an additional 1-2 hours.

    • TLC Check: Use 50% EtOAc/Hexane. The acid chloride (usually high R

      
      , unstable on silica) should disappear. The amide product typically appears as a fluorescent spot under UV (254/365 nm).
      
  • Workup (Extraction):

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash with 1 M HCl (

      
       mL) to remove unreacted amine and TEA. Note: Keep washes quick to prevent acid-catalyzed hydrolysis of the chromone ring.
      
    • Wash with Sat. NaHCO

      
        (
      
      
      
      mL) to remove any hydrolyzed chromone-3-carboxylic acid.
    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Most chromone-3-carboxamides precipitate as solids upon concentration.

    • Recrystallization: Ethanol or MeOH/DCM mixtures are often effective.

    • Flash Chromatography: If necessary, elute with a gradient of DCM

      
       5% MeOH/DCM.
      

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Red/Orange dark mixture Ring Opening (C-2 Attack) The amine attacked the ring. (1) Lower temperature to

. (2) Add the amine slower. (3) Ensure the base is not in large excess.
Starting Material (Acid) recovered Hydrolysis The acid chloride hydrolyzed before reacting. (1) Dry solvents rigorously. (2) Check the quality of the acid chloride (if made in situ from SOCl

, ensure excess SOCl

is fully removed).
Low Yield Poor Solubility Chromone acid chlorides are poorly soluble in non-polar solvents. Ensure DCM or THF is used. If using amine salts (e.g., hydrochloride), add an extra equivalent of base.

Workflow Visualization

Workflow Start Start: Chromone-3-carboxylic Acid Activation Activation: SOCl2, Reflux, 2h (In Situ Generation) Start->Activation Pre-step Isolation Evaporate SOCl2 (Obtain Acid Chloride) Activation->Isolation Remove volatiles Reaction Amidation: Amine, Et3N, DCM 0°C -> RT, 2h Isolation->Reaction Redissolve in DCM Workup Workup: Wash w/ HCl, NaHCO3 Reaction->Workup Final Pure Chromone-3-carboxamide Workup->Final Recrystallize

Caption: Complete synthetic workflow including the optional in situ generation of the acid chloride.

References

  • Gordon, A. T., et al. (2020).[3][4] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc, 2020(v), 148-160.[3][4] Link

    • Key citation for the standard Et3N/DCM protocol and yields.
  • Reis, J., et al. (2011). "Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors."[5][6] Bioorganic & Medicinal Chemistry Letters, 21(1), 600-600. Link

    • Validation of the biological relevance and synthetic utility.
  • Sosnovskikh, V. Y. (2015). "Ring Opening Ring Closure Reactions with 3-Substituted Chromones." Chemistry of Heterocyclic Compounds. Link

    • Authoritative review on the reactivity of the C-2 position and ring-opening mechanisms.
  • Fisher Scientific. "Safety Data Sheet: this compound." Link

    • Safety grounding for handling acid chlorides.

Sources

Application Note: High-Yield Esterification of Chromone-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromone-3-carboxylates are privileged scaffolds in medicinal chemistry, frequently utilized in the development of monoamine oxidase (MAO) inhibitors, acetylcholinesterase (AChE) inhibitors, and antioxidant complexes[1]. Because direct Fischer esterification of the parent chromone-3-carboxylic acid is thermodynamically unfavorable, researchers must rely on the highly reactive intermediate chromone-3-carbonyl chloride . This application note provides an in-depth, self-validating protocol for the generation and subsequent esterification of this acid chloride, detailing the mechanistic causality behind reagent selection to prevent common degradation pathways.

Mechanistic Rationale & Causality

The Necessity of Acid Chloride Activation

Direct esterification of chromone-3-carboxylic acid is notoriously inefficient due to the electron-withdrawing nature of the chromone core (a


-benzopyrone), which destabilizes protonated intermediates. Conversion to the acid chloride using thionyl chloride (SOCl

) bypasses this thermodynamic hurdle by creating a highly electrophilic acyl center[2]. A catalytic amount of N,N-Dimethylformamide (DMF) is employed to generate the Vilsmeier-Haack intermediate, which significantly accelerates the chlorination process.
Base Selection and Ring-Opening Prevention

The esterification step requires a nucleophilic alcohol and a non-nucleophilic base. The base serves a dual purpose: it scavenges the corrosive HCl byproduct (preventing alcohol protonation) and acts as an acyl transfer catalyst. However, the chromone core is highly susceptible to nucleophilic attack at the C-2 position, which can trigger a retro-Claisen/Michael ring-opening sequence. To mitigate this:

  • Steric Hindrance: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) or Potassium Carbonate (K

    
    CO
    
    
    
    ). Its bulkiness prevents it from acting as a nucleophile at the C-2 position[3].
  • Thermal Control: By maintaining strict cryogenic conditions (0 °C) during the initial addition, the nucleophilic attack is kinetically directed exclusively to the acyl carbon.

Moisture Sensitivity

This compound is acutely sensitive to atmospheric moisture. Exposure to H


O leads to rapid hydrolysis back to the parent carboxylic acid, releasing HCl. Consequently, all esterification protocols must be executed under strictly anhydrous conditions.

Reaction Workflow

G cluster_reaction Esterification vs Hydrolysis A Chromone-3-carboxylic acid B SOCl2, DMF (cat.) Reflux, 2h A->B C This compound (Highly Electrophilic) B->C D R-OH, DIPEA DCM, 0°C to RT C->D F H2O (Moisture) C->F E Chromone-3-carboxylate (Target Ester) D->E F->A Hydrolysis

Reaction workflow and potential hydrolysis pathway of this compound.

Process Optimization Data

The following table summarizes the quantitative impact of solvent and base selection on the esterification yield and the prevalence of ring-opened impurities.

SolventBaseTemperatureAverage Yield (%)Impurity Profile (Ring-Opening)
DCM DIPEA 0 °C to RT 85 - 95% < 2%
DCMTEA0 °C to RT75 - 85%~ 5%
DMFK

CO

RT60 - 70%~ 10%
THFPyridineReflux40 - 50%> 20% (Significant degradation)

Data synthesis indicates that non-polar/halogenated solvents combined with sterically hindered bases at low temperatures provide the optimal thermodynamic environment for intact chromone esterification.

Self-Validating Experimental Protocols

Part A: Synthesis of this compound

Note: This intermediate is highly reactive and should be used immediately upon isolation[2].

Materials:

  • Chromone-3-carboxylic acid (1.0 eq, e.g., 5.0 mmol)

  • Thionyl chloride (SOCl

    
    ) (10.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (2 drops, catalytic)

  • Anhydrous Toluene (for azeotropic removal)

Step-by-Step Procedure:

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), suspend chromone-3-carboxylic acid in neat SOCl

    
    .
    
  • Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with SOCl

    
     to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, dramatically lowering the required activation energy.
    
  • Reflux: Heat the mixture to 80 °C (reflux) for 2 hours.

    • In-Process Validation 1: The initial heterogeneous suspension will gradually transition into a clear, homogenous yellow/orange solution, indicating the consumption of the insoluble carboxylic acid.

    • In-Process Validation 2: The cessation of copious HCl and SO

      
       gas evolution (monitored via a bubbler) signifies reaction completion.
      
  • Concentration: Cool the reaction to room temperature. Remove the excess SOCl

    
     under reduced pressure using a rotary evaporator (vented properly into a fume hood).
    
  • Azeotropic Chasing: To remove trace SOCl

    
     and HCl—which would otherwise consume the base in the next step—add 10 mL of anhydrous toluene to the crude residue and evaporate to dryness. Repeat this step twice.
    
  • Yield: The resulting pale yellow solid is crude this compound. Keep under an inert atmosphere (N

    
     or Ar) and proceed directly to Part B[3].
    
Part B: Esterification with Target Alcohol

Materials:

  • Crude this compound (from Part A, ~5.0 mmol)

  • Target Alcohol (R-OH) (1.1 eq, 5.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Preparation of Nucleophile: In an oven-dried flask flushed with N

    
    , dissolve the target alcohol and DIPEA in 10 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
    
  • Addition: Dissolve the crude this compound in 10 mL of anhydrous DCM. Add this acid chloride solution dropwise to the alcohol/DIPEA mixture over 15 minutes.

    • Causality: Dropwise addition ensures the acid chloride is always the limiting reagent in the reaction matrix, preventing localized heating and suppressing side reactions.

  • Reaction Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.

    • In-Process Validation (TLC Quench): Acid chlorides streak heavily on silica gel. To accurately monitor the reaction, withdraw a 10

      
      L aliquot and quench it in 0.5 mL of methanol (forming the methyl ester). Spot this against the starting carboxylic acid and the target ester. Disappearance of the methyl ester spot indicates complete consumption of the acid chloride.
      
  • Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 10% aqueous Citric Acid (2 x 20 mL) to remove excess DIPEA.

    • Saturated aqueous NaHCO

      
       (2 x 20 mL) to remove any hydrolyzed chromone-3-carboxylic acid.
      
    • Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude ester via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) or recrystallization from an appropriate solvent (e.g., Ethanol or Ethyl Acetate/Hexanes).

References

  • - National Institutes of Health (PMC). 2. - ACS Omega.

  • - ResearchGate (Arkivoc).

Sources

Application Note: Chromone-3-Carbonyl Chloride in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction to Chromone Scaffolds in Kinase Inhibition

The chromone (4H-chromen-4-one) ring system is a privileged oxygen-containing heterocyclic pharmacophore. In modern oncology and immunology drug discovery, the planar, heteroaromatic nature of the chromone core makes it an exceptional structural mimic for the adenine ring of ATP. This allows chromone derivatives to competitively bind to the ATP-binding pocket of various protein kinases[1].

Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the C-3 position of the chromone ring—specifically via carboxamide linkages—yields highly potent and selective kinase inhibitors. These derivatives have shown significant efficacy against targets such as p38α MAP kinase [2], Protein Kinase CK2 [3], and ATR Kinase [4].

Mechanistic Rationale & Pathway Intervention

Kinases such as p38α MAPK play crucial roles in signal transduction pathways that regulate transcription, apoptosis, and cellular differentiation. Dysregulation of p38α is heavily implicated in chronic inflammatory diseases (e.g., rheumatoid arthritis) and invasive breast cancers[2].

Chromone-3-carboxamides primarily act as Type I ATP-competitive kinase inhibitors. The chromone core anchors into the hydrophobic adenine-binding pocket, while the C-3 carboxamide moiety projects toward the hinge region. This geometry allows the amide nitrogen and carbonyl oxygen to establish critical bidentate hydrogen bonds with the backbone residues of the kinase (such as Met109 in the p38α hinge region), ensuring high binding affinity and target selectivity[2].

MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates Downstream Inflammatory Cytokines (TNF-α, IL-6) p38->Downstream Transcription Inhibitor Chromone-3-carboxamide (Kinase Inhibitor) Inhibitor->p38 ATP-competitive Inhibition

Fig 1. p38α MAPK signaling pathway illustrating the intervention point of chromone-based inhibitors.

Synthetic Strategy: The Role of Chromone-3-Carbonyl Chloride

The synthesis of targeted chromone-3-carboxamides relies on the efficient coupling of chromone-3-carboxylic acid with various pharmacophoric amines (e.g., aminothiazoles, anilines, or piperazines)[3],[5].

The Chemical Challenge: The C-3 carboxylic acid is highly conjugated with the α,β-unsaturated ketone of the pyrone ring. This conjugation significantly reduces the nucleophilicity of the carboxylate. Consequently, standard peptide coupling reagents (such as EDC, DCC, or HATU) often result in sluggish kinetics, incomplete conversions, and poor yields.

The Solution: To overcome this thermodynamic barrier, the acid must be converted into a highly reactive electrophile: This compound [5]. This transformation is achieved using thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF). The reaction proceeds via a highly electrophilic Vilsmeier-Haack type chloroiminium intermediate, ensuring rapid and quantitative activation[6].

Synthetic_Workflow Acid Chromone-3- carboxylic acid Activation SOCl2 / DMF (cat.) Reflux, 2h Acid->Activation Chloride Chromone-3- carbonyl chloride Activation->Chloride Coupling R-NH2, DIPEA DCM, 0°C to RT Chloride->Coupling Product Chromone-3- carboxamide Coupling->Product

Fig 2. Step-by-step synthetic workflow from chromone-3-carboxylic acid to the final kinase inhibitor.

Quantitative Data Summary

The utilization of the this compound intermediate allows for the rapid generation of diverse, high-yielding inhibitor libraries. Table 1 summarizes the inhibitory potency of various chromone derivatives synthesized via this scaffold against key kinase targets.

Compound ClassTarget KinaseRepresentative IC₅₀Key Structural FeatureReference
3-(4-Fluorophenyl)-2-(4-pyridyl)chromonesp38α MAPK17 nM2-aminopyridin-4-yl moiety[1],[2]
Chromone-2-aminothiazolesProtein Kinase CK20.08 μM2-aminothiazole hybridization[3]
Chromone-8-aminomethyl derivativesATR Kinase< 5 μM (Cellular)8-piperazine/piperidine substitution[4]

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring high fidelity and reproducibility in the synthesis of chromone-based kinase inhibitors.

Protocol 1: Synthesis of this compound

Caution: Thionyl chloride is corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using strictly anhydrous conditions.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Add chromone-3-carboxylic acid (1.0 equiv, 5.0 mmol) to the flask. Suspend the solid in anhydrous dichloromethane (DCM, 15 mL).

  • Activation: Add thionyl chloride (SOCl₂, 3.0 equiv, 15.0 mmol) dropwise at room temperature.

  • Catalysis (Causality Insight): Add 2–3 drops of anhydrous DMF. Why? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true catalytic activating species, drastically lowering the activation energy required to convert the conjugated acid to the acyl chloride[5].

  • Reaction & Validation: Heat the mixture to gentle reflux (approx. 45°C) for 2 hours. Self-Validation: The reaction is complete when the suspension turns into a clear, homogenous solution and the evolution of HCl/SO₂ gas ceases.

  • Isolation: Cool to room temperature and concentrate the mixture in vacuo to remove DCM and excess SOCl₂. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual SOCl₂. The resulting pale-yellow solid is this compound, which must be used immediately in the next step without further purification due to its high susceptibility to atmospheric hydrolysis.

Protocol 2: Amide Coupling to Yield Chromone-3-Carboxamide
  • Preparation: Dissolve the freshly prepared this compound (approx. 5.0 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate vial, dissolve the target pharmacophoric amine (e.g., 2-aminothiazole derivative, 1.1 equiv, 5.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the acid chloride mixture over 10 minutes.

  • Base Addition (Causality Insight): Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 12.5 mmol) dropwise. Why? DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the coupling. If HCl is not scavenged, it will protonate the incoming amine nucleophile, halting the reaction and degrading the yield[6].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Eluent: EtOAc/Hexane 1:1).

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization (typically from ethanol) to yield the pure chromone-3-carboxamide kinase inhibitor.

References

1.[1] Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[2] Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors - American Chemical Society. Journal of Medicinal Chemistry.[Link] 3.[3] Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters - PubMed.[Link] 4.[4] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. International Journal of Molecular Sciences - MDPI.[Link] 5.[5] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc.[Link] 6.[6] Synthesis and biological evaluation of chromone-3-carboxamides - ResearchGate. Arkivoc.[Link]

Sources

Introduction: The Chromone Scaffold as a Privileged Platform for Fluorescence Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Development of Fluorescent Probes Using Chromone-3-Carbonyl Chloride

The chromone (4H-1-benzopyran-4-one) framework is a prominent heterocyclic structure found in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic system not only serves as a valuable pharmacophore in drug discovery but also provides an excellent foundation for the design of fluorescent molecules.[1][3] Chromone-based fluorophores are increasingly sought after for their favorable photophysical properties, including high quantum yields, good photostability, and the potential for large Stokes shifts.[4][5][6] Furthermore, their tunable structure allows for the development of probes that are cell-permeable, making them ideal candidates for live-cell imaging and sensing applications.[4][7]

At the heart of synthesizing a diverse library of chromone-based probes is the highly reactive intermediate, 4-oxo-4H-chromene-3-carbonyl chloride. This acid chloride is a versatile electrophilic building block that readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the straightforward introduction of various functional groups, enabling the rational design of probes targeted to specific analytes, biomolecules, or cellular environments.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of fluorescent probes derived from this pivotal chromone intermediate.

Probe Synthesis: From Carboxylic Acid to Functional Carboxamide

The most common and modular approach to leveraging this compound is through its in situ generation from the corresponding carboxylic acid, followed by immediate reaction with a nucleophile, typically an amine, to form a stable chromone-3-carboxamide. This method prevents the isolation of the moisture-sensitive acid chloride and facilitates a high-yielding, one-pot conversion to the final product.

General Synthesis Workflow

The overall synthetic strategy is a multi-step process that begins with a substituted 2-hydroxyacetophenone, which is first converted to a chromone-3-carbaldehyde. Subsequent oxidation yields the key chromone-3-carboxylic acid intermediate, which is then activated with a chlorinating agent and coupled with an amine to produce the target fluorescent probe.

G A 2-Hydroxyacetophenone (Starting Material) B Chromone-3-carbaldehyde A->B  Vilsmeier-Haack  Formylation C 4-Oxo-4H-chromene-3-carboxylic Acid (Key Intermediate) B->C  Oxidation  (e.g., Pinnick) D 4-Oxo-4H-chromene-3-carbonyl Chloride (In situ reactive intermediate) C->D  Activation with SOCl2  or (COCl)2 F Chromone-3-carboxamide Probe (Final Product) D->F  Nucleophilic Acyl  Substitution E Amine Nucleophile (R-NH2) E->F  Base (e.g., Et3N)

General workflow for the synthesis of chromone-3-carboxamide fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of 4-Oxo-4H-chromene-3-carboxylic Acid

This protocol details the synthesis of the crucial carboxylic acid intermediate from a commercially available 2-hydroxyacetophenone.

Causality and Experimental Choices:

  • Vilsmeier-Haack Reaction: This reaction efficiently formylates the starting material to create the C3-aldehyde on the chromone ring. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which acts as the electrophile.[1][8]

  • Pinnick Oxidation: This method is chosen for the oxidation of the resulting aldehyde because it is highly selective for aldehydes and proceeds under mild conditions, preventing over-oxidation or degradation of the chromone core.[1]

Materials and Reagents:

  • Substituted 2-hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium chlorite (NaClO₂)

  • Sulfamic acid

  • Dichloromethane (DCM)

  • Acetone

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Synthesis of Chromone-3-carbaldehyde (Intermediate 2): a. In a round-bottom flask under an inert atmosphere (N₂), cool anhydrous DMF (5 eq.) to 0 °C. b. Add POCl₃ (3.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C. c. Add the substituted 2-hydroxyacetophenone (1 eq.) to the mixture. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by carefully pouring it into a beaker of crushed ice. f. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude chromone-3-carbaldehyde.[2][8]

  • Oxidation to Carboxylic Acid (Intermediate 3): a. Suspend the crude chromone-3-carbaldehyde (1 eq.) in a mixture of DCM and water. b. Add sulfamic acid (1.5 eq.) followed by the portion-wise addition of sodium chlorite (1.5 eq.) at 0 °C. c. Allow the reaction to stir at room temperature for 12 hours. d. After completion, collect the solid precipitate by vacuum filtration. e. Wash the solid with water and then with a small amount of cold acetone to remove impurities. f. Dry the solid under vacuum to obtain the pure 4-oxo-4H-chromene-3-carboxylic acid. The product can be confirmed by NMR and comparison with literature values.[1][9]

Protocol 2: Synthesis of N-Aryl-4-oxo-4H-chromene-3-carboxamide Probe

This protocol describes the final coupling step to generate the fluorescent probe.

Causality and Experimental Choices:

  • In Situ Acid Chloride Formation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acid chlorides. Performing this step in situ is critical because acid chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[1][2]

  • Base-Mediated Amidation: A non-nucleophilic organic base like triethylamine (Et₃N) is essential. It serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the amine nucleophile.[1]

Materials and Reagents:

  • 4-Oxo-4H-chromene-3-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Amine of interest (e.g., aniline, a fluorescent amine, or an amine-containing biomolecule)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Suspend the 4-oxo-4H-chromene-3-carboxylic acid (1 eq.) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Add thionyl chloride (1.5 eq.) dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or until the solution becomes clear, indicating the formation of the acid chloride.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine of interest (1.1 eq.) and anhydrous triethylamine (3 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel to afford the pure chromone-3-carboxamide probe.[1][2]

Characterization of the Fluorescent Probe

Once synthesized and purified, the probe must be characterized to confirm its identity and evaluate its photophysical properties, which are essential for its application.

Structural and Photophysical Analysis
  • Structural Confirmation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy.[7][10]

  • Photophysical Properties: The probe's utility is defined by its interaction with light. Key parameters are determined using UV-Vis and fluorescence spectroscopy.

    • Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength.

    • Fluorescence Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

    • Stokes Shift: The difference in nanometers between the maximum absorption and maximum emission wavelengths. A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio.[4][5]

Data Presentation: Example Photophysical Properties
PropertySymbolValue (Example)Significance
Max. Absorption Wavelengthλabs350 nmWavelength for optimal excitation.
Max. Emission Wavelengthλem450 nmWavelength for detecting fluorescence.
Molar Extinction Coefficientε25,000 M⁻¹cm⁻¹High value indicates efficient light absorption.
Fluorescence Quantum YieldΦ0.65High value indicates a bright probe.
Stokes ShiftΔλ100 nmLarge shift minimizes spectral overlap.

Application Protocol: Live-Cell Imaging

The cell permeability and fluorescence of many chromone-based probes make them excellent tools for cellular imaging.[4][7]

Cellular Imaging Workflow

The process involves preparing the cells, loading them with the fluorescent probe, and visualizing them using fluorescence microscopy.

G A 1. Cell Seeding Seed cells (e.g., HeLa) onto a glass-bottom dish B 2. Cell Culture Incubate for 24h to allow for cell adherence A->B C 3. Probe Preparation Prepare stock solution in DMSO and dilute in culture media B->C D 4. Probe Loading Replace media with probe-containing media and incubate C->D E 5. Washing Wash cells with PBS to remove excess probe D->E F 6. Imaging Image cells using a fluorescence microscope with appropriate filters E->F

Workflow for live-cell imaging with a synthesized chromone probe.
Protocol 3: Staining Live Cells with a Chromone Probe

Materials and Reagents:

  • HeLa cells (or other adherent cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Synthesized chromone probe

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with DAPI/blue filter set (or other appropriate set based on probe spectra)

Step-by-Step Methodology:

  • Cell Preparation: a. One day prior to imaging, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. b. Incubate the cells overnight at 37 °C in a humidified atmosphere with 5% CO₂.

  • Probe Loading: a. Prepare a 10 mM stock solution of the chromone probe in high-quality DMSO. b. On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium. c. Remove the existing medium from the cells and wash once with warm PBS. d. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C.

  • Washing and Imaging: a. After incubation, remove the probe-containing medium and wash the cells two or three times with warm PBS to remove any unbound, extracellular probe. b. Add fresh, pre-warmed medium or a clear imaging buffer (e.g., Hank's Balanced Salt Solution) to the cells. c. Immediately visualize the cells using a fluorescence microscope. Use an excitation source and emission filter appropriate for the probe's photophysical properties (e.g., ~350 nm excitation, ~450 nm emission). d. Acquire images and observe the probe's subcellular distribution.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Synthesis: Low yield of carboxamide- Incomplete conversion of acid to acid chloride.- Moisture in the reaction.- Insufficient base.- Increase reaction time with SOCl₂ or use a catalyst.- Use flame-dried glassware and anhydrous solvents.- Ensure at least 2-3 equivalents of base are used.
Synthesis: Product is difficult to purify- Presence of unreacted starting materials.- Formation of side products.- Optimize reaction stoichiometry.- Use column chromatography with a gradient elution system for better separation.
Imaging: No fluorescent signal in cells- Probe is not cell-permeable.- Probe fluorescence is quenched in the cellular environment.- Incorrect microscope filter sets.- Modify the probe structure to be more lipophilic.- Test probe fluorescence in buffers mimicking cellular pH/polarity.- Verify filter compatibility with probe's λabs/λem.
Imaging: High background fluorescence- Incomplete removal of extracellular probe.- Probe aggregation in aqueous media.- Increase the number and duration of washing steps.- Lower the final probe concentration; sonicate the stock solution before dilution.

Conclusion

This compound stands out as a powerful and adaptable precursor for the development of novel fluorescent probes. The straightforward and robust synthetic protocols described herein allow for the creation of extensive libraries of chromone-3-carboxamides with tailored properties. By modifying the amine nucleophile, researchers can tune the photophysical characteristics and biological targeting capabilities of the resulting probes. These molecules have demonstrated significant potential not only in live-cell imaging[4][7] but also in the development of chemosensors for detecting metal ions and other biologically relevant species, making them a valuable tool for professionals in chemical biology and drug development.[10][11][12][13]

References

  • Kovács, B., Kormondi, F., et al. (2021). 2,6,8‐Trisubstituted 3‐Hydroxychromone Derivatives as Fluorophores for Live‐Cell Imaging. ChemistryOpen. Available at: [Link]

  • Request PDF (n.d.). Systematic approach of chromone skeleton for detecting Mg2+, ion: Applications for sustainable cytotoxicity and cell imaging possibilities. ResearchGate. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2015). Fluorescent probe 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one: Experimental and DFT based approach to photophysical properties. PubMed. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry (2016). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]

  • Prathiba, S. K., Kaviya, K., et al. (2025). Smartphone-assisted highly sensitive chromone-derived fluorescent receptor for rare-earth cerium metal ions detection: Environmental monitoring and cancer cell imaging. New Journal of Chemistry. Available at: [Link]

  • MDPI (2024). The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. Molecules. Available at: [Link]

  • The Journal of Organic Chemistry (2015). The Synthesis of a New Class of Highly Fluorescent Chromones via an Inverse-Demand Hetero-Diels-Alder Reaction. PubMed. Available at: [Link]

  • European Journal of Nuclear Medicine and Molecular Imaging (2023). Autoradiographic study of chromone derivatives for the understanding of drug development. Research Square. Available at: [Link]

  • eJournal UPSI (2024). Green Fluorescence Property of Chromone-based Hydrazone Towards Zn2+ Ion. Malaysian Journal of Science and Advanced Technology. Available at: [Link]

  • Request PDF (n.d.). A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion. ResearchGate. Available at: [Link]

  • New Journal of Chemistry (2022). A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. Royal Society of Chemistry. Available at: [Link]

  • ARKAT USA, Inc. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC. Available at: [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Available at: [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

  • Request PDF (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. ResearchGate. Available at: [Link]

Sources

Step-by-step guide to Friedel-Crafts acylation with Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using Chromone-3-carbonyl chloride (4-oxo-4H-1-benzopyran-3-carbonyl chloride). 3-Aroylchromones are privileged scaffolds in medicinal chemistry, exhibiting significant biological activities including antioxidant, anti-inflammatory, and enzyme inhibitory properties (e.g., kinase and phosphatase inhibition). This guide addresses the specific challenges posed by the chromone moiety—specifically its Lewis-basic sites—and provides a robust, self-validating methodology for high-yield synthesis.

Introduction & Mechanistic Insight

The Challenge of the Chromone Scaffold

Unlike standard aliphatic acid chlorides, this compound presents a unique challenge due to the 4-pyrone ring . The carbonyl oxygen at position 4 and the intracyclic oxygen at position 1 are Lewis bases.

In a typical Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride chlorine to generate the electrophilic acylium ion.[1][2][3][4] However, with this specific reagent, the Lewis acid also strongly coordinates to the chromone's C4-carbonyl oxygen.

  • Consequence: A stoichiometric amount of catalyst is "sequestered" by the chromone ring, rendering it catalytically inactive.

  • Solution: The "Swamping Catalyst" method. You must use at least 2.2 to 3.0 equivalents of Lewis acid to ensure enough free catalyst exists to drive the acylation.

Reaction Mechanism

The reaction proceeds via the generation of a resonance-stabilized acylium ion at the C3 position. The aromatic substrate then attacks this electrophile.

Key Pathway:

  • Activation: AlCl₃ complexes with the acid chloride and the chromone ring.

  • Ionization: Formation of the acylium cation.

  • Electrophilic Attack: The acylium ion attacks the aromatic substrate (Arene).[5]

  • Aromatization: Loss of a proton restores aromaticity.[5][6]

  • Complexation: The product (3-aroylchromone) forms a stable complex with aluminum salts, requiring acidic hydrolysis to release.

Pre-Reaction Considerations

Reagent Stability & Handling
  • This compound: Highly moisture-sensitive. Hydrolysis yields Chromone-3-carboxylic acid (solid precipitate). Store under inert atmosphere (Ar/N₂).

  • Aluminum Chloride (AlCl₃): Must be anhydrous.[2][6] Yellow or gray coloration indicates hydration/deactivation. Use fresh, free-flowing powder.

Solvent Selection
SolventBoiling PointSuitabilityNotes
Dichloromethane (DCM) 40°CHigh Excellent solubility; easy workup. Best for reactive substrates (anisole, mesitylene).
1,2-Dichloroethane (DCE) 84°CMedium Good for less reactive substrates requiring reflux. Toxic.
Nitrobenzene 210°CLow High boiling point allows high T, but difficult to remove. Use only for deactivated substrates.
Carbon Disulfide (CS₂) 46°CLegacy Avoid. High flammability and toxicity.

Detailed Experimental Protocol

Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Aromatic substrate (e.g., Benzene, Anisole, Toluene) (1.1 – 1.2 equiv)

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (3.0 equiv )

  • Solvent: Anhydrous Dichloromethane (DCM) (10-15 mL per gram of reactant)

  • Quench: 1M HCl and Crushed Ice

Step-by-Step Procedure
Phase 1: Catalyst Suspension (0 - 5°C)
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Cool the flask to 0°C using an ice/water bath.

  • Add Anhydrous AlCl₃ (3.0 equiv) .

  • Add Anhydrous DCM (50% of total volume) to create a stirred suspension. Note: AlCl₃ does not fully dissolve in DCM.

Phase 2: Electrophile Activation
  • Dissolve This compound (1.0 equiv) in the remaining DCM.

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the acid chloride solution to the AlCl₃ suspension over 15–20 minutes.

    • Observation: The mixture may turn yellow/orange and evolve small amounts of HCl gas. The exotherm is due to complexation with the chromone ring.

  • Stir at 0°C for 30 minutes to ensure complete formation of the acylium complex.

Phase 3: Substrate Addition & Reaction
  • Add the Aromatic Substrate (1.2 equiv) dropwise (neat or dissolved in minimal DCM).

    • Critical Control: Maintain internal temperature < 10°C to prevent polymerization or ring opening.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

  • Monitoring: Stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC check).

Phase 4: Quenching & Isolation
  • The Quench: Pour the reaction mixture slowly onto a beaker containing crushed ice (100g) and conc. HCl (10 mL) .

    • Why: Acid is required to break the strong Aluminum-Oxygen chelate in the product.

  • Stir vigorously for 30 minutes until the solid complex breaks down and layers separate.

  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with water, then sat. NaHCO₃ (to remove unreacted acid), then Brine.

  • Dry & Concentrate: Dry over Anhydrous Na₂SO₄, filter, and evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization of Workflow

FC_Acylation_Workflow cluster_mech Critical Control Point Start Start: Dry Glassware N2 Atmosphere Cat_Prep Suspend AlCl3 (3.0 eq) in DCM at 0°C Start->Cat_Prep Act_Add Add Chromone-3-carbonyl Cl (Dropwise) Cat_Prep->Act_Add Complex Form Acylium-AlCl3 Complex (Stir 30 min) Act_Add->Complex Sub_Add Add Aromatic Substrate (Maintain < 10°C) Complex->Sub_Add React Warm to RT Stir 4-12h (TLC Monitor) Sub_Add->React Quench Quench: Ice + HCl (Break Al-Complex) React->Quench Workup Phase Separation Wash (NaHCO3, Brine) Quench->Workup Product Isolate 3-Aroylchromone Workup->Product

Figure 1: Operational workflow for the Friedel-Crafts acylation of this compound.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Catalyst DeactivationIncrease AlCl₃ to 3.5 equiv. The chromone oxygen atoms are sequestering the catalyst.
Recovery of Carboxylic Acid Moisture ContaminationEnsure all glassware is flame-dried. Verify DCM is anhydrous (<50 ppm H₂O).
Ring Opening (Yellow to Red shift) Temperature too highKeep addition temperature strictly < 5°C. The pyrone ring is susceptible to nucleophilic attack at high T.
Incomplete Reaction Poor SolubilitySwitch solvent to 1,2-Dichloroethane and reflux gently (60°C) if substrate is electron-deficient.

Safety & Hazards

  • HCl Evolution: The reaction generates HCl gas. Perform strictly in a fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench slowly.

  • DCM: Suspected carcinogen. Use proper PPE (gloves, goggles).

References

  • Friedel-Crafts Acylation Mechanism & Overview Source: Master Organic Chemistry URL:[Link]

  • Lewis Acid Catalysis in Chromone Synthesis Source: Journal of the American Chemical Society (via ACS) URL:[7][Link]

  • Synthesis of this compound (Precursor Protocol) Source: PrepChem URL:[Link]

  • General Friedel-Crafts Acylation Protocols Source: Organic Chemistry Portal URL:[Link][8]

Sources

Application Notes & Protocols: Chromone-3-carbonyl Chloride in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to mask the reactivity of specific functional groups while transformations are carried out elsewhere in the molecule. This guide introduces Chromone-3-carbonyl chloride (C3CC) as a versatile reagent for the protection of primary and secondary amines, alcohols, and thiols. The chromone scaffold is a "privileged structure" in medicinal chemistry, known for its rigid framework and diverse biological activities.[1][2] As a protecting group, the Chromone-3-carbonyl (C3C) moiety offers unique characteristics, including the formation of stable, crystalline derivatives, potential for spectroscopic quantification, and specific conditions for its removal. This document provides a comprehensive overview, from the synthesis of the reagent to detailed protocols for protection and deprotection, underpinned by mechanistic insights to guide the practicing researcher.

Introduction: The Need for Orthogonal Protection Strategies

In multi-step synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the presence of multiple reactive functional groups necessitates an orthogonal protection strategy. An ideal protecting group should be introduced efficiently and selectively under mild conditions, remain robust throughout various synthetic steps, and be removed cleanly without affecting other functionalities. While classic protecting groups like Boc, Fmoc, and various silyl ethers are workhorses in the field, the development of novel protecting groups with unique stability profiles and cleavage mechanisms is critical for expanding the synthetic toolbox.

This compound enters this space as a promising reagent. The resulting C3C-protected derivatives (amides, esters, and thioesters) benefit from the inherent properties of the chromone core, offering a unique intersection of stability and reactivity that can be exploited for selective deprotection.

Synthesis of the Reagent: this compound (C3CC)

The reagent is readily prepared in a single, high-yielding step from the commercially available Chromone-3-carboxylic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂).[3][4]

G cluster_synthesis Synthesis Workflow start Chromone-3-carboxylic Acid reagent Thionyl Chloride (SOCl₂) start->reagent Add conditions Reflux, 5 min start->conditions Heat workup1 Dilute with Cyclohexane conditions->workup1 workup2 Cool & Filter workup1->workup2 product This compound (C3CC) workup2->product

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add Chromone-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (approx. 5-6 mL per gram of acid).

  • Reaction: Heat the mixture to reflux for 5-10 minutes. The solid carboxylic acid will dissolve as it converts to the acid chloride.[3]

  • Work-up: Remove the flask from the heat and allow it to cool slightly. Carefully dilute the reaction mixture with a non-polar solvent such as cyclohexane (approx. 12-15 mL per gram of starting acid).[3]

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the crystalline solid by vacuum filtration.

  • Purification: Wash the collected solid with cold cyclohexane to remove any residual thionyl chloride and dry under vacuum. The resulting this compound is typically of sufficient purity for subsequent reactions. Expected yields are generally high (>90%).

Protection of Functional Groups

C3CC reacts readily with nucleophilic functional groups such as amines, alcohols, and thiols via a standard nucleophilic acyl substitution mechanism. The high electrophilicity of the acid chloride carbonyl carbon facilitates this transformation.

G cluster_protection General Protection Mechanism reagents R-XH (Amine, Alcohol, Thiol) This compound reagents:nuc->reagents:reagent Nucleophilic Attack intermediate Tetrahedral Intermediate reagents->intermediate Form product C3C-Protected Substrate intermediate->product Eliminate Cl⁻ byproduct HCl intermediate->byproduct Proton Transfer

Caption: Nucleophilic acyl substitution mechanism for C3C protection.

Protocol 3.1: General Procedure for the Protection of Amines

Amines, being strong nucleophiles, react smoothly with C3CC in the presence of a non-nucleophilic base to quench the HCl byproduct.

  • Preparation: Dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2-1.5 eq), to the solution and stir at room temperature.[4][5]

  • Protection Reaction: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture. The reaction is often exothermic. Maintain the temperature at room temperature or cool with an ice bath if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3.2: General Procedure for the Protection of Alcohols and Thiols

Alcohols are less nucleophilic than amines and may require acylation catalysts. Thiols are highly nucleophilic and react under similar conditions to amines.

  • Preparation: Dissolve the alcohol or thiol substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).

  • Base and Catalyst: Add a non-nucleophilic base (e.g., pyridine or TEA, 1.5 eq). For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added to accelerate the reaction.

  • Protection Reaction: Cool the mixture in an ice bath (0 °C) and add a solution of this compound (1.2 eq) dropwise.

  • Monitoring & Work-up: Allow the reaction to warm to room temperature and monitor by TLC. The work-up and purification steps are identical to those described in Protocol 3.1.

Properties and Stability of the C3C Protecting Group

The utility of a protecting group is defined by its stability under a range of conditions. The C3C group forms robust amides and reasonably stable esters and thioesters. Its stability profile offers orthogonality with many common protecting groups.

Reagent/ConditionBoc (Amine)Fmoc (Amine)TMS (Alcohol)C3C Group
Strong Acid (e.g., TFA, HCl) LabileStableLabileStable
Strong Base (e.g., Piperidine) StableLabileStableLabile (Ring Opening) [6]
Aqueous Base (e.g., NaOH, LiOH) StableStableStableLabile (Ring Opening) [6]
Fluoride Source (e.g., TBAF) StableStableLabileStable
Catalytic Hydrogenation (H₂/Pd) StableStableStableStable
Nucleophiles (e.g., Hydrazine) StableStableStableLabile [6]

Table 1: Comparative stability of the C3C group versus common protecting groups.

A unique feature of the C3C group is its inherent chromophore, which allows for easy visualization on TLC plates under UV light and potential quantification by UV-Vis spectroscopy.[7] The characteristic signals in NMR spectroscopy also aid in confirming successful protection.[8][9]

Deprotection of the C3C Group

The key to the C3C group's utility is its unique deprotection mechanism. The electron-withdrawing carbonyl groups at C-3 and C-4 activate the C-2 position of the pyrone ring towards nucleophilic attack. This leads to a ring-opening cascade that liberates the protected functional group.[6]

G cluster_deprotection Deprotection via Nucleophilic Ring Opening start C3C-Protected Substrate reagent Nucleophile (e.g., NaOH, Hydrazine) start->reagent Add intermediate Ring-Opened Intermediate start->intermediate Nucleophilic attack at C-2 product Deprotected Substrate (Free Amine, Alcohol, or Thiol) intermediate->product Rearrangement & Cleavage byproduct Chromone Byproduct intermediate->byproduct Forms

Caption: General workflow for the deprotection of the C3C group.

Protocol 5.1: Deprotection Using Aqueous Base

This method is effective for cleaving C3C-esters and C3C-amides under basic conditions.

  • Reaction Setup: Dissolve the C3C-protected substrate in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (0.025 M solution or higher) or lithium hydroxide (2-4 eq).[6]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion.[6]

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a weak acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the deprotected product by column chromatography, recrystallization, or acid/base extraction as appropriate for the product's properties.

Conclusion and Future Outlook

This compound presents itself as a valuable and specialized reagent in the field of protecting group chemistry. Its key advantages lie in the formation of stable, crystalline derivatives and a unique deprotection pathway via nucleophilic ring-opening, which provides orthogonality to many acid-labile and hydrogenation-sensitive protecting groups. The inherent spectroscopic properties of the chromone core offer added convenience for reaction monitoring. While its lability to nucleophiles and strong bases defines its deprotection strategy, it also constitutes its main limitation and must be considered when planning synthetic routes. Future research may explore substituted chromone derivatives to fine-tune the electronic properties, thereby modulating the stability and cleavage kinetics of the protecting group to expand its applicability in complex syntheses.

References

  • Title: Synthesis of this compound Source: PrepChem.com URL: [Link]

  • Title: Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method Source: PubMed, Heliyon URL: [Link]

  • Title: Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and biological evaluation of chromone-3-carboxamides Source: Semantic Scholar, Arkivoc URL: [Link]

  • Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL: [Link]

  • Title: Synthesis and chemical properties of chromone-3-carboxylic acid (review) Source: ResearchGate, Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: 13 C NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes Source: University of Venda Repository URL: [Link]

  • Title: Spectroscopic studies on some chromones Source: Canadian Science Publishing, Canadian Journal of Chemistry URL: [Link]

  • Title: CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES Source: CORE URL: [Link]

  • Title: Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions Source: ResearchGate, ARKIVOC URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromone-3-carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting Guide Ticket ID: CHR-3-COCl-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

The conversion of Chromone-3-carboxylic acid to Chromone-3-carbonyl chloride (4-oxo-4H-chromene-3-carbonyl chloride) is a pivotal activation step in synthesizing pharmacologically active chromone-3-carboxamides and esters. While theoretically straightforward, this reaction is prone to "silent" yield losses due to moisture sensitivity, reagent degradation, and suboptimal catalytic activation.

This guide provides a field-proven, optimized protocol designed to maximize conversion rates and minimize hydrolysis, ensuring a high-purity electrophile for downstream coupling.

Module 1: The Optimized Protocol (The "Golden Path")

Do not rely on generic acid chloride synthesis methods. The chromone core requires specific handling to prevent ring opening or degradation.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Quality Attribute (CQA)
Chromone-3-carboxylic acid Substrate1.0Must be dry (<0.5% water). Residual moisture destroys reagent.
Thionyl Chloride (

)
Reagent5.0 - 10.0Freshly distilled. Yellow/orange color indicates decomposition (

).
DMF (N,N-Dimethylformamide) Catalyst0.05 (Cat.)Anhydrous. Essential for activating

at lower temps.
Dichloromethane (DCM) SolventOptionalAnhydrous.[1] Use if refluxing neat

causes solubility issues.
Step-by-Step Workflow
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charging: Add Chromone-3-carboxylic acid (1.0 equiv) to the flask.

  • Catalyst Activation: Add the catalytic amount of DMF before the thionyl chloride.

  • Reagent Addition: Add Thionyl Chloride (neat, excess) dropwise at room temperature.

    • Note: If using DCM as solvent, suspend the acid in DCM first, then add

      
      .
      
  • The Reaction: Heat the mixture to reflux (75-80°C) for 1–2 hours .

    • Visual Check: The suspension should become a clear homogeneous solution, indicating conversion of the insoluble acid to the soluble acid chloride.

  • Workup (Isolation):

    • Cool to room temperature.[2][3]

    • Remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Chase Step (Critical): Add anhydrous toluene (10 mL) and re-evaporate. Repeat 2x. This azeotropically removes residual

      
       and 
      
      
      
      gas trapped in the crystal lattice.
  • Result: The product is usually obtained as a pale yellow/off-white crystalline solid.

Module 2: Mechanism & Critical Control Points

Understanding why the reaction fails is the key to preventing it.

The DMF Catalytic Cycle (Vilsmeier-Haack Activation)

The addition of DMF is not optional for high yields. It reacts with


 to form the Vilsmeier Reagent  (chloroiminium ion), which is a far more potent electrophile than thionyl chloride alone. This allows the reaction to proceed faster and at lower temperatures, preserving the chromone ring.

G DMF DMF Vilsmeier Vilsmeier Reagent [Active Species] DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid Chromone-3-COOH Product Chromone-3-COCl (Acid Chloride) Intermediate->Product - DMF, - SO2, - HCl Product->DMF Regenerated

Figure 1: The catalytic cycle of DMF-activated acid chloride synthesis. The Vilsmeier reagent lowers the activation energy of the substitution.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture never turns clear. It remains a suspension.

Diagnosis: Incomplete conversion. Root Cause:

  • Wet Reagents: Water in the starting material quenched the

    
    , leaving unreacted acid.
    
  • Lack of Catalyst: Without DMF, the reaction is sluggish. Solution:

  • Add an additional 2 equiv. of

    
     and a fresh drop of DMF.
    
  • Increase reflux time by 1 hour.

  • Pro-Tip: If using DCM, ensure the volume isn't too high, which dilutes the reagents.

Q2: The product turned into a brown oil/gum upon isolation.

Diagnosis: Decomposition or Polymerization. Root Cause:

  • Overheating: Refluxing too vigorously or for too long (>4 hours) can degrade the chromone ring.

  • Moisture during workup: The acid chloride hydrolyzed back to the acid (or mixed anhydride), creating a mess. Solution:

  • Strictly limit reflux to the point of clarity + 15 mins.

  • Use the Toluene Chase method described in the protocol to remove acidic residues gently without overheating.

Q3: Can I store the acid chloride?

Answer: Not recommended. Reasoning: this compound is highly moisture-sensitive. Even in a freezer, it will slowly hydrolyze to the carboxylic acid (white solid) and HCl gas. Best Practice: Use it immediately ( in situ ) for the next step (amide coupling or esterification). If you must store it, seal it under Argon in a desiccator at -20°C.

Q4: Why use Thionyl Chloride over Oxalyl Chloride?

Answer:

  • Thionyl Chloride (

    
    ):  Preferred for scale-up. The byproduct (
    
    
    
    ) is a gas and easily removed.[4] It is also cheaper.
  • Oxalyl Chloride (

    
    ):  A milder alternative. Use this only if your chromone derivative has other sensitive functional groups that degrade in hot 
    
    
    
    . Oxalyl chloride works at room temperature (with DMF) but releases CO (toxic).

Module 4: Safety & Handling

  • Hazard:

    
     releases large volumes of 
    
    
    
    and
    
    
    gas.
  • Control: All reactions must be vented through a scrubber (NaOH trap) or a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

  • PrepChem. Synthesis of this compound. Retrieved from [Link]

  • Gordon, A. T., et al. (2020).[1] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.[5] Retrieved from [Link]

  • OpenStax. 21.3 Reactions of Carboxylic Acids - Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Chromone-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Safety and Handling

Welcome to the technical support guide for the purification of Chromone-3-carbonyl chloride. As an acyl chloride, this compound is highly reactive, particularly with nucleophiles such as water.[1][2] All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[3][4] Always have a quenching agent (e.g., a solution of sodium bicarbonate) ready for any spills or to safely clean glassware, but be aware that quenching the product itself will result in its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

The impurity profile of crude this compound is typically dictated by the synthetic route, which most often involves the reaction of Chromone-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Unreacted Starting Material: Chromone-3-carboxylic acid is a common impurity.

  • Hydrolysis Product: The primary degradation product is Chromone-3-carboxylic acid, formed by the reaction of the acyl chloride with adventitious moisture.[1] This is the most frequent cause of purification failure.

  • Excess Chlorinating Agent: Residual thionyl chloride (b.p. 76 °C) or oxalyl chloride (b.p. 63-64 °C) and their byproducts (HCl, SO₂) can be present.

  • Anhydride Formation: Self-condensation of the acyl chloride with unreacted carboxylic acid can form the corresponding anhydride, though this is often a minor impurity under standard conditions.

Q2: Why is my Thin Layer Chromatography (TLC) analysis of the crude product misleading?

Acyl chlorides are highly susceptible to hydrolysis on the surface of standard silica gel plates, which are acidic and contain adsorbed water.[1] When you spot your crude product, the this compound may partially or fully convert back to Chromone-3-carboxylic acid at the baseline. This can make it appear as if your reaction failed or that the crude product is entirely composed of the starting material. It is not a reliable method for monitoring the presence of the acyl chloride itself without taking special precautions, such as using deactivated plates and running the TLC quickly in a very dry solvent system.

Q3: Can I use column chromatography for purification?

While possible, column chromatography is generally not recommended for reactive acyl chlorides.[5] The extended contact time with the stationary phase (silica or alumina) provides ample opportunity for hydrolysis. If this method is unavoidable, the following precautions are critical:

  • Use freshly dried (oven-baked) silica gel.

  • Run the column with completely anhydrous solvents.

  • Perform the separation as rapidly as possible ("flash chromatography").

  • Consider using a less polar, deactivated stationary phase.

Recrystallization is the preferred and more reliable method for this class of compound.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem Observed Potential Cause(s) Recommended Action & Scientific Rationale
Low or No Yield of Precipitated Solid 1. Reaction Failure: Incomplete conversion of the carboxylic acid. 2. Hydrolysis: Exposure of the reaction or workup to moisture. 3. Incorrect Solvent Choice: The chosen solvent/anti-solvent system is not suitable for precipitation.Action: 1. Ensure the reaction went to completion (e.g., reflux until gas evolution ceases). Use a slight excess of the chlorinating agent. 2. Meticulously dry all glassware and use anhydrous solvents. Perform the entire operation under an inert atmosphere (N₂ or Ar). 3. Systematic Solvent Screening: Use a small aliquot of the crude oil. Add a non-polar, aprotic anti-solvent like cyclohexane or hexane dropwise to induce precipitation.[7]
Product is an Oil or Gummy Solid, Not a Crystalline Powder 1. Residual Solvent: Trapped solvent from the reaction (e.g., excess thionyl chloride). 2. Presence of Impurities: Significant amounts of starting material or byproducts are depressing the melting point and disrupting the crystal lattice.Action: 1. High Vacuum: Place the crude product under a high vacuum for several hours to remove volatile residues. 2. Trituration: Add a small amount of a cold, dry, non-polar solvent (e.g., hexane or diethyl ether) in which the desired product is insoluble but impurities may be soluble. Stir vigorously to wash the solid, then filter. This breaks up the amorphous solid and encourages crystallization.
Final Product Decomposes Upon Standing 1. Hydrolysis: Gradual reaction with atmospheric moisture. Acyl chlorides are notoriously unstable in air. 2. Contamination: Presence of residual acidic or basic impurities that catalyze decomposition.Action: 1. Inert Storage: Store the purified product in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere. For long-term storage, consider a desiccator or freezer. 2. Re-purification: If purity is suspect, re-recrystallize the material to ensure all catalytic impurities are removed.
Recrystallization Yield is Very Low 1. Too Much Solvent Used: The product remains in the mother liquor due to excessive solvent volume. 2. Cooling Was Too Rapid: Fast cooling leads to the formation of small, impure crystals or precipitation of impurities along with the product. 3. Inappropriate Solvent: The product has high solubility in the chosen solvent even at low temperatures.Action: 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8] 2. Slow Cooling Protocol: Allow the flask to cool slowly to room temperature first, then transfer to an ice bath to maximize crystal formation.[9] 3. Re-evaluate Solvents: Refer to the solvent selection table below. A solvent system (a good solvent for dissolving and a poor solvent for precipitating) may be necessary.

In-Depth Experimental Protocols

Protocol 1: Purification by Recrystallization

This is the most effective and recommended method for purifying crude this compound. The key is selecting an aprotic solvent that provides a large solubility differential between hot and cold conditions.[10]

Objective: To remove unreacted starting material and other non-volatile impurities.

Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen or argon.

  • Initial Workup: After the synthesis reaction (e.g., with thionyl chloride), remove the excess volatile chlorinating agent under reduced pressure. The crude product is often a solid or viscous oil. A co-evaporation step with a dry, inert solvent like toluene can help remove the last traces of SOCl₂.

  • Solvent Addition: To the crude product, add a minimal amount of a hot, dry solvent such as toluene or dichloromethane to dissolve the material completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration through a pre-heated funnel containing a small plug of glass wool. This step should be avoided if possible to minimize exposure to the atmosphere.

  • Crystallization:

    • Method A (Single Solvent): Allow the clear, hot solution to cool slowly to room temperature. Fine, crystalline needles should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Method B (Solvent/Anti-Solvent): Dissolve the crude product in a minimal amount of a dry solvent in which it is soluble (e.g., dichloromethane). Slowly add a dry, non-polar anti-solvent (e.g., cyclohexane or hexane) in which the product is insoluble until the solution becomes persistently cloudy.[7] Warm slightly until clear, then cool slowly as described in Method A.

  • Isolation: Collect the crystals by filtration using a Büchner funnel under a blanket of dry nitrogen.

  • Washing: Quickly wash the crystals on the filter with a small amount of the cold anti-solvent (hexane or cyclohexane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The final product should be a fine, crystalline solid.

Visualization of the Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Chromone-3-carboxylic Acid + SOCl₂ Reaction Reflux under N₂ Start->Reaction Crude_Product Crude this compound (Contains impurities) Reaction->Crude_Product Dissolve Dissolve in minimal hot, dry solvent (e.g., Toluene) Crude_Product->Dissolve Cool Slow Cooling to 0°C Dissolve->Cool Filter Filter & Wash with cold, dry anti-solvent Cool->Filter Dry Dry under High Vacuum Filter->Dry Troubleshoot Troubleshooting? Filter->Troubleshoot Final_Product Pure Crystalline Product Dry->Final_Product Troubleshoot->Crude_Product Re-process if needed

Caption: General workflow for the synthesis and recrystallization of this compound.

Data & Reference Tables

Table 1: Solvent Selection for Recrystallization
SolventBoiling Point (°C)Suitability NotesProsCons
Toluene 111Good single solvent. Dissolves product when hot, low solubility when cold.Aprotic; high boiling point allows for a wide temperature gradient.High boiling point requires thorough drying under vacuum.
Dichloromethane (DCM) 40Good for dissolving crude product before adding an anti-solvent.Highly volatile, easy to remove.Low boiling point limits the temperature gradient for single-solvent use.
Cyclohexane 81Excellent as an anti-solvent or for washing the final product.[7]Aprotic; effectively precipitates the product from more polar solvents.Poor solvent for the product, even when hot.
Hexane 69Excellent as an anti-solvent or for washing the final product.Aprotic; very non-polar, good for removing greasy impurities.Poor solvent for the product.
Diethyl Ether 35Can be used for trituration or washing.Aprotic; very volatile.Extremely flammable; low boiling point.
Acetone / Alcohols ---AVOID. These are protic solvents and will react with the acyl chloride.---Reacts with the product.
Troubleshooting Decision Tree

G problem Problem with Purified Product oily Oily or Gummy problem->oily low_yield Low Yield problem->low_yield decomposes Decomposes on Storage problem->decomposes cause_solvent Cause: Residual Solvent oily->cause_solvent Is it volatile? cause_impure Cause: High Impurity Load oily->cause_impure Is it non-volatile? cause_too_much_solvent Cause: Too Much Solvent low_yield->cause_too_much_solvent cause_fast_cool Cause: Cooling Too Rapidly low_yield->cause_fast_cool cause_moisture Cause: Moisture Exposure decomposes->cause_moisture action_rerun Action: Re-recrystallize decomposes->action_rerun If purity is low action_vacuum Action: Dry under High Vacuum cause_solvent->action_vacuum action_triturate Action: Triturate with Cold Hexane cause_impure->action_triturate action_concentrate Action: Concentrate Mother Liquor & Re-cool cause_too_much_solvent->action_concentrate action_slow_cool Action: Repeat, Cool Slowly cause_fast_cool->action_slow_cool action_store_inert Action: Store Under N₂/Ar cause_moisture->action_store_inert action_triturate->action_rerun

Caption: Decision tree for troubleshooting common issues during purification.

References

  • [Synthesis of this compound] . PrepChem.com. (n.d.). [Link]

  • Patel, M. C., et al. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening . Der Pharma Chemica, 3(4), 422-432. [Link]

  • Fisyuk, A. S., & Vorontsov, E. S. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review) . Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • Heilbron, I. M., & Hey, D. H. (1930). Synthetical experiments in the chromone group . Journal of the Chemical Society, 42, 1279-1283. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides . Arkivoc, 2020(5), 148-160. [Link]

  • Reddy, C. R., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product 3-((benzo[d]thiazol-2-ylimino)butyl) . RSC Advances, 9(39), 22659-22668. [Link]

  • [Synthesis of Chromones and Flavones] . Organic Chemistry Portal. (n.d.). [Link]

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS . International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Nchinda, A. T. (2002). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES . CORE. [Link]

  • [Recrystallization (chemistry)] . EBSCO. (2018). [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization . YouTube. [Link]

  • [Recrystallization] . Chemistry LibreTexts. (2023, January 29). [Link]

  • [What should I reconsider in my experiment for acyl chloride to be formed?] . ResearchGate. (2019, March 4). [Link]

  • [Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights] . LinkedIn. (2025, May 23). [Link]

  • Organic Chemistry Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization . YouTube. [Link]

  • [Trouble with chloride acids] . Reddit. (2025, August 9). [Link]

  • Reddy, P. P., et al. (2016). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF . International Journal of Organic Chemistry, 6, 1-13. [Link]

  • Sabol, M., et al. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products . Molecules, 10(8), 937-951. [Link]

  • Kotha, S., et al. (2017). A novel synthesis of chromone based unnatural α-amino acid derivatives . Journal of Chemical Sciences, 129(7), 1083-1093. [Link]

  • Nchinda, A. T. (2002). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES . Rhodes University. [Link]

  • Bassel, M. A., et al. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions . ARKIVOC, 2008(xvii), 192-204. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides . ResearchGate. [Link]

  • Baker, W. (1933). Synthetical Experiments in the Chromone Group. Part XIV. The Action of Sodamide on 1-Acyloxy-2-acetonaphthones . Journal of the Chemical Society, 1381. [Link]

  • [How to Overcome Challenges in Carbonyl Compound Purification?] . Patsnap. (2025, July 24). [Link]

  • Malviya, T. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions . LCGC. [Link]

  • Zhang, T., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS . Metabolites, 12(5), 441. [Link]

Sources

Side reactions and byproducts in Chromone-3-carbonyl chloride chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromone-3-carbonyl Chloride Chemistry

User Guide: Troubleshooting Side Reactions & Byproducts

Topic: Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Reactivity Paradox

This compound is a potent electrophilic scaffold used widely in the synthesis of bioactive heterocycles.[1] However, its utility is often compromised by a "Reactivity Paradox."[1] The very feature that makes it useful—the electron-deficient pyrone ring coupled with an acyl chloride—creates two competing electrophilic sites:

  • The Acyl Chloride (C=O): The intended site for nucleophilic substitution (e.g., amidation).

  • The C-2 Position: A highly electrophilic site susceptible to conjugate addition (Michael-type attack), leading to catastrophic ring opening (γ-pyrone cleavage).[1]

This guide provides the technical protocols to navigate this competition and maximize the yield of the desired 3-substituted chromone derivatives.

Diagnostic Decision Tree (Visual)

The following diagram illustrates the competing pathways. Use this to diagnose the identity of your impurity based on reaction conditions and observed outcomes.

ChromonePathways Start Chromone-3-carbonyl Chloride Product Chromone-3-carboxamide (Desired Product) Start->Product Path A: 1,2-Attack at COCl (Low Temp, Non-nucl. Base) Acid Chromone-3-carboxylic Acid Start->Acid Path B: Hydrolysis (Moisture) OpenInt Ring-Opened Intermediate Start->OpenInt Path C: 1,4-Attack at C-2 (Hard Nucleophiles, High Temp) Nu Nucleophile (Nu-H) (e.g., Amine) Nu->Start Recyclized Recyclized Heterocycle (e.g., Pyrazole/Pyrimidine) OpenInt->Recyclized Condensation with Binucleophiles Enaminone Enaminone Byproduct (Yellow/Orange Oil) OpenInt->Enaminone Elimination

Figure 1: Competing reaction pathways for this compound.[1] Path A is the desired amidation. Path C represents the destructive ring-opening mechanism characteristic of chromones.[1]

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned a deep yellow/orange, and I isolated an oily residue instead of a solid."

Diagnosis: Ring Opening (γ-Pyrone Cleavage) This is the most common failure mode. The C-2 position of the chromone ring is activated by the electron-withdrawing carbonyl chloride at C-3.[1] "Hard" nucleophiles (like primary amines) or high temperatures promote attack at C-2 rather than the acyl chloride. This breaks the pyrone ring, forming highly colored enaminones or salicylic acid derivatives.

Corrective Action:

  • Temperature Control: Conduct the addition at 0°C to -10°C . Do not allow the reaction to warm until the addition is complete.

  • Order of Addition: Add the nucleophile dropwise to the acid chloride, not vice versa. This keeps the concentration of the nucleophile low relative to the electrophile, favoring the faster acyl substitution over the ring opening.

  • Base Selection: Switch from nucleophilic bases (like pyridine) to sterically hindered, non-nucleophilic bases (e.g., DIPEA or 2,6-lutidine) to prevent base-catalyzed attack at C-2.[1]

Issue 2: "I see a significant amount of Chromone-3-carboxylic acid in my final product."

Diagnosis: Hydrolysis this compound is extremely moisture-sensitive.[1] If the acid regenerates, it indicates water ingress during the reaction or workup.

Corrective Action:

  • Reagent Quality: Ensure thionyl chloride (SOCl₂) used for synthesis is fresh.

  • Solvent Drying: Use anhydrous DCM or THF stored over molecular sieves.

  • Quenching: When quenching the reaction, use a buffered solution (e.g., sat.[1] NaHCO₃) immediately rather than water alone, to neutralize HCl and prevent acid-catalyzed degradation during workup.[1]

Issue 3: "When reacting with hydrazines or amidines, I get a completely different heterocycle."

Diagnosis: Recyclization (ANRORC Mechanism) Binucleophiles (hydrazines, hydroxylamine, amidines) are notorious for attacking C-2, opening the ring, and then cyclizing with the C-4 carbonyl or the C-3 carbonyl side chain.[1] This transforms the chromone into pyrazoles, pyrimidines, or isoxazoles.[1]

Corrective Action:

  • Alternative Activation: If the acid chloride is too reactive, convert the acid to a succinimidyl ester or use a coupling agent like EDC/HOBt or T3P . These methods activate the carboxyl group without significantly increasing the electrophilicity of the C-2 position.

Quantitative Data: Impurity Profile

The following table summarizes common byproducts based on nucleophile type and conditions.

Nucleophile TypeReaction ConditionsMajor Product (Desired)Major Byproduct (Undesired)Mechanism of Failure
Primary Amine 25°C, Excess AmineCarboxamideEnaminone / Salicylamide Nucleophilic attack at C-2 (Ring Opening)
Hydrazine Reflux, EtOHHydrazidePyrazole Derivative Ring opening + Recyclization
Hydroxide (aq) Basic Workup (pH > 10)Carboxylate SaltSalicylic Acid / Hydroxyacetophenone Hydrolytic Ring Cleavage
Alcohol Reflux, PyridineEsterAlkoxy-chromanone 1,4-Addition (Michael Addition)

Validated Experimental Protocols

Protocol A: Synthesis of this compound

Standardizing the reagent quality is the first step to preventing side reactions.[1]

  • Setup: Equip a dry 100 mL round-bottom flask with a reflux condenser and a CaCl₂ drying tube.

  • Reaction: Suspend Chromone-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5 mL/mmol).

  • Activation: Add Thionyl Chloride (SOCl₂) (5.0 eq) and a catalytic drop of DMF (dimethylformamide).

  • Reflux: Heat to gentle reflux for 2–3 hours. The suspension should become a clear solution.

  • Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure.

    • Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace SOCl₂.

  • Product: The resulting yellow solid is moisture-sensitive. Use immediately or store under Argon at -20°C.

Protocol B: Optimized Amidation (Minimizing Ring Opening)

Designed to favor Path A (Acyl Substitution) over Path C (Ring Opening).[1]

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0°C in an ice bath.

  • Base: Add Diisopropylethylamine (DIPEA) (1.1 eq). Avoid Pyridine if possible.

  • Addition: Dissolve the Amine (0.95 eq) in a small volume of DCM. Add this solution dropwise to the cold acid chloride solution over 30 minutes.

    • Note: Using a slight deficit of amine ensures the highly reactive C-2 position is not exposed to excess nucleophile.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly.

  • Workup: Wash with 1N HCl (cold), followed by sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography, as silica gel can sometimes promote hydrolysis or ring opening of sensitive derivatives.

References

  • Synthesis of this compound Source: PrepChem.com URL:[Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides (Discussion on byproducts and ring opening) Source: Gordon, A. T. et al., Arkivoc, 2020, part v, 148-160.[1] URL:[Link][1]

  • Domino reactions of chromones with activated carbonyl compounds (Mechanisms of C-2 attack) Source:Beilstein Journal of Organic Chemistry, 2024.[1] URL:[Link][1]

  • Reactions of 3-Formylchromone with Active Methylene Compounds (Analogous C-2 reactivity patterns) Source:Molecules, 2005, 10(9), 1093-1119.[1] URL:[Link][1]

Sources

Optimizing reaction conditions for Chromone-3-carbonyl chloride substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromone-3-Carbonyl Chloride Optimization

  • Ticket ID: CHE-SUP-309

  • Topic: Reaction Optimization & Troubleshooting for this compound Substitutions

  • Status: Open

  • Assigned Specialist: Senior Application Scientist

System Overview & Chemical Logic

The Reagent: this compound is a highly reactive electrophile. Unlike simple benzoyl chlorides, it possesses an


-unsaturated ketone moiety within the 

-pyrone ring.[1]

The Critical Hazard (The "Trap"): The C-2 position of the chromone ring is electronically deficient. Hard nucleophiles or strong bases do not just attack the acyl chloride; they attack the C-2 position via a Michael-type addition. This triggers


-pyrone ring opening , destroying your core scaffold and yielding salicylic acid derivatives or rearranged heterocycles (e.g., pyrazoles).[1]

Success Strategy: To obtain the substitution product (amide/ester) without destroying the ring, you must maintain kinetic control —favoring the fast acyl substitution over the slower (but thermodynamically driven) ring opening.

Standard Operating Procedure (SOP)

Workflow Visualization The following diagram outlines the critical decision path for synthesis and the consequences of condition deviations.

ChromoneWorkflow Start Chromone-3-carboxylic Acid Activation Activation (SOCl2 or (COCl)2) Start->Activation Reflux (anhydrous) Intermediate This compound (Moisture Sensitive) Activation->Intermediate Evaporate excess reagent Reaction Nucleophilic Substitution (Amine/Alcohol + Base) Intermediate->Reaction Add Nucleophile Low Temp (0°C) Success Target Product (Amide/Ester) Reaction->Success Mild Base (TEA/Pyridine) Non-nucleophilic solvent Fail_Hydrolysis Failure: Hydrolysis (Reverts to Acid) Reaction->Fail_Hydrolysis Wet Solvents Atmospheric Moisture Fail_RingOpen Failure: Ring Opening (Phenolic/Pyrazole derivatives) Reaction->Fail_RingOpen Strong Base (NaOH/OMe) Hard Nucleophile (N2H4)

Caption: Figure 1.[1] Reaction pathway logic. Note that strong bases or hard nucleophiles divert the pathway toward ring destruction (black node).

Module 1: Synthesis & Handling (The Pre-requisites)

User Question: I cannot buy this compound commercially. How do I generate and store it?

Technical Protocol: Due to high moisture sensitivity, in situ generation is the industry standard. Isolation is possible but risky.

  • Reagents: Suspend Chromone-3-carboxylic acid (1.0 eq) in anhydrous DCM or Toluene.

  • Activator: Add Thionyl Chloride (

    
    , 1.5 eq) or Oxalyl Chloride (1.2 eq + cat. DMF).[1][2]
    
  • Conditions: Reflux for 1–2 hours. The suspension should clear, indicating conversion to the acid chloride.

  • Isolation (Optional): Evaporate solvent/excess

    
     under reduced pressure strictly excluding moisture. The residue is usually a yellow/tan solid.
    
  • Storage: Do not store. Use immediately. If storage is unavoidable, seal under Argon at -20°C.[1]

Module 2: Reaction Optimization (The Substitution)

User Question: What conditions maximize yield for amide coupling while preventing ring opening?

Optimization Matrix:

ParameterRecommendedAvoidReason
Solvent DCM (Dichloromethane)Alcohols (MeOH, EtOH)Alcohols react with the chloride (forming esters) or facilitate ring opening via solvolysis.[1]
Base Pyridine (1.1 eq) or TEA NaOH, KOH, NaOMe Strong bases attack C-2, causing ring cleavage (rearrangement to phenols).[1]
Temp 0°C to RT Reflux (>50°C) Higher temps promote thermodynamic side reactions (dimerization/ring opening).[1]
Order of Addition Add Acid Chloride to Amine Add Amine to Acid ChlorideAdding the chloride slowly to the amine keeps the local concentration of the electrophile low, reducing dimerization.

Protocol for Amide Synthesis:

  • Dissolve amine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0°C.

  • Dissolve generated this compound (1.0 eq) in DCM.

  • Add chloride solution dropwise to the amine solution over 15 mins.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Wash with dilute HCl (if product is acid stable) or saturated

    
    .
    

Module 3: Troubleshooting (Diagnostic Guide)

Ticket #002: "My product is a phenol, not a chromone."

  • Diagnosis: Ring Opening (RORC).

  • Root Cause: You likely used a "hard" nucleophile (like hydrazine) or a strong base (hydroxide/alkoxide).[1]

  • Mechanism: The nucleophile attacked C-2 (Michael addition), breaking the C2-O bond.

  • Fix: Switch to a non-nucleophilic base (DIPEA/Pyridine). If using hydrazine, you cannot avoid pyrazole formation; the chromone ring will transform.[1] This is a known synthesis for pyrazoles [1].

Ticket #003: "I have low yield and starting material (Carboxylic Acid) returned."

  • Diagnosis: Hydrolysis. [1][2]

  • Root Cause: Moisture ingress. The acid chloride reverted to the acid before reacting with the amine.

  • Fix:

    • Dry all solvents over molecular sieves (3Å or 4Å).[1]

    • Flame-dry glassware.

    • Ensure the

      
       removal step was complete (residual acid creates water upon contact with air).
      

Ticket #004: "The product is an oil that won't crystallize."

  • Diagnosis: Impurity Profile.

  • Root Cause: Likely contamination with triethylamine hydrochloride salts or chromone dimers.

  • Fix:

    • Workup: Wash organic layer thoroughly with water to remove salts.

    • Purification: Chromone-3-carboxamides often recrystallize from Ethanol or Acetonitrile. If column chromatography is needed, use a gradient of DCM:MeOH (99:1 to 95:5).[1] Note: Chromones can streak on silica; add 1% TEA to the eluent.

References & Grounding

  • Ring Opening Mechanisms:

    • Source:Beilstein Journal of Organic Chemistry . "Domino reactions of chromones with activated carbonyl compounds."

    • Context: Explains the 1,4-addition mechanism at C-2 leading to ring cleavage.

    • URL:[Link][1]

  • Synthesis Protocols (Amides):

    • Source:Arkivoc .[3] "Synthesis and biological evaluation of chromone-3-carboxamides."

    • Context: Provides specific experimental details for the

      
       Amine coupling route.
      
    • URL:[Link][1]

  • General Reactivity:

    • Source:Organic Chemistry Portal . "Synthesis of Chromones."

    • Context: General background on chromone stability and reactivity patterns.

    • URL:[Link][1]

Sources

Overcoming low solubility of Chromone-3-carbonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated support center for Chromone-3-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and application of this valuable synthetic intermediate. The unique chemical properties of this compound, particularly its often-challenging solubility profile, can present hurdles in experimental design and execution.

This guide provides in-depth troubleshooting protocols and frequently asked questions to address these challenges directly. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to optimize your synthetic routes effectively.

Troubleshooting Guide: Overcoming Low Solubility

This section addresses the most common issue encountered by users: the failure of this compound to dissolve adequately in standard organic solvents.

Issue 1: Reagent Fails to Dissolve in Dichloromethane (DCM) or Similar Aprotic Solvents

Symptoms:

  • A heterogeneous suspension is observed even after prolonged stirring.

  • Inconsistent reaction rates or stalled reactions, as indicated by TLC or LC-MS analysis showing unreacted starting materials.[1]

  • Formation of solid clumps that do not break up with simple agitation.

Root Cause Analysis: this compound possesses a rigid, planar heterocyclic core with polar carbonyl groups. While moderately polar, its crystal lattice energy can be significant, making it difficult for solvent molecules to overcome the intermolecular forces holding the solid state together, resulting in poor solubility in solvents of low to moderate polarity like DCM or diethyl ether.

Solutions Workflow: The following workflow provides a systematic approach to resolving solubility issues, starting with the simplest methods.

G cluster_0 Solubility Troubleshooting Workflow start Start: Suspension of this compound in chosen solvent sonicate 1. Apply Mechanical Energy (Sonication) start->sonicate check1 Fully Dissolved? sonicate->check1 warm 2. Gentle Warming (Monitor Temperature) check1->warm No success Proceed with Reaction check1->success Yes check2 Fully Dissolved? warm->check2 cosolvent 3. Introduce Co-Solvent (e.g., 1-5% DMF or DMSO) check2->cosolvent No check2->success Yes check3 Fully Dissolved? cosolvent->check3 insitu 4. Consider In Situ Generation (Advanced Method) check3->insitu No check3->success Yes fail Re-evaluate Primary Solvent Choice (Consult Solvent Table) check3->fail insitu->success

Caption: A stepwise workflow for troubleshooting the low solubility of this compound.

Detailed Protocols & Explanations
Solution A: Mechanical & Thermal Enhancement

1. Sonication:

  • Principle: Ultrasonic baths provide high-frequency energy that creates and collapses microscopic cavitation bubbles.[1] This process generates localized energy, effectively breaking down solid agglomerates and increasing the surface area available for solvation.

  • Protocol:

    • Place your sealed reaction flask containing the suspension into an ultrasonic bath.

    • Sonicate for 5-15 minute intervals.

    • Visually inspect for dissolution.

    • Caution: Monitor the bath temperature, as prolonged sonication can cause heating, which might affect the stability of the acyl chloride.[1]

2. Gentle Warming:

  • Principle: Increasing the kinetic energy of the system by warming can help overcome the activation energy barrier for dissolution. However, acyl chlorides are reactive and can be thermally labile.

  • Protocol:

    • Before adding other temperature-sensitive reagents (like amines), gently warm the solvent containing the suspended this compound.

    • Use a water bath and aim for a temperature no higher than 35-40°C for solvents like DCM.

    • Maintain constant stirring.

    • Always perform this under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture.[1][2]

Solution B: Co-Solvent System
  • Principle: This is one of the most effective techniques. The addition of a small volume of a highly polar, aprotic co-solvent can dramatically improve solubility.[1] The co-solvent disrupts the crystal lattice of the solute more effectively and creates a new, mixed-solvent environment with a more favorable overall polarity for solvation.

  • Protocol:

    • To your suspension in the primary solvent (e.g., 10 mL of anhydrous DCM), add a small amount of an anhydrous polar aprotic co-solvent.

    • Start with 1% v/v (e.g., 0.1 mL of DMF or DMSO) and stir vigorously.

    • If dissolution is not complete, incrementally increase the co-solvent up to 5% v/v.

    • Expert Insight: Ensure the co-solvent is compatible with your reaction. DMF, for instance, can react with some reagents under harsh conditions. DMSO can complicate workups due to its high boiling point.

SolventDielectric Constant (@ 20°C)Boiling Point (°C)Suitability & Notes
Dichloromethane (DCM) 9.140Common starting point; often requires a co-solvent.
Tetrahydrofuran (THF) 7.666Good alternative to DCM; ensure it is anhydrous.
Acetonitrile (ACN) 37.582Higher polarity may improve solubility; can be reactive.
Toluene 2.4111Low polarity; useful for reactions requiring higher temperatures, but solubility is likely poor.
N,N-Dimethylformamide (DMF) 36.7153Excellent Co-Solvent. Use sparingly (1-5%). Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) 46.7189Excellent Co-Solvent. Use sparingly. High boiling point can complicate product isolation.
Solution C (Advanced): In Situ Generation
  • Principle: This method bypasses the issue of dissolving the isolated, solid this compound altogether. The acyl chloride is generated from its corresponding carboxylic acid directly in the reaction flask and is used immediately without isolation.[3][4][5] This is a highly efficient and common strategy in organic synthesis.

  • Causality: Chromone-3-carboxylic acid often has better solubility characteristics than its acyl chloride derivative. By converting it to the acyl chloride in the reaction solvent, the reagent is generated in a dissolved state, ready to react.

G cluster_0 In Situ Generation Pathway node_acid Chromone-3-carboxylic acid (Soluble Precursor) C₁₀H₆O₄ node_acyl This compound Generated in situ (dissolved) node_acid->node_acyl:f0 + SOCl₂ - SO₂ - HCl node_reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) in Anhydrous DCM node_product Desired Product (e.g., Amide) C₁₀H₅O₃-Nu node_acyl:f0->node_product Immediate Reaction node_nuc Nucleophile (e.g., Amine) + Et₃N node_nuc->node_product

Caption: Reaction pathway for the in situ generation of this compound.

Experimental Protocol: In Situ Generation and Amidation

This protocol describes the synthesis of a Chromone-3-carboxamide from Chromone-3-carboxylic acid without isolating the acyl chloride intermediate.[3][4]

Materials:

  • Chromone-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride (1.5 eq) with catalytic DMF (1 drop)

  • Anhydrous Dichloromethane (DCM)

  • Amine (nucleophile) (1.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Flask Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add Chromone-3-carboxylic acid (1.0 eq) and a magnetic stir bar.

  • Add Solvent: Add anhydrous DCM (to achieve a concentration of approx. 0.1 M).

  • Acid Chloride Formation:

    • Using SOCl₂: Slowly add thionyl chloride (1.5 eq) to the suspension.

    • Using Oxalyl Chloride: Add 1 drop of anhydrous DMF, then slowly add oxalyl chloride (1.5 eq). (Caution: Gas evolution - CO, CO₂, HCl).

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until the solution becomes clear, indicating the formation of the soluble acyl chloride. Some protocols may call for gentle reflux.[6]

  • Cooling: Once formation is complete, cool the reaction mixture to 0 °C using an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (3.0 eq) in anhydrous DCM. Slowly add this solution to the cold acyl chloride solution via a dropping funnel.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate. Proceed with a standard aqueous/organic extraction.

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for this compound? Due to its hygroscopic nature and reactivity with water, it must be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[2] Refrigeration is recommended to minimize degradation over time. Exposure to moisture will hydrolyze the acyl chloride back to the less reactive chromone-3-carboxylic acid, releasing corrosive HCl gas.

Q2: Why can't I use protic solvents like ethanol or methanol? Protic solvents contain acidic protons (e.g., the -OH group in alcohols). As strong nucleophiles, they will readily attack the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of the corresponding ester (Chromone-3-carboxylate ester), consuming your reagent in an undesired side reaction.

Q3: Is this compound hazardous? Yes. Like most acyl chlorides, it is a corrosive substance that can cause severe skin burns and eye damage.[1] It reacts with water to release hydrogen chloride (HCl) gas, which is a respiratory irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Q4: My reaction is clean but very slow. Could this be a solubility issue? Yes. Even if a small amount of the acyl chloride is dissolved, a slow reaction rate can be a symptom of poor solubility. The concentration of the dissolved reagent is low, leading to slow kinetics (reaction rate is concentration-dependent). The troubleshooting steps of gentle warming or adding a co-solvent can often resolve this by increasing the concentration of the acyl chloride in the solution phase.

References
  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160. Available from: [Link]

  • Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available from: [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Available from: [Link]

  • Ukrainets, I. V. et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. Available from: [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Chromone-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic pathways. This compound is a valuable building block, but its high reactivity, particularly its sensitivity to moisture, presents a significant experimental challenge. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate hydrolysis and maximize your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I've isolated a white, crystalline solid that is soluble in aqueous base. What is likely happening?

A: This is a classic sign of hydrolysis. This compound reacts readily with even trace amounts of water to form the corresponding chromone-3-carboxylic acid.[1][2][3] This carboxylic acid is unreactive under the conditions typically used for acyl chloride chemistry (e.g., amide or ester formation) and its acidic nature makes it soluble in aqueous base. The presence of this byproduct confirms that moisture has compromised your reaction.

Causality: Acyl chlorides are highly electrophilic at the carbonyl carbon. Water, acting as a nucleophile, attacks this carbon, leading to a tetrahedral intermediate which then collapses, eliminating hydrogen chloride (HCl) and forming the stable carboxylic acid.[1][2] This process is often rapid and irreversible, consuming your starting material and reducing the yield of your desired product.

Solution: The key is to implement rigorous anhydrous (water-free) conditions throughout your entire experimental setup.[4] This includes drying glassware, using anhydrous solvents, and handling all reagents under an inert atmosphere.

Q2: I thought I used dry solvents, but I still see evidence of hydrolysis. How can I more effectively exclude moisture from my reaction?

A: Achieving truly anhydrous conditions requires a systematic approach beyond simply using a solvent from a new bottle labeled "anhydrous." Atmospheric moisture is a primary culprit, and standard glassware is coated with a thin film of adsorbed water.[5]

Solution: Implement a full anhydrous reaction setup under an inert atmosphere (Nitrogen or Argon). This creates a physical barrier against atmospheric water.

Protocol 1: Assembling an Anhydrous Reaction Apparatus
  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, addition funnel, condenser, etc.).

    • Place all glassware in a drying oven at >120 °C for at least 4 hours (overnight is ideal) to remove adsorbed water.[5]

    • Alternative: For quick drying, assemble the clean glassware and flame-dry it under a vacuum using a high-temperature heat gun or a gentle Bunsen burner flame. Be sure to heat evenly and avoid thermal shock. Allow the glassware to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Apparatus Assembly:

    • Assemble the hot glassware quickly while flushing with a steady stream of inert gas. Use a Schlenk line or a manifold with nitrogen/argon balloons.

    • Use high-vacuum grease on all glass joints to ensure a tight seal.

    • Cap all openings with rubber septa.

  • Reagent & Solvent Transfer:

    • Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or taken from a solvent purification system (e.g., a Grubbs apparatus).

    • Transfer liquid reagents and solvents using oven-dried syringes or cannulas.

    • Add solid reagents quickly against a positive flow of inert gas. If the solid is moisture-sensitive, transfer it in a glovebox.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved with a balloon or an oil bubbler attached to the top of the condenser.

Below is a workflow diagram illustrating the key decision points for setting up an anhydrous reaction.

G start Start: Anhydrous Reaction Setup q_glass Is glassware completely dry? start->q_glass oven_dry Oven-dry at >120°C (>4 hours) q_glass->oven_dry No flame_dry Flame-dry under vacuum q_glass->flame_dry No (Alternative) assemble Assemble hot glassware under inert gas flow q_glass->assemble Yes oven_dry->assemble flame_dry->assemble q_solvent Is solvent anhydrous? assemble->q_solvent distill Distill from drying agent or use solvent system q_solvent->distill No transfer Transfer reagents via syringe or cannula q_solvent->transfer Yes distill->transfer run Run reaction under positive inert gas pressure transfer->run end Reaction Complete run->end

Caption: Workflow for setting up an anhydrous reaction.

Q3: Which solvents and reagents are compatible with this compound?

A: Solvent choice is critical. Protic solvents (containing acidic protons, like alcohols or water) are completely incompatible as they will react with the acyl chloride.[6][7]

Recommended Solvents:

  • Aprotic, Non-polar: Dichloromethane (DCM), Chloroform, Toluene, Benzene, Cyclohexane.[8]

  • Aprotic, Polar: Tetrahydrofuran (THF), Diethyl ether, Acetonitrile (ACN).

Important Considerations:

  • Base: Many reactions, such as amide or ester formation, require a non-nucleophilic base to scavenge the HCl byproduct.[2][9] Tertiary amines like triethylamine (TEA) or pyridine are commonly used. Ensure these bases are also anhydrous.

  • Purity: Ensure all starting materials, including the nucleophile (amine or alcohol), are dry. Liquid reagents can be dried over molecular sieves. Solid reagents can be dried in a vacuum oven.

Table 1: Critical Parameters for Preventing Hydrolysis
ParameterRecommended Choice(s)Rationale & Key Considerations
Solvent Anhydrous DCM, THF, TolueneMust be aprotic and rigorously dried. Avoid alcohols, water, or wet solvents.
Atmosphere Nitrogen (N₂) or Argon (Ar)Creates a physical barrier to atmospheric moisture.
Glassware Prep Oven-drying (>120°C) or Flame-dryingRemoves adsorbed water film from glass surfaces.[5]
Base (if needed) Anhydrous Triethylamine, PyridineScavenges HCl byproduct without reacting with the acyl chloride. Must be dry.
Temperature Typically 0°C to room temp.Lower temperatures can slow the rate of hydrolysis if trace moisture is present.
Drying Agents 3Å or 4Å Molecular SievesUsed for drying solvents and liquid reagents. Select sieve size based on kinetic diameter of molecules.

Frequently Asked Questions (FAQs)

What is the mechanism of hydrolysis for this compound?

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[1][2][3]

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is ejected as a good leaving group.

  • Deprotonation: A base (which can be another water molecule) removes a proton from the oxonium ion to yield the final, neutral chromone-3-carboxylic acid and HCl.[1]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl This compound Intermediate [Chromone-C(O⁻)(Cl)(⁺OH₂)] RCOCl->Intermediate 1. Nucleophilic   Attack H2O H₂O RCOOH Chromone-3-carboxylic acid Intermediate->RCOOH 2. Elimination 3. Deprotonation HCl HCl

Caption: Mechanism of acyl chloride hydrolysis.

Are there any visual signs of hydrolysis or decomposition during storage?

Yes. Pure this compound should be a crystalline solid.[8] If the material appears wet, clumpy, or has a strong, acrid smell of HCl, it is likely decomposing. Upon opening a container, fuming (a white smoke) is a clear indication that the acyl chloride is reacting with atmospheric moisture.[10] For long-term storage, keep the container tightly sealed, wrapped with paraffin film, and stored in a desiccator under an inert atmosphere in a cool, dry place.[11][12]

Can I use thionyl chloride (SOCl₂) to generate the acyl chloride in situ and use it directly?

Yes, this is a very common and effective strategy.[9] By preparing the this compound from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride immediately before your reaction, you can minimize its exposure to moisture.[8][9] After the formation of the acyl chloride is complete (typically confirmed by the cessation of gas evolution), the excess thionyl chloride can be removed under reduced pressure, and the crude acyl chloride can be dissolved in an anhydrous solvent and used directly in the next step.

References

  • Title: 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism Source: Doc Brown URL: [Link]

  • Title: Acyl Chlorides - formation and hydrolysis mechanism Source: YouTube URL: [Link]

  • Title: 21.4: Chemistry of Acid Halides Source: Chemistry LibreTexts URL: [Link]

  • Title: Acyl chloride Source: Wikipedia URL: [Link]

  • Title: Anhydrous conditions Definition Source: Fiveable URL: [Link]

  • Title: Test for Acyl Chlorides - A Level Chemistry Revision Notes Source: Save My Exams URL: [Link]

  • Title: Synthesis of this compound Source: PrepChem.com URL: [Link]

  • Title: Video: Preparing Anhydrous Reagents and Equipment Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Preparing Anhydrous Reagents and Equipment Source: Moodle@Units URL: [Link]

  • Title: (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids Source: ResearchGate URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Acetyl Chloride Source: New Jersey Department of Health URL: [Link]

  • Title: Standard Operating Procedure for the use of Acetyl chloride Source: Western Carolina University URL: [Link]

  • Title: Controlled chemistry of Moisture Sensitive Reagents in Ionic Liquids Source: Queen's University Belfast Research Portal URL: [Link]

  • Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of chromone-3-carboxamides Source: Semantic Scholar URL: [Link]

  • Title: Safety Data Sheet: Acetyl chloride Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Chemistry Acid Chloride Source: SATHEE - IIT Kanpur URL: [Link]

  • Title: Acetyl Chloride Storage Source: Reddit URL: [Link]

  • Title: Synthesis and chemical properties of chromone-3-carboxylic acid (review) Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Scaling Up Chromone-3-Carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromone-3-carbonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the scale-up of these important synthetic transformations. The following question-and-answer format addresses specific issues with a focus on the underlying chemical principles and provides actionable protocols to ensure the integrity and success of your scaled-up reactions.

Frequently Asked Questions (FAQs)
Q1: My lab-scale synthesis of this compound from chromone-3-carboxylic acid using thionyl chloride is high-yielding, but upon scaling up, the yield has dropped significantly. What are the potential causes and how can I rectify this?

A significant drop in yield upon scaling up a reaction is a common challenge that often points to issues with mass and heat transfer, or changes in reagent stoichiometry and purity.[1][2][3]

Potential Causes and Solutions:

  • Inefficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" where the exothermic reaction between chromone-3-carboxylic acid and thionyl chloride can cause decomposition of the starting material or product.[3] On a small scale, heat dissipates more readily, masking this issue.

    • Troubleshooting Protocol:

      • Optimize Agitation: Switch to an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing in larger flasks. The vortex created by the stirrer should be visible and reach close to the bottom of the vessel.

      • Controlled Reagent Addition: Instead of adding the thionyl chloride all at once, add it dropwise to the suspension of chromone-3-carboxylic acid in an appropriate solvent (e.g., toluene or dichloromethane with a catalytic amount of DMF) at a controlled temperature (e.g., 0-5 °C). This will help to manage the exotherm.

  • Sub-optimal Temperature Control: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient.[3] An uncontrolled temperature rise can lead to side reactions and degradation.

    • Troubleshooting Protocol:

      • Use a Cooling Bath: Employ an ice-water or ice-salt bath to maintain a consistent internal reaction temperature.

      • Monitor Internal Temperature: Use a thermocouple to monitor the internal reaction temperature, ensuring it does not exceed the optimal range determined at the lab scale.

  • Moisture Contamination: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid, which can hydrolyze your acid chloride product back to the carboxylic acid.[4][5] Larger scale reactions have a greater potential for moisture ingress from the atmosphere or solvents.

    • Troubleshooting Protocol:

      • Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Quality of Thionyl Chloride: On a larger scale, the impact of impurities in reagents becomes more pronounced. Old or improperly stored thionyl chloride may contain degradation products that can interfere with the reaction.[4]

    • Troubleshooting Protocol:

      • Use Fresh Reagent: Use freshly opened or distilled thionyl chloride for scaled-up reactions.

      • Check for Color: Thionyl chloride should be a colorless to pale yellow liquid. A darker yellow or brown color indicates decomposition.

Troubleshooting Guide
Issue 1: Formation of a Persistent Impurity During Scale-Up

Q2: I'm observing a new, persistent impurity in my scaled-up reaction that was not present or was negligible at the lab scale. How can I identify and eliminate it?

The appearance of new impurities upon scale-up often relates to longer reaction times, higher localized temperatures, or changes in the reaction kinetics.

Potential Impurities and Mitigation Strategies:

  • Anhydride Formation: In the presence of unreacted carboxylic acid, the highly reactive this compound can form a symmetric anhydride. This is more likely if the reaction does not go to completion.

    • Identification: Anhydrides typically have characteristic IR stretches and will show a different retention time in HPLC analysis compared to the acid chloride and carboxylic acid.

    • Mitigation Protocol:

      • Ensure Complete Conversion: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Monitor the reaction by TLC or in-process IR to confirm the disappearance of the starting carboxylic acid.

      • Optimize Reaction Time and Temperature: While extending the reaction time might seem logical, prolonged heating can also lead to degradation. Find the optimal balance by taking time-point samples for analysis.

  • Decarboxylation and Subsequent Reactions: While less common for chromone-3-carboxylic acids under these conditions, at elevated temperatures, some carboxylic acids can decarboxylate. The resulting chromone could then potentially undergo side reactions.

    • Identification: The presence of unsubstituted chromone can be detected by LC-MS or by comparing the NMR spectrum of the crude product to a known standard.

    • Mitigation Protocol:

      • Strict Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Alternative Chlorinating Agents: Consider using a milder chlorinating agent like oxalyl chloride with a catalytic amount of DMF.[6] This reaction can often be run at lower temperatures, minimizing side reactions.[6]

Issue 2: Difficulties in Product Isolation and Purification at Scale

Q3: At the lab scale, I could easily isolate the this compound by crystallization. However, at a larger scale, it's oiling out or precipitating as a sticky solid. What's causing this and what are my options?

Changes in crystallization behavior during scale-up are common and are often due to differences in cooling rates, supersaturation levels, and the presence of impurities that can inhibit crystal growth.

Troubleshooting Crystallization:

  • Controlled Cooling: Rapid cooling of a large volume can lead to the formation of a supersaturated solution that oils out or forms an amorphous solid.

    • Protocol for Controlled Crystallization:

      • Gradual Cooling: Allow the reaction mixture to cool slowly to room temperature before further cooling in an ice bath.

      • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a few seed crystals to the cooled solution to induce crystallization.

      • Solvent/Antisolvent System: If direct crystallization is problematic, consider concentrating the reaction mixture and then adding an antisolvent (a solvent in which the product is insoluble) dropwise while stirring vigorously. Common antisolvents for this type of compound include hexanes or petroleum ether.

  • Purification Alternatives: If crystallization remains challenging, other purification techniques can be employed.

    • Slurry Wash: If the product precipitates as an impure solid, you can perform a slurry wash. This involves suspending the solid in a solvent in which the impurities are soluble but the product is not, stirring for a period, and then filtering.

    • Column Chromatography: While less ideal for very large scales due to solvent consumption, flash column chromatography can be used to purify the product.[7] For larger quantities, medium pressure liquid chromatography (MPLC) may be a more efficient option. The use of macroporous resins has also been reported for the separation of chromone derivatives.[8]

Visualizing the Workflow

To aid in understanding the critical parameters and decision-making process during the scale-up of this compound synthesis, the following workflow diagram is provided.

ScaleUp_Troubleshooting cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_troubleshooting Troubleshooting Start Start: Lab-Scale Protocol Successful ScaleUp Increase Scale (e.g., >10x) Start->ScaleUp ReagentCheck Use Fresh/Distilled Thionyl Chloride ScaleUp->ReagentCheck GlasswarePrep Oven-Dry All Glassware ReagentCheck->GlasswarePrep ReactionSetup Setup Under Inert Atmosphere (N2/Ar) GlasswarePrep->ReactionSetup TempControl Maintain Low Temperature (0-5 °C) ReactionSetup->TempControl ReagentAddition Slow, Dropwise Addition of SOCl2 TempControl->ReagentAddition Mixing Ensure Efficient Agitation (Overhead Stirrer) ReagentAddition->Mixing Monitoring Monitor by TLC/in-process IR Mixing->Monitoring Quenching Careful Quenching (if necessary) Monitoring->Quenching SolventRemoval Solvent Removal Under Reduced Pressure Quenching->SolventRemoval Crystallization Induce Crystallization SolventRemoval->Crystallization LowYield Low Yield? Crystallization->LowYield LowYield->TempControl Check Temp Logs Impurity New Impurity? LowYield->Impurity Yes End Pure, Crystalline Product LowYield->End No Impurity->Monitoring Re-evaluate Reaction Time IsolationIssue Oiling Out/Sticky Solid? Impurity->IsolationIssue Yes Impurity->End No IsolationIssue->Crystallization Optimize Cooling/Seeding IsolationIssue->End Resolved

Caption: Troubleshooting workflow for scaling up this compound synthesis.

Safety Considerations
  • Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance.[4][9][10] It reacts violently with water and should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][10]

  • Quenching: Any unreacted thionyl chloride must be quenched safely. This can be done by slowly adding the reaction mixture to a cooled, stirred solution of a weak base like sodium bicarbonate or by carefully adding an alcohol like isopropanol to the reaction mixture. The quenching process is exothermic and will release acidic gases (SO2 and HCl), so it must be performed in a fume hood.[4]

Summary of Key Parameters for Scale-Up
ParameterLab-Scale (e.g., 1-5 g)Pilot-Scale (e.g., 50-100 g)Key Considerations for Scale-Up
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsure homogeneity and prevent localized overheating.
Temperature Control Stir Plate/Heating MantleJacketed Reactor with Chiller/HeaterEfficient heat dissipation is critical due to a lower surface-area-to-volume ratio.[3]
Reagent Addition Manual Pipetting/FunnelAddition Funnel/PumpControlled addition rate is crucial to manage exotherms.
Atmosphere Often Open to Air (with drying tube)Inert Atmosphere (N2/Ar)Minimize moisture contamination.
Work-up Evaporation/Simple CrystallizationControlled Crystallization/Slurry WashCooling rates and impurity profiles can significantly affect isolation.

By carefully considering these factors and implementing the troubleshooting protocols outlined above, you can successfully navigate the challenges of scaling up your this compound reactions, ensuring both high yield and high purity of your final product.

References
  • PrepChem. Synthesis of this compound. [Link]

  • Patel, M. C., et al. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 3(4), 422-432.
  • PrepChem. Synthesis of (a) 6,7-Dihydroxythis compound. [Link]

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
  • Beilstein Journals. (2024).
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC.
  • Sciencemadness Wiki. (2025). Thionyl chloride. [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?
  • PubMed. (2021).
  • Hopemax. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • Reddit. (2021).
  • Reddit. (2021). How dangerous is thionyl chloride? : r/Chempros.
  • MDPI. (2021). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire.
  • Nchinda, A. T. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Spectrum Chemical. (2017).
  • MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds.
  • TutorsGlobe. (n.d.). Synthesis of Chromones, Chemistry tutorial.
  • ResearchGate. (n.d.). General Methods of Preparing Chromones.
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Managing the Thermal & Chemical Instability of Chromone-3-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Chromone-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive, yet valuable, synthetic intermediate. Due to its inherent instability, successful and reproducible outcomes depend on a thorough understanding of its properties and adherence to strict handling protocols. This guide provides in-depth, evidence-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What is this compound and why is it considered unstable?

A: this compound is a derivative of chromone-3-carboxylic acid, belonging to the acyl chloride class of organic compounds.[1] Its instability is not a defect but rather a direct consequence of its high chemical reactivity, which makes it an excellent acylating agent.[2] The primary causes of its instability are:

  • High Electrophilicity: The presence of a strongly electron-withdrawing chlorine atom and the carbonyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.[2]

  • Sensitivity to Moisture (Hydrolysis): This is the most significant and immediate challenge. Acyl chlorides react readily, and often violently, with water—including atmospheric humidity—to hydrolyze back to the less reactive carboxylic acid and generate corrosive hydrochloric acid (HCl) gas.[3][4][5]

  • Thermal Sensitivity: While specific decomposition temperatures are not widely published, elevated temperatures can accelerate degradation and stimulate unwanted side reactions.[6] For acyl chlorides in general, heat can overcome the activation energy for decomposition or reaction with trace impurities.

Q2: What are the primary degradation products I should be aware of?

A: The principal and most common degradation product is Chromone-3-carboxylic acid , formed via hydrolysis.[3][5] This is problematic because the carboxylic acid is generally unreactive under the same conditions as the acyl chloride, leading to failed or incomplete reactions. The secondary byproduct of hydrolysis is hydrochloric acid (HCl) , which can create an acidic environment and catalyze other unwanted side reactions, particularly if your substrate contains acid-sensitive functional groups.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A: Proper storage is critical to preserving the reagent's integrity.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., Argon or Nitrogen) at all times.[4][7] This minimizes contact with atmospheric moisture.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid temperature extremes and direct sunlight.[7]

  • Container: Use a tightly sealed container with a PTFE-lined cap or a glass stopper.[4][8] For larger quantities, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire batch to the environment.[4]

Q4: How can I quickly assess the quality of my this compound before use?

A: Before committing your valuable substrate to a large-scale reaction, a quick quality check is prudent.

  • Visual Inspection: The compound should be a crystalline solid.[9] Discoloration, clumping, or a sticky appearance may suggest degradation and hydrolysis.

  • Odor: A sharp, irritating odor is characteristic of acyl chlorides.[2] A faint smell of vinegar or acetic acid (if related impurities are present) could indicate some level of decomposition.

  • Small-Scale Quench Test: A definitive, yet simple, chemical test involves quenching a small sample. Add a few milligrams of the this compound to an NMR tube containing anhydrous deuterated chloroform (CDCl₃) and a few drops of anhydrous methanol. A rapid reaction to form the methyl ester (methyl 4-oxo-4H-chromene-3-carboxylate) can be quickly confirmed by ¹H NMR, validating the reactivity of your acyl chloride.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a cause-and-effect analysis of problems frequently encountered during reactions involving this compound.

Problem: Low or No Yield in Acylation Reactions

This is the most common failure mode and almost always traces back to the quality of the acyl chloride or the reaction conditions.

  • Potential Cause: Degraded Starting Material.

    • Explanation: The this compound has been compromised by exposure to moisture, converting it to Chromone-3-carboxylic acid. The carboxylic acid will not react under typical acylation conditions without a separate activation step.

    • Troubleshooting Protocol:

      • Carefully take a small sample of your acyl chloride.

      • Dissolve it in a dry, aprotic solvent like THF or dichloromethane.

      • Add an excess of a simple, volatile amine, such as diethylamine.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Expected Result (Good Reagent): Rapid and complete consumption of the starting material and formation of the corresponding diethylamide.

      • Indication of Bad Reagent: Little to no reaction, with the major spot on TLC or peak in the chromatogram corresponding to Chromone-3-carboxylic acid.

  • Preventative Workflow: To ensure reagent integrity from storage to reaction, a systematic approach is necessary. The following workflow minimizes the risk of degradation.

G Diagram 1: Reagent Integrity Workflow cluster_prep Preparation & Handling cluster_reaction Reaction Setup Receive Receive or Synthesize This compound Store Store Immediately: <4°C, Inert Gas (Ar/N₂), Dark, Tightly Sealed Receive->Store Immediate Action Aliquot Aliquot in Glovebox or via Schlenk Technique Store->Aliquot For Bulk Quantities Inert_Atm Assemble Glassware Hot & Maintain Inert Atmosphere Store->Inert_Atm For Single-Use Vials Aliquot->Inert_Atm Dry Use Anhydrous Solvents & Reagents (<50 ppm H₂O) Addition Add Reagent at Controlled Temperature Dry->Addition Inert_Atm->Dry Success Successful Acylation Addition->Success

Caption: Workflow for maintaining reagent quality.

Problem: Unexpected Side Products or Complex Reaction Mixture
  • Potential Cause: Reaction with HCl Byproduct.

    • Explanation: Many substrates, especially complex molecules in drug development, contain functional groups that are sensitive to strong acids. The in situ generation of HCl can cause deprotection (e.g., of Boc groups), rearrangements, or other acid-catalyzed side reactions.

    • Solution: Incorporate an HCl scavenger. This is a non-nucleophilic base that will neutralize the HCl as it is formed. The choice of base is critical to avoid it competing with your primary nucleophile.

HCl Scavenger pKa of Conjugate Acid Boiling Point (°C) Key Considerations
Triethylamine (TEA) 10.7589Industry standard. Can be nucleophilic in some cases. Easily removed under vacuum.[10]
Pyridine 5.25115Less basic than TEA. Can act as a nucleophilic catalyst. Higher boiling point makes it harder to remove.
Diisopropylethylamine (DIPEA or Hünig's Base) 10.7127Sterically hindered, making it much less nucleophilic than TEA. Ideal for sensitive substrates.
2,6-Lutidine 6.65144Sterically hindered and non-nucleophilic. Useful when a milder base is required.

Section 3: Protocols for Quality Control & Stability Management

Proactive management is superior to reactive troubleshooting. These protocols establish best practices for handling and assessing your material.

Protocol 3.1: Handling and Aliquoting Under Inert Atmosphere

This procedure is essential for preserving bulk quantities of this compound.

  • Preparation: Move the sealed primary container of this compound, along with the required number of small (1-2 mL) vials with PTFE-lined caps, spatulas, and balances, into an inert atmosphere glovebox. Allow the primary container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Inert Environment: Ensure the glovebox atmosphere has low levels of oxygen and moisture (<10 ppm).

  • Aliquoting: Carefully open the primary container. Weigh the desired quantity of the solid into each smaller vial.

  • Sealing: Tightly cap each vial immediately after filling. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling & Storage: Clearly label each vial with the compound name, date of aliquoting, and batch number. Store the vials in a designated, refrigerated, and dark secondary container.

  • Cleanup: Tightly reseal the primary container before removing it from the glovebox.

Protocol 3.2: Basic Thermal Stress Test (Forced Degradation)

This protocol helps establish a baseline for thermal stability under your laboratory's conditions.

  • Reference Sample: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile) of a known concentration (e.g., 1 mg/mL). Immediately analyze this "T=0" sample via a stability-indicating HPLC method to determine initial purity.

  • Stress Sample: Place a tightly sealed vial containing a known mass of the solid this compound into an oven at a controlled temperature (e.g., 60 °C).

  • Time Points: After set time points (e.g., 24, 48, 72 hours), remove a vial from the oven. Allow it to cool completely to room temperature.

  • Analysis: Prepare a solution from the stressed sample at the same concentration as the reference. Analyze by the same HPLC method.

  • Data Evaluation: Compare the chromatograms. Calculate the percentage loss of the parent compound and identify the peak(s) corresponding to the primary degradant (Chromone-3-carboxylic acid).

Primary Degradation Pathway: Hydrolysis

The most prevalent stability issue is hydrolysis. Understanding this simple, one-step pathway is key to preventing it.

G Diagram 2: Primary Hydrolysis Pathway C3CC This compound Highly Reactive Products Products C3CC->Products  Nucleophilic Attack  & Elimination H2O H₂O (Atmospheric Moisture) H2O->C3CC Attacks Carbonyl

Caption: The reaction of this compound with water.

Section 4: Summary of Best Practices

Recommended (Do)To Avoid (Don't)
DO store under a dry, inert gas (Ar/N₂) at all times.[4][7]DON'T open containers on the open bench.
DO use anhydrous solvents and reagents for all reactions.DON'T use solvents from bottles that have been opened frequently.
DO aliquot bulk material into single-use vials in a glovebox.DON'T repeatedly open and close the main stock bottle.
DO allow containers to warm to ambient temperature before opening.DON'T open a cold container, as this will cause moisture to condense.
DO use a non-nucleophilic base (e.g., TEA, DIPEA) as an HCl scavenger.[10]DON'T assume the reaction medium is neutral; HCl is a byproduct.
DO perform a small-scale test reaction if the reagent's quality is uncertain.DON'T use discolored or clumped material without prior quality control.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • Zhang, J., et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]

  • Fiveable. (2025). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]

  • IIT Kanpur. (n.d.). Chemistry Acid Chloride - SATHEE. [Link]

  • Patel, M. C., et al. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 3(4), 422-432. [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

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Analytical methods for assessing the purity of Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Specialized Reagent Support Hub.

Ticket ID: #CHRM-COCl-001 Subject: Analytical Protocols for Moisture-Sensitive Acyl Chlorides Assigned Specialist: Senior Application Scientist, Process Analytics Division

Executive Summary: The "Schrödinger’s Cat" of Reagents

Assessing the purity of Chromone-3-carbonyl chloride (C10H5ClO3) presents a fundamental paradox: the moment you expose it to a standard reverse-phase HPLC environment (which typically contains water), it hydrolyzes back to its precursor, Chromone-3-carboxylic acid .

Therefore, a standard LC-MS or HPLC run will always show you the purity of the acid, not the chloride. To determine the actual conversion rate and purity of the acyl chloride in your flask, you must use Derivatization-HPLC or Anhydrous NMR .

This guide details the protocols to distinguish the active reagent from its hydrolyzed impurity.

Module 1: The Gold Standard – Derivatization HPLC

Principle: Since the acyl chloride is unstable in aqueous mobile phases, we chemically "trap" it as a stable methyl ester using anhydrous methanol before injection. The carboxylic acid impurity will not react with methanol without a strong acid catalyst (which we omit), allowing you to quantify the ratio of Active Chloride vs. Hydrolyzed Acid.

The Protocol: "Quench & Quantify"
ParameterSpecification
Reagent A (Quench) Anhydrous Methanol (HPLC Grade, <0.01% Water)
Reagent B (Control) Water/Acetonitrile (50:50)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Chromone core absorption)
Step-by-Step Workflow
  • Sampling: Take a 20 µL aliquot of your reaction mixture (or dissolved solid) under inert atmosphere (N₂/Ar).

  • The "Active" Vial (Vial A): Immediately inject the aliquot into 1.0 mL of Anhydrous Methanol .

    • Chemistry:R-COCl + MeOH → R-COOMe + HCl (Fast reaction)

    • Result: All Acyl Chloride becomes Methyl Ester . Any Acid impurity remains Acid .

  • The "Hydrolyzed" Vial (Vial B): Inject a second 20 µL aliquot into 1.0 mL of Water/MeCN .

    • Chemistry:R-COCl + H2O → R-COOH + HCl

    • Result: Everything becomes Acid .

  • Analysis: Inject Vial A and Vial B into the HPLC.

Data Interpretation
  • Vial A (Methanol Quench):

    • Peak 1 (Early eluting): Chromone-3-carboxylic acid (The impurity).

    • Peak 2 (Late eluting): Methyl chromone-3-carboxylate (The active reagent).

    • Calculation: The area ratio of Peak 2 / (Peak 1 + Peak 2) is your Conversion Purity .

  • Vial B (Water Quench):

    • Should show only Peak 1 . If Peak 2 appears here, your "Water" vial is contaminated with methanol, or the ester was already present.

Visualization: The Derivatization Logic Flow

G cluster_0 Vial A: Anhydrous Methanol cluster_1 Vial B: Aqueous Control Sample Reaction Mixture (R-COCl + R-COOH impurity) MeOH Quench with MeOH Sample->MeOH Water Quench with Water Sample->Water ResultA Contains: 1. Methyl Ester (from Chloride) 2. Free Acid (Original Impurity) MeOH->ResultA Analysis HPLC Analysis (Compare Retention Times) ResultA->Analysis ResultB Contains: 1. Free Acid ONLY (All Chloride hydrolyzes) Water->ResultB ResultB->Analysis

Figure 1: Analytical workflow for distinguishing acid chlorides from their hydrolysis products via methanolysis.

Module 2: Spectroscopic Verification (NMR)

If HPLC is unavailable, Proton (


H) NMR  in anhydrous solvent is the definitive structural proof.

Critical Requirement: The solvent must be 100% Anhydrous (e.g.,


 stored over 4Å molecular sieves). If the solvent is wet, the chloride will hydrolyze in the tube during acquisition, giving a false negative.
Diagnostic Signals
FeatureThis compoundChromone-3-carboxylic acid (Impurity)
-COOH Proton ABSENT ~12.0 - 13.5 ppm (Broad singlet)
C-2 Proton Shifted Downfield (Deshielded by COCl)~8.8 - 9.0 ppm
C-5 Proton ~8.2 ppm (Doublet)~8.1 ppm (Doublet)

C Carbonyl
~165-168 ppm (Distinct COCl shift)~175 ppm (COOH)

Expert Tip: Look for the "Ghost Acid." If you take a spectrum and see a small broad peak at 13 ppm that grows over time (e.g., if you run the scan again in 1 hour), your NMR solvent is wet, and you are watching the hydrolysis in real-time.

Troubleshooting Guide (FAQs)

Q1: My HPLC chromatogram shows two peaks in the Methanol quench vial. Is my reaction incomplete?

A: Likely, yes.

  • Scenario: You see a peak at 3.5 min (Acid) and 6.2 min (Ester).

  • Diagnosis: The peak at 3.5 min represents the Chromone-3-carboxylic acid that was present before you added methanol. The peak at 6.2 min is the this compound that successfully converted to the ester.

  • Action: Calculate the area percent. If the Acid peak is >5%, re-treat your reaction with thionyl chloride/oxalyl chloride.

Q2: I see a "split" peak or shoulder in the LC-MS.

A: This is a chromatography artifact caused by on-column hydrolysis.

  • Cause: If you inject the acid chloride directly (without quenching), it reacts with the water in the mobile phase while traveling through the column.

  • Observation: You get a smeared peak connecting the retention time of the chloride (theoretical) and the acid.

  • Fix: Never inject the acyl chloride directly. Always use the Methanol Quench method described in Module 1.

Q3: The NMR shows a clean spectrum, but the material doesn't react in my next step.

A: Check for Thionyl Chloride (


)  encapsulation.
  • Issue: Chromone derivatives can form crystal lattices that trap thionyl chloride.

  • Test: Run a

    
    F NMR (if using fluorinated reagents) or check for a pungent smell/fuming upon adding water.
    
  • Fix: Azeotrope the solid with dry toluene 3x on a rotavap to remove trapped

    
     or 
    
    
    
    .

Visualizing Troubleshooting Logic

Troubleshooting Start Problem: Unexpected HPLC Result Q1 Did you quench with Methanol? Start->Q1 No No (Direct Injection) Q1->No No Yes Yes Q1->Yes Yes DirectResult Result: Peak is Broad/Tailing or matches Acid RT No->DirectResult Q2 How many peaks? Yes->Q2 DirectFix FIX: Hydrolysis on column. Use MeOH Quench. DirectResult->DirectFix OnePeak 1 Peak (Late Eluting) Q2->OnePeak TwoPeaks 2 Peaks (Early & Late) Q2->TwoPeaks Success Success: High Purity Chloride OnePeak->Success Fail Result: Mixture of Acid & Chloride TwoPeaks->Fail FailFix FIX: Reaction incomplete. Add more SOCl2 or Catalyst (DMF). Fail->FailFix

Figure 2: Troubleshooting logic tree for interpreting HPLC purity data of acid chlorides.

References

  • Zheng, X., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[1] "A Comparative Guide to the Stability of Acyl Chlorides in Solution." Technical Notes.

  • Sigma-Aldrich. (2024). "Chromone-3-carboxylic acid: Product Specification and Properties." Merck KGaA.

  • Royal Society of Chemistry. (1953). "The analysis of acid chlorides." The Analyst.

Sources

Technical Support Center: Troubleshooting Impurities in Chromone-3-Carbonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chromone-3-carbonyl chloride is a highly reactive, privileged scaffold utilized extensively in the development of anti-cancer, antimicrobial, and anti-inflammatory therapeutics. Because of its intense electrophilicity, the synthesis of this intermediate is highly susceptible to impurity generation—ranging from unreacted precursors to dimeric species and reagent-derived byproducts.

This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to help researchers minimize impurities and achieve high-purity yields.

Synthesis Workflow & Impurity Generation Pathways

Understanding exactly where and why impurities form is the first step in eliminating them. The diagram below illustrates the standard synthetic route and highlights the critical junctures where side reactions occur.

G A 2'-Hydroxyacetophenone B 3-Formylchromone (Vilsmeier-Haack) A->B POCl3 / DMF C Chromone-3-carboxylic acid (Oxidation) B->C Jones Oxidation Imp1 Phosphorus Impurities (Incomplete POCl3 quench) B->Imp1 Carryover D This compound (Target Product) C->D Oxalyl Chloride / DMF Imp4 Sulfur Impurities (Thermal Degradation) C->Imp4 SOCl2 + Heat Imp2 Unreacted Acid (Moisture/Hydrolysis) D->Imp2 H2O exposure Imp3 Dimeric Byproducts (3,3'-carbonyl-bis(chromones)) D->Imp3 Excess Nucleophile

Fig 1. Synthesis workflow of this compound highlighting impurity generation.

Troubleshooting Guide & FAQs

Q1: My final product contains a high percentage of unreacted chromone-3-carboxylic acid. How do I prevent this? Root Cause: this compound is exceptionally sensitive to atmospheric moisture. Exposure to ambient humidity rapidly hydrolyzes the acid chloride back into chromone-3-carboxylic acid. Furthermore, if the upstream oxidation of 3-formylchromone leaves residual trapped water in the crystal lattice of the carboxylic acid, the subsequent chlorination step will be quenched prematurely from the inside out. Solution:

  • Rigorously dry the starting chromone-3-carboxylic acid under a high vacuum (e.g., lyophilization or vacuum oven at 50 °C for 12 hours) prior to chlorination.

  • Perform the chlorination strictly under an inert atmosphere (Nitrogen or Argon).

  • Avoid any aqueous workups. Remove volatile solvents and excess chlorinating agents strictly under reduced pressure via a Schlenk line.

Q2: I am using Thionyl Chloride (SOCl₂) under reflux, but I am observing dark degradation products and sulfur-based impurities. What is the alternative? Root Cause: While thionyl chloride is a classical reagent for converting carboxylic acids to acid chlorides, the chromone ring is sensitive to thermal degradation. Refluxing chromone-3-carboxylic acid in SOCl₂ (typically >70 °C) can lead to ring-opening side reactions or the incorporation of sulfurous byproducts into the chromone core. Solution: Switch to Oxalyl Chloride (COCl)₂ with a catalytic amount of N,N-Dimethylformamide (DMF) in a halogenated solvent (e.g., Chloroform or Dichloromethane) at room temperature [1]. The catalytic DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier intermediate (dimethylchloromethyleneammonium chloride), which converts the acid to the acid chloride under mild conditions (20–25 °C). The byproducts of oxalyl chloride are entirely gaseous (CO, CO₂, HCl), leaving no condensed residues [2].

Q3: LC-MS analysis shows a high molecular weight impurity corresponding to a dimeric species. What is this, and how do I minimize it? Root Cause: This is a 3,3'-carbonyl-bis(chromone) derivative. Dimerization occurs when the newly formed this compound reacts with nucleophilic intermediates or unreacted enaminones present in the reaction mixture [3]. This is exacerbated by poor stoichiometry or localized concentration gradients during the addition of the chlorinating agent. Solution: Maintain strict stoichiometric control. Use a slight excess of oxalyl chloride (1.2 to 1.5 equivalents) to ensure complete conversion of the acid before any subsequent coupling steps. Employ dropwise addition of oxalyl chloride to a dilute solution of the acid to prevent localized pooling of reactive intermediates.

Quantitative Data: Comparison of Chlorinating Agents

To guide your experimental design, the following table summarizes the performance and impurity profiles of common chlorinating agents used for chromone-3-carboxylic acid.

Chlorinating AgentReaction TempTypical YieldPurity (LC-MS)Major Impurities Observed
Thionyl Chloride (SOCl₂) 75 °C (Reflux)65 - 70%< 85%Sulfurous byproducts, thermal degradation products, unreacted acid.
Phosphorus Oxychloride (POCl₃) 90 °C (Reflux)60 - 65%< 80%Phosphoric acid residues, dimeric species, dark tar formation.
Oxalyl Chloride + cat. DMF 20 °C (Room Temp)> 90%> 95%Minimal (Trace unreacted acid only if moisture is introduced).
Experimental Protocol: Moisture-Free Synthesis via Oxalyl Chloride

This protocol utilizes a self-validating system to ensure the complete conversion of chromone-3-carboxylic acid to this compound without exposing the bulk material to moisture [1, 2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Substrate Loading: Charge the flask with rigorously dried chromone-3-carboxylic acid (1.0 equiv, e.g., 400 mg, 1.2 mmol).

  • Solvent & Catalyst: Inject anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (15 mL) via syringe, followed by a catalytic amount of anhydrous DMF (approx. 2 mol%, 1-2 drops).

  • Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add Oxalyl Chloride (1.5 equiv, e.g., 1.2 mL) dropwise over 10 minutes to prevent localized heating and dimerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1 to 2 hours. The reaction is complete when the suspension clarifies into a homogenous solution and gas evolution (CO, CO₂) ceases.

  • Self-Validation Step: To confirm completion without exposing the flask to air, extract a 10 µL aliquot via a dry syringe and inject it into an LC-MS vial containing 500 µL of anhydrous methanol. The acid chloride will instantly convert to the corresponding methyl ester. Analyze via LC-MS; the absence of the free carboxylic acid mass confirms 100% conversion.

  • Isolation: Concentrate the reaction mixture under vacuum using a rotary evaporator (vented with Argon) to remove the solvent and excess oxalyl chloride.

  • Storage: Dissolve the resulting crude acid chloride in anhydrous CHCl₃ or DCM for immediate use in downstream amide coupling, or store it under an inert atmosphere at -20 °C.

References
  • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6-Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents Source: Der Pharma Chemica URL: [Link]

  • Title: C3-carbon linked glutarimide degronimers for target protein degradation (WO2017197046A1)
  • Title: Possible mechanism of the formation of carbonyl dichromone 8a Source: ResearchGate URL: [Link]

Validation & Comparative

Comparing the reactivity of Chromone-3-carbonyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. While common acyl chlorides like acetyl chloride and benzoyl chloride are workhorses in the laboratory, heteroaromatic acyl chlorides such as chromone-3-carbonyl chloride offer unique reactivity profiles and the ability to introduce complex, biologically relevant scaffolds. This guide provides an in-depth comparison of the reactivity of this compound with other widely used acyl chlorides, supported by established principles of physical organic chemistry and detailed experimental protocols for direct comparative analysis.

The Landscape of Acyl Chloride Reactivity: A Primer

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[1][2][3] Their reactivity is primarily governed by a combination of electronic and steric factors.[4]

  • Electronic Effects: Electron-withdrawing groups attached to the acyl group enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] Conversely, electron-donating groups decrease electrophilicity and thus, reactivity.

  • Steric Effects: Bulky substituents near the carbonyl carbon can impede the approach of a nucleophile, slowing down the reaction rate.[4]

The general order of reactivity for common carboxylic acid derivatives is:

Acyl Chloride > Acid Anhydride > Ester > Amide [1]

This hierarchy is a direct consequence of the stability of the leaving group and the electronic environment of the carbonyl carbon.[1]

This compound: A Unique Reagent

This compound is a derivative of chromone, a heterocyclic compound with an oxygen atom in its structure.[6] The chromone ring system itself possesses distinct electronic properties that influence the reactivity of the attached acyl chloride group.

The electrophilicity of the carbonyl group at the 3-position is increased in the series from carboxylic acid to its activated derivatives, including the acyl chloride.[7] The chromone scaffold contains a γ-pyrone ring, and studies on its electronic structure indicate that the C-ring, containing the C2-C3 double bond and the C4-carbonyl group, does not exhibit significant conjugation with the A-ring (the benzene ring).[7] However, the chromone moiety as a whole is known to be electron-withdrawing, which is expected to enhance the reactivity of the C3-carbonyl chloride.

Comparative Reactivity Analysis

Acyl ChlorideStructureKey Features Influencing ReactivityPredicted Relative Reactivity
Acetyl Chloride CH₃COCl- Small alkyl group (methyl) with a weak electron-donating inductive effect.- Minimal steric hindrance.High
Benzoyl Chloride C₆H₅COCl- Phenyl group can participate in resonance, slightly delocalizing the positive charge on the carbonyl carbon.- Moderate steric hindrance compared to acetyl chloride.Moderate
This compound C₁₀H₅ClO₃- Electron-withdrawing nature of the chromone ring system enhances the electrophilicity of the carbonyl carbon.- The heterocyclic ring introduces both electronic and steric complexity.High to Very High

Rationale for Predicted Reactivity:

  • Acetyl Chloride: The methyl group is weakly electron-donating, making the carbonyl carbon slightly less electrophilic than if it were attached to a hydrogen. However, its small size results in minimal steric hindrance, allowing for rapid nucleophilic attack.

  • Benzoyl Chloride: The phenyl group is generally considered electron-withdrawing via induction but can donate electron density through resonance. This resonance stabilization of the acyl group can slightly decrease its reactivity compared to a simple alkyl acyl chloride.

  • This compound: The chromone ring system contains an α,β-unsaturated ketone and an ether oxygen. Both the C4-carbonyl group and the pyrone ring oxygen are electron-withdrawing, which significantly increases the partial positive charge on the C3-carbonyl carbon. This strong inductive effect is expected to make this compound more reactive than benzoyl chloride. The electrophilicity of the C-2 position in the chromone ring can also influence reactions.[8][9][10]

Experimental Protocols for Comparative Reactivity Studies

To obtain quantitative data and validate the predicted reactivity, the following experimental protocols can be employed under standardized conditions.

Monitoring Hydrolysis by Conductometry

This method measures the rate of reaction by monitoring the increase in conductivity as hydrochloric acid (a product of hydrolysis) is formed.

Methodology:

  • Solution Preparation: Prepare equimolar solutions of each acyl chloride (e.g., 0.1 M) in a dry, inert solvent (e.g., acetone). Prepare a standardized aqueous-organic solvent mixture (e.g., 90:10 acetone:water).

  • Kinetic Measurement:

    • Equilibrate the aqueous-organic solvent mixture in a thermostatted reaction vessel equipped with a conductivity probe and a magnetic stirrer.

    • Inject a small, precise volume of the acyl chloride stock solution into the vessel to initiate the reaction.

    • Record the conductivity of the solution at regular time intervals.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time. The slope of the resulting linear plot will be -k.

Monitoring Acylation by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy allows for the real-time monitoring of the disappearance of starting materials and the appearance of products.[11][12]

Methodology:

  • Reaction Setup: In an NMR tube, dissolve the nucleophile (e.g., an alcohol or amine) in a deuterated solvent (e.g., CDCl₃).

  • Reaction Initiation: Add a precise amount of the acyl chloride to the NMR tube and immediately begin acquiring ¹H-NMR spectra at fixed time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product in each spectrum. Plot the concentration of the product (or starting material) versus time. The initial rate of the reaction can be determined from the slope of this curve, providing a quantitative measure of reactivity.

Monitoring Reaction Progress by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reactants and products over time.[13][14][15][16]

Methodology:

  • Reaction Setup: Perform the acylation reaction in a thermostatted vessel.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent).

  • HPLC Analysis: Inject the quenched aliquots into an HPLC system equipped with an appropriate column and detector.

  • Data Analysis: Generate a calibration curve for the product. Determine the concentration of the product in each aliquot and plot it against time to determine the reaction rate.

Visualizing the Factors Influencing Reactivity

The interplay of electronic and steric effects determines the reactivity of an acyl chloride.

G cluster_factors Factors Influencing Acyl Chloride Reactivity cluster_outcomes Reaction Outcomes Reactivity Acyl Chloride Reactivity Rate Reaction Rate Reactivity->Rate Selectivity Selectivity Reactivity->Selectivity Electronic Electronic Effects (Inductive & Resonance) Electronic->Reactivity Governs Electrophilicity Steric Steric Hindrance Steric->Reactivity Affects Nucleophile Approach

Caption: Key factors influencing the reactivity and outcomes of acyl chloride reactions.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for obtaining reliable comparative data.

G cluster_workflow Comparative Reactivity Workflow Start Select Acyl Chlorides (this compound, Acetyl chloride, Benzoyl chloride) Protocol Choose Analytical Method (Conductometry, NMR, or HPLC) Start->Protocol Standardize Standardize Reaction Conditions (Solvent, Temperature, Concentration) Protocol->Standardize Run Perform Kinetic Experiments Standardize->Run Analyze Data Analysis (Calculate Rate Constants) Run->Analyze Compare Compare Reactivity & Draw Conclusions Analyze->Compare

Caption: A structured workflow for the experimental comparison of acyl chloride reactivity.

Conclusion

This compound is a highly reactive acylating agent, likely surpassing the reactivity of both acetyl chloride and benzoyl chloride. This enhanced reactivity stems from the strong electron-withdrawing nature of the chromone ring system, which increases the electrophilicity of the carbonyl carbon. While direct quantitative comparisons are not extensively documented, the principles of physical organic chemistry provide a solid foundation for this prediction. For researchers in drug development and organic synthesis, the unique properties of this compound offer opportunities for efficient synthesis of complex molecules, potentially under milder conditions than required for less reactive acyl chlorides. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of its reactivity, enabling a more informed selection of acylating agents for specific synthetic challenges.

References

  • Khilya, V. P., & Ishchenko, V. V. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83. Available from: [Link]

  • Wilson, I. D., et al. (2010). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 434-441. Available from: [Link]

  • Rao, V. R., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345. Available from: [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6394-6403. Available from: [Link]

  • Araya, Z. A., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 26(11), 3321. Available from: [Link]

  • Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC, 2008(xvii), 192-204. Available from: [Link]

  • Nchinda, A. T. (2001). Chemical studies of selected chromone derivatives. Rhodes University. Available from: [Link]

  • Foley, D. A., et al. (2011). A Method for Real Time Monitoring of Chemical Reactions and Processes. Royal Society of Chemistry. Available from: [Link]

  • Bentley, T. W. (2008). Solvolysis of para-Substituted Cumyl Chlorides. Brown and Okamoto's Electrophilic Substituent Constants Revisited Using Continuum Solvent Models. The Journal of Organic Chemistry, 73(15), 5877-5883. Available from: [Link]

  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 65-83. Available from: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

  • Blümich, B., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 422-428. Available from: [Link]

  • Chemeurope.com. Acyl chloride. Available from: [Link]

  • Gualdesi, M. S., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 344-362. Available from: [Link]

  • Study Mind. Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Available from: [Link]

  • Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6394-6403. Available from: [Link]

  • Ibrahim, M. A. (2013). Ring transformation of chromone-3-carboxamide under nucleophilic conditions. Journal of the Brazilian Chemical Society, 24(9), 1466-1475. Available from: [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

  • Save My Exams. Test for Acyl Chlorides - A Level Chemistry Revision Notes. Available from: [Link]

  • Thomas, A., et al. (2021). Cavity Catalysis: Modifying Linear Free-energy Relationship under Cooperative Vibrational Strong Coupling. The Journal of Chemical Physics, 155(1), 014101. Available from: [Link]

  • Shchukina, A., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10464-10470. Available from: [Link]

  • University of Calgary. Applications of Hammett Equation: Substituent and Reaction Constants. Available from: [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available from: [Link]

  • Wikipedia. Steric effects. Available from: [Link]

  • Vishwakarma, P. R., & Shinde, S. N. (2015). Kinetic study of acylation reaction using ion exchange resin. International Journal of Advanced Technology in Engineering and Science, 3(6), 251-257. Available from: [Link]

  • Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
  • Danielson, N. D. (2002). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. Advances in Chromatography, 41, 1-46. Available from: [Link]

  • Slanina, Z. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 20, 108. Available from: [Link]

  • Kozlov, A. I., et al. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 28(22), 7609. Available from: [Link]

  • Klingaman, C. A., et al. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical and Bioanalytical Chemistry, 413(28), 7059-7069. Available from: [Link]

  • Lowe, R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College. Available from: [Link]

  • Nikita, et al. (2023). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Conference Proceedings, 2800(1), 020305. Available from: [Link]

  • Gáspár, A. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937-956. Available from: [Link]

  • Ghaith, E. A., et al. (2021). Nucleophilic reactions with 3-formylchromones: A decade update. Journal of Heterocyclic Chemistry, 58(10), 1939-1956. Available from: [Link]

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A Comparative Guide for Synthetic Chemists: Chromone-3-carbonyl Chloride vs. Coumarin-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry and drug discovery, chromone and coumarin scaffolds are cornerstones for the development of a vast array of biologically active compounds.[1][2] Their derivatives are integral to pharmaceuticals, agrochemicals, and material science. At the heart of their synthetic utility are the highly reactive intermediates, chromone-3-carbonyl chloride and coumarin-3-carbonyl chloride. This guide provides an in-depth technical comparison of these two key building blocks, offering insights into their relative reactivity, synthetic applications, and the structural nuances that dictate their chemical behavior. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Structural and Electronic Divergence: The Foundation of Reactivity Differences

At first glance, chromone and coumarin are structural isomers, both featuring a benzopyran-one core. However, the placement of the pyrone carbonyl group fundamentally alters their electronic properties and, consequently, their chemical reactivity.

  • Chromone (1,4-benzopyrone): The carbonyl group is at the 4-position, conjugated with the benzene ring through the pyran oxygen. This cross-conjugation disrupts the aromaticity of the benzene ring to a greater extent compared to coumarin.

  • Coumarin (1,2-benzopyrone): The carbonyl group is at the 2-position, forming an α,β-unsaturated ester (lactone) system. The aromaticity of the fused benzene ring is better preserved in this arrangement.

Theoretical and experimental studies support these assertions. Computational analyses, such as nucleus-independent chemical shift (NICS) calculations, indicate that the benzene ring in coumarin possesses a higher degree of aromaticity than in chromone.[3] Furthermore, thermodynamic data reveals that chromone has a higher standard enthalpy of formation than coumarin, suggesting it is a less stable and, therefore, more reactive molecule.[3]

The key takeaway for the synthetic chemist is that the carbonyl group of the acyl chloride at the 3-position in the chromone scaffold is attached to a more electron-deficient and reactive pyrone ring compared to the coumarin system. This has significant implications for its reactivity towards nucleophiles.

Reactivity Towards Nucleophiles: A Head-to-Head Comparison

The electrophilicity of the acyl chloride's carbonyl carbon is influenced by the electron-withdrawing nature of the parent heterocyclic system. The greater disruption of aromaticity in the chromone nucleus leads to a more electrophilic C-3 position, making the attached carbonyl chloride more susceptible to nucleophilic attack.

This difference in reactivity can be strategically exploited in synthesis. For reactions with less reactive nucleophiles or when milder reaction conditions are desired, this compound may provide better yields or faster reaction times. Conversely, for reactions with highly reactive nucleophiles where selectivity might be a concern, the slightly less reactive coumarin-3-carbonyl chloride might be the reagent of choice.

Synthesis of Key Derivatives: Amides and Esters

The synthesis of amides and esters from this compound and coumarin-3-carbonyl chloride is a cornerstone of their application in medicinal chemistry. These reactions typically proceed via a nucleophilic acyl substitution mechanism.[4][5]

Amide Synthesis

The reaction with primary and secondary amines yields the corresponding 3-carboxamides, a motif present in many biologically active molecules. The general reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[4][6]

General Workflow for Amide Synthesis:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification start Dissolve amine and base (e.g., triethylamine) in an aprotic solvent (e.g., DCM) acyl_chloride Add chromone- or coumarin-3-carbonyl chloride dropwise at 0 °C start->acyl_chloride 1. Nucleophile Solution react Stir at room temperature acyl_chloride->react 2. Acylation quench Quench with water react->quench 3. Reaction Completion extract Extract with an organic solvent quench->extract 4. Aqueous Wash purify Purify by recrystallization or column chromatography extract->purify 5. Isolation G cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Products acyl_chloride Chromone/Coumarin-3-carbonyl chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack nucleophile Nucleophile (Amine, Alcohol, etc.) nucleophile->tetrahedral_intermediate elimination Elimination of Chloride tetrahedral_intermediate->elimination Collapse final_product 3-Substituted Chromone/Coumarin Derivative elimination->final_product byproduct HCl (neutralized by base) elimination->byproduct

Sources

A Multi-technique Spectroscopic Approach for the Structural Validation of Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of novel pharmaceutical agents and other fine chemicals, the chromone scaffold is a privileged structure, with Chromone-3-carbonyl chloride serving as a critical and highly reactive intermediate. The precise structural confirmation of this acyl chloride is paramount, as its purity and identity directly impact the yield, purity, and efficacy of subsequent synthetic transformations. This guide provides a comprehensive comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous validation of the this compound structure. We will delve into the causality behind experimental choices and demonstrate how a multi-pronged analytical approach forms a self-validating system for structural elucidation.[1][2][3]

The Imperative of Structural Integrity

This compound is typically synthesized from chromone-3-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] The high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis back to the carboxylic acid or reaction with other nucleophiles present.[5][7] Therefore, rigorous spectroscopic analysis is not merely a characterization step but a crucial quality control measure to ensure the integrity of this key building block.

Experimental Workflow: A Synergistic Approach

A conclusive structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive and trustworthy characterization.

Diagram of the Spectroscopic Validation Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Syn Chromone-3-carboxylic acid + SOCl₂ Pdt Crude this compound Syn->Pdt IR IR Spectroscopy Pdt->IR Functional Group ID NMR NMR (¹H & ¹³C) Pdt->NMR Connectivity & Environment MS Mass Spectrometry Pdt->MS Molecular Weight & Formula Validation Structure Confirmed IR->Validation NMR->Validation MS->Validation

Caption: A workflow diagram illustrating the synergistic use of IR, NMR, and Mass Spectrometry for the validation of this compound.

Primary Validation Techniques: A Detailed Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of atoms.[1] For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid any reaction with the acyl chloride; protic solvents must be avoided.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Causality:

Technique Expected Chemical Shifts (δ, ppm) Interpretation and Rationale
¹H NMR ~8.9 (s, 1H)The singlet corresponds to the proton at the C-2 position. Its significant downfield shift is due to the anisotropic effects of the adjacent carbonyl group and the electron-withdrawing nature of the pyrone ring.
~7.5-8.3 (m, 4H)This multiplet represents the four protons on the benzene ring. The specific splitting patterns (doublets, triplets) will depend on their coupling with adjacent protons.
¹³C NMR ~175 (C=O, pyrone)The carbonyl carbon of the pyrone ring is highly deshielded due to the electronegativity of the two adjacent oxygen atoms.
~165 (C=O, acyl chloride)The carbonyl carbon of the acyl chloride is also significantly downfield, characteristic of this functional group.[8]
~118-158This region contains the signals for the remaining eight carbons of the chromone ring system. The specific shifts are influenced by their position relative to the heteroatom and carbonyl groups.[9][10]

Diagram of this compound with Key NMR Correlations

Caption: Key ¹H and ¹³C NMR chemical shifts for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[2][3] For this compound, the key is to identify the two distinct carbonyl stretching frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Acquire the spectrum, ensuring a clean background is taken.

Data Interpretation and Causality:

Functional Group Expected Absorption (cm⁻¹) Interpretation and Rationale
Acyl Chloride C=O ~1775-1810This high-frequency absorption is highly characteristic of the acyl chloride carbonyl group. The electron-withdrawing effect of the chlorine atom stiffens the C=O bond, causing it to vibrate at a higher frequency compared to other carbonyl compounds.[5][11][12][13]
Pyrone C=O ~1650The carbonyl of the pyrone ring appears at a lower frequency due to conjugation with the adjacent double bond and the aromatic system.
Aromatic C=C ~1600, 1450-1500These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-O Stretch ~1200-1300Stretching vibrations of the C-O single bond within the pyrone ring.

The presence of two distinct and strong carbonyl peaks is a critical piece of evidence. If the starting material (chromone-3-carboxylic acid) is present, a broad O-H stretch would be observed around 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its structure through fragmentation patterns.[1][3]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).[14][15]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) to obtain accurate mass data.

  • Data Acquisition: Acquire a full scan mass spectrum.

Data Interpretation and Causality:

m/z Value Interpretation Rationale
[M]+• or [M+H]⁺ Molecular Ion PeakThe molecular weight of this compound is 208.6 g/mol . A high-resolution mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides strong evidence for the molecular formula.
[M-Cl]⁺ Acylium IonA common and often prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[11] This fragment would be observed at m/z corresponding to the loss of 35 or 37 amu.

Comparison with Alternative Techniques

While NMR, IR, and MS form the cornerstone of structural validation, other techniques can provide complementary information.

  • Elemental Analysis: Provides the empirical formula of the compound, which can be compared with the molecular formula determined by high-resolution mass spectrometry.

  • X-ray Crystallography: Offers the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline sample. However, it is contingent on the ability to grow suitable single crystals, which can be a time-consuming and challenging process.

Conclusion: A Self-Validating System

The structural validation of this compound is a clear example of how a multi-technique spectroscopic approach creates a self-validating system.[1][3]

  • IR spectroscopy provides rapid confirmation of the key acyl chloride and pyrone carbonyl functional groups.[13]

  • NMR spectroscopy elucidates the precise connectivity of the atoms and confirms the unique chemical environments of the protons and carbons in the molecule.

  • Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine) through isotopic patterns and characteristic fragmentation.[11]

When the data from these independent methods converge to support the same structure, it provides a high degree of confidence in the identity and purity of the synthesized this compound, ensuring its suitability for subsequent applications in research and development.

References

  • Organic Structures From Spectra Solutions - Sema. (n.d.).
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  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (n.d.).
  • Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC. (2016, May 23).
  • Fragmentation of chromon derivatives using mass spectrometry technique - DEA. (n.d.).
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA - CORE. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).
  • Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening - Der Pharma Chemica. (n.d.).
  • How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. (2024, February 25).
  • Synthesis and biological evaluation of chromone-3-carboxamides - Semantic Scholar. (n.d.).
  • Infrared Spectroscopy. (n.d.).
  • 13 C NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. - ResearchGate. (n.d.).
  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2025, June 23).
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  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).

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Biological activity comparison of Chromone-3-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Chromone-3-carbonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Pharmacophore Precursor

This compound is not a therapeutic endpoint but a critical synthetic "linchpin." As a highly reactive electrophile, it serves as the gateway to a diverse library of Chromone-3-carboxamides and Chromone-3-esters . These derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to flavonoids and their ability to intercalate DNA or inhibit specific kinases.

This guide objectively compares the biological performance of derivatives synthesized from this acid chloride precursor, specifically focusing on Anticancer , Antimicrobial , and Antioxidant domains.

Chemical Architecture & Synthesis Workflow

The biological diversity of these compounds stems from the nucleophilic substitution of the acyl chloride. The core workflow involves the conversion of Chromone-3-carboxylic acid to the acid chloride, followed by immediate derivatization.[1][2]

Figure 1: Synthesis Pathway of Bioactive Derivatives

Caption: Divergent synthesis from the acid chloride intermediate to bioactive carboxamides and esters.

SynthesisWorkflow Start 2-Hydroxyacetophenone Aldehyde Chromone-3-carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acid Chromone-3-carboxylic Acid Aldehyde->Acid Pinnick Oxidation (NaClO2) Chloride This compound (Reactive Intermediate) Acid->Chloride Activation (SOCl2, Reflux) Amide Chromone-3-carboxamides (Anticancer/Antimicrobial) Chloride->Amide R-NH2 / Et3N (Nucleophilic Acyl Substitution) Ester Chromone-3-esters (Antioxidant) Chloride->Ester R-OH / Pyridine

Comparative Biological Performance[3][4]

A. Anticancer Activity (Cytotoxicity)

Derivatives formed by reacting this compound with aromatic amines (forming carboxamides) exhibit potent cytotoxicity. The mechanism often involves the induction of apoptosis via the mitochondrial pathway.

Performance Benchmark (IC50 values in µM):

Derivative ClassSubstitution (R)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)Toxicity (Normal Cells)
Carboxamide N-(4-fluorophenyl)0.9 ± 0.1 2.1 ± 0.35.4 ± 0.5Low
Carboxamide N-(3-chlorophenyl)3.4 ± 0.24.8 ± 0.412.1 ± 1.2Moderate
Carboxamide N-propyl (Alkyl)15.2 ± 1.522.1 ± 2.0>50Low
Ester 3-hydroxypropyl34.7 ± 2.140.0 ± 3.5>100Very Low
Standard Doxorubicin0.62 ± 0.030.50 ± 0.040.46 ± 0.02High

Key Insight: Electron-withdrawing groups (Fluorine) on the amide phenyl ring significantly enhance potency compared to alkyl chains or electron-donating groups. The N-(4-fluorophenyl) derivative approaches the potency of Doxorubicin with a better safety profile.

B. Antimicrobial Activity

The acid chloride is frequently derivatized with heterocyclic amines (e.g., aminothiazoles) to create hybrid pharmacophores.

Zone of Inhibition & MIC Comparison:

CompoundTarget OrganismMIC (µg/mL)Activity Level
Chromone-3-carboxamide (Unsubstituted) S. aureus128Weak
6-Fluoro-chromone-3-carboxamide S. aureus8 High
Chromone-thiazole Hybrid E. coli16Moderate
Chromone-3-ester C. albicans (Fungal)256Inactive
Standard Ciprofloxacin0.5Very High

Key Insight: The carbonyl chloride derived amides are far superior to esters for antimicrobial applications. Halogenation at the C6 position of the chromone ring (pre-existing before acid chloride formation) acts synergistically with the C3-amide functionality.

Mechanistic Analysis: Apoptosis Induction

The most potent anticancer derivatives (Carboxamides) function by upregulating pro-apoptotic factors.

Figure 2: Signaling Pathway of Chromone-3-carboxamides

Caption: Mechanism of action showing mitochondrial depolarization and Caspase-3 activation.

ApoptosisPathway Drug Chromone-3-carboxamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Mito Mitochondrial Membrane Potential (ΔΨm) Bcl2->Mito Stabilizes Bax->Mito Destabilizes CytoC Cytochrome c Release Mito->CytoC Loss of Integrity Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis Triggers

[5]

Experimental Protocols

Protocol A: Synthesis of this compound

Pre-requisite for all derivatives.

  • Reagents: Chromone-3-carboxylic acid (1.0 eq), Thionyl chloride (

    
    , 6.0 eq).
    
  • Procedure:

    • Suspend chromone-3-carboxylic acid in excess thionyl chloride.

    • Heat to reflux (approx. 75°C) for 1-2 hours. Note: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
    • Monitor dissolution; the reaction mixture becomes clear upon completion.

    • Isolation: Evaporate excess thionyl chloride under reduced pressure (vacuum).

    • Purification: Wash the resulting crystalline solid with dry cyclohexane.

    • Storage: Use immediately or store under inert atmosphere (

      
      ) as the product is moisture-sensitive.
      
Protocol B: General Synthesis of Carboxamide Derivatives
  • Reagents: this compound (1.0 eq), Substituted Amine (1.0 eq), Triethylamine (

    
    , 1.2 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the amine and

      
       in dry DCM at 0°C.
      
    • Add a solution of this compound in DCM dropwise over 30 minutes.

    • Stir at room temperature for 4–12 hours (monitor via TLC).

    • Workup: Wash with water, 1N HCl, and brine. Dry over

      
      .[3]
      
    • Recrystallization: Ethanol/Water mixture.

Protocol C: MTT Cytotoxicity Assay
  • Seeding: Plate HeLa or MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Summary

Figure 3: SAR Map of Chromone-3-carbonyl Derivatives

Caption: Critical structural modifications influencing biological potency.

SAR Core Chromone-3-carbonyl Scaffold Pos6 Position C6/C7 (Ring A) Electron Withdrawing Groups (F, Cl) INCREASE Cytotoxicity Core->Pos6 Linker C3 Carbonyl Linker Amide > Ester > Hydrazide Amides are most stable & active Core->Linker PosN N-Substituent (Ring C) 4-Fluoro/Chloro Phenyl: Best Anticancer Heterocycles (Thiazole): Best Antimicrobial Alkyl Chains: Reduced Activity Linker->PosN

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Gordon, A. T., et al. (2020).[2][4] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Retrieved from [Link]

  • Dolatkhah, Z., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. Retrieved from [Link]

  • Reis, J., et al. (2023).[4] One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. MDPI Molecules. Retrieved from [Link]

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A Comparative Guide: The Strategic Advantage of Chromone-3-carbonyl chloride in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient construction of molecular scaffolds is paramount. The chromone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization at the C-3 position is a critical strategy for modulating the biological activity of these scaffolds.

This guide provides a detailed comparison of starting materials for the synthesis of 3-substituted chromone derivatives, with a focus on establishing the distinct advantages of using Chromone-3-carbonyl chloride . We will explore its reactivity, efficiency, and versatility against common alternatives, supported by experimental data and protocols.

The Decisive Edge: Why this compound Excels

This compound stands out as a premier starting material due to its high electrophilicity. As an acyl chloride, the carbonyl carbon is highly activated, making it exceptionally reactive towards a broad range of nucleophiles. This inherent reactivity translates into several key advantages in a laboratory setting.

Key Advantages:
  • Enhanced Reactivity and Broad Substrate Scope: The primary advantage lies in its heightened reactivity compared to its precursor, chromone-3-carboxylic acid. It readily undergoes nucleophilic acyl substitution with a diverse array of nucleophiles—including primary and secondary amines, alcohols, and thiols—to generate a library of amides, esters, and thioesters, respectively. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Mild and Efficient Reaction Conditions: Reactions involving this compound typically proceed under mild conditions, often at room temperature.[4][5] This is a significant benefit when working with complex or thermally sensitive substrates, preserving their integrity and preventing side reactions. The reactions are often rapid and lead to good or even excellent yields of the desired product.[4][6]

  • Streamlined Synthetic Workflow: Utilizing the acyl chloride provides a direct, single-step route to the target C-3 functionalized chromone. This contrasts sharply with multi-step procedures required when starting from less activated precursors, saving valuable research time and resources.

A Comparative Analysis of Starting Materials

The choice of starting material dictates the efficiency, complexity, and overall success of a synthetic route. Let's compare this compound with its common alternatives.

Alternative: Chromone-3-carboxylic acid

Chromone-3-carboxylic acid is the immediate precursor to the acyl chloride.[7][8] While readily available, it is significantly less electrophilic.

  • Limitation: Requirement for Activation. To react with most nucleophiles, the carboxylic acid must first be "activated." This typically involves treatment with a dehydrating or halogenating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride in situ.[4][5][6] Alternatively, peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBT) can be used.[9] This activation step adds complexity, reagents, and time to the overall synthesis. The electrophilicity increases in the series from carboxylic acid to its activated derivatives and the acyl chloride.[10]

  • Limitation: Potentially Harsher Conditions. The conversion of the carboxylic acid to the acid chloride often requires heating or reflux, which may not be suitable for sensitive substrates.[7]

Alternative: Chromone-3-carbaldehyde (3-Formylchromone)

Chromone-3-carbaldehydes are valuable and versatile intermediates, often synthesized via the Vilsmeier-Haack reaction from 2-hydroxyacetophenones.[2][4][6][11][12] However, for accessing derivatives like amides and esters, they represent a more circuitous route.

  • Limitation: Multi-Step Conversion. To synthesize a chromone-3-carboxamide from the corresponding aldehyde, a two-step sequence is necessary:

    • Oxidation: The aldehyde must first be oxidized to the carboxylic acid. Common methods include the Pinnick oxidation using sodium chlorite and a scavenger.[5][6][9]

    • Activation and Coupling: The resulting carboxylic acid then requires activation and coupling as described above.

  • Divergent Utility: While not a direct route to amides, the aldehyde is an excellent precursor for other types of derivatives through reactions like Knoevenagel condensation, reductions, or serving as a Michael acceptor.[13]

Data-Driven Comparison

The following table summarizes the key differences in synthesizing a target chromone-3-carboxamide from these three common starting points.

FeatureThis compoundChromone-3-carboxylic acidChromone-3-carbaldehyde
Reactivity Very High (Highly Electrophilic)Low (Requires Activation)Moderate (Different Reactivity)
Steps to Amide 12 (Activation + Coupling)3 (Oxidation + Activation + Coupling)
Reaction Conditions Mild (Often Room Temp)Can require heat for activationOxidation/Activation may vary
Versatility Excellent for Acyl SubstitutionGood, but requires extra stepExcellent for other transformations
Overall Efficiency HighModerateLower for this specific target

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic logic, clearly showing the streamlined nature of using this compound.

Synthetic_Pathways A 2-Hydroxy- acetophenone B Chromone-3- carbaldehyde A->B  Vilsmeier-Haack  (POCl₃, DMF) C Chromone-3- carboxylic acid B->C  Pinnick Oxidation  (NaClO₂, etc.) D Chromone-3- carbonyl chloride C->D  Thionyl Chloride  (SOCl₂) E Target Chromone-3- carboxamide C->E  Activating Agent  + Amine (R₂NH)  (2 Steps) D->E  Amine (R₂NH)  Direct Coupling  (1 Step)

Caption: Comparative synthetic routes to a chromone-3-carboxamide.

The diagram above clearly shows that starting from this compound (D) offers the most direct path to the final product (E).

Reactivity_of_Acyl_Chloride Start Chromone-3- carbonyl chloride Amide Chromone-3-carboxamide Start->Amide R₂NH (Amine) Ester Chromone-3-carboxylate Ester Start->Ester R-OH (Alcohol) Thioester Chromone-3- carbothioate Start->Thioester R-SH (Thiol) Ketone 3-Acylchromone (Ketone) Start->Ketone Organometallic Reagent (e.g., R-CuLi)

Caption: Versatile reactivity of this compound.

Experimental Protocols

To provide a practical context, we describe the standard laboratory procedures for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound from Chromone-3-carboxylic acid[7]

This protocol details the activation of the carboxylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chromone-3-carboxylic acid (1.0 equiv).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 5 mL per gram of acid) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 5-10 minutes. The solid should dissolve completely.

  • Workup: Allow the reaction mixture to cool slightly. Dilute with a non-polar solvent like cyclohexane (approx. 12 mL per gram of acid) and cool the mixture in an ice bath.

  • Isolation: The product will precipitate as a crystalline solid. Collect the crystals by vacuum filtration, wash with cold cyclohexane, and dry under vacuum to yield pure this compound.

Protocol 2: Synthesis of a Chromone-3-carboxamide using this compound[4][6]

This protocol demonstrates the direct coupling advantage.

  • Setup: Dissolve the desired amine (1.0 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) (1.1 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a flask under an inert atmosphere (N₂).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the target chromone-3-carboxamide. Yields are typically reported in the 44-64% range or higher.[5]

Conclusion

For the synthesis of 3-acyl substituted chromone derivatives, particularly amides and esters, This compound is a demonstrably superior starting material. Its high reactivity enables direct, single-step transformations under mild conditions, leading to high yields of desired products. In contrast, alternatives like chromone-3-carboxylic acid and chromone-3-carbaldehyde necessitate additional synthetic steps, increasing time, resource expenditure, and the potential for yield loss. By choosing this compound, researchers and drug development professionals can significantly streamline their synthetic workflows, accelerating the discovery and development of novel, biologically active chromone-based compounds.

References

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available from: [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Available from: [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA, Inc. Available from: [Link]

  • Various Authors. (N.D.). Synthesis of different 3-substituted chromones. ResearchGate. Available from: [Link]

  • PrepChem (N.D.). Synthesis of this compound. PrepChem.com. Available from: [Link]

  • Various Authors. (N.D.). Synthesis strategies of 3-substituted chromones. ResearchGate. Available from: [Link]

  • Ewies, F. E. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available from: [Link]

  • Organic Chemistry Portal (N.D.). Synthesis of Chromones and Flavones. organic-chemistry.org. Available from: [Link]

  • Sharma, R. & Kumar, R. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 328-339. Available from: [Link]

  • Patel, M. C. et al. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 3(4), 422-432. Available from: [Link]

  • Wikipedia (N.D.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • Various Authors. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available from: [Link]

  • Reddy, G. J. et al. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. Available from: [Link]

  • Reddy, G. J. et al. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. SCIRP. Available from: [Link]

  • Various Authors. (N.D.). Synthesis of chromone derivatives 15–20. ResearchGate. Available from: [Link]

  • Various Authors. (N.D.). Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. ResearchGate. Available from: [Link]

  • Langer, P. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 20, 1256-1269. Available from: [Link]

  • Orlov, V. D. et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Available from: [Link]

  • Gasparova, R. & Lacova, M. (2005). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(9), 937-954. Available from: [Link]

  • Nchinda, A. T. (2002). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available from: [Link]

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A Comparative Guide to the Structural Elucidation of Chromone-3-Carbonyl Chloride Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of chromone-3-carbonyl chloride derivatives, a class of compounds with significant therapeutic potential.

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of this compound are particularly valuable as reactive intermediates for the synthesis of a diverse range of potentially therapeutic molecules, including anti-inflammatory and anti-trypanosomal agents.[2] Understanding the precise spatial arrangement of atoms within these derivatives is crucial for elucidating structure-activity relationships (SAR) and designing more potent and selective drugs.

This guide, prepared from the perspective of a Senior Application Scientist, will delve into the nuances of X-ray crystallography as the gold standard for unambiguous structure determination. We will explore the causality behind experimental choices, compare its performance with alternative methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and provide practical, field-proven protocols.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the absolute structure of a crystalline compound.[3] It provides a detailed three-dimensional map of electron density within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation. This level of detail is often unattainable with other analytical methods.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both skill and a deep understanding of the underlying principles.

Experimental Workflow: From Powder to Structure

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. This is often the most challenging step in the process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Synthesis Synthesis of Chromone-3-Carboxamide Purification Purification (Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth High Purity Sample Data_Collection Data Collection Crystal_Growth->Data_Collection Suitable Single Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structural Model

Causality in Experimental Choices
  • Solvent Selection for Crystallization: The choice of solvent is critical for growing diffraction-quality crystals. A solvent in which the compound has moderate solubility is often ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion techniques are commonly employed to allow for the ordered arrangement of molecules into a crystal lattice.

  • Data Collection Temperature: X-ray diffraction data is often collected at low temperatures (around 100 K). This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and a more precise final structure.

  • Radiation Source: The choice of X-ray source (e.g., copper or molybdenum) depends on the size of the unit cell of the crystal and the elements present in the molecule.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information and are often more readily accessible.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, packing interactions.Unambiguous structure determination.Requires a single crystal of suitable quality; provides a static picture in the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides information about the molecule in solution, which can be more biologically relevant; can study dynamic processes.Structure determination can be complex and may not be definitive for complex molecules; less precise than XRD.
IR Spectroscopy Presence of functional groups.Fast and simple to perform; provides a characteristic fingerprint of the molecule.Provides limited information about the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides information about the elemental composition.Does not provide information about the 3D structure.

A study comparing the crystal structures of 2- and 3-substituted chromone carboxamide derivatives revealed the importance of the substitution pattern on the overall molecular conformation and intermolecular interactions.[4] Such detailed structural insights are crucial for understanding their biological activity.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of a representative chromone-3-carboxamide derivative, a direct product of this compound.

Synthesis of N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide

This procedure is adapted from a reported synthesis of chromone-3-carboxamides.[2]

Step 1: Synthesis of Chromone-3-carboxylic acid

  • To a solution of 3-formylchromone in a mixture of dichloromethane (DCM) and water, add sulfamic acid.

  • Cool the mixture to 0 °C and slowly add a solution of sodium chlorite.

  • Stir the reaction at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude chromone-3-carboxylic acid, which can be purified by recrystallization.

Step 2: Synthesis of N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide

  • Suspend chromone-3-carboxylic acid in dry DCM.

  • Add thionyl chloride dropwise at 0 °C to form the acid chloride in situ.

  • In a separate flask, dissolve dimethylamine and triethylamine in dry DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography or recrystallization to obtain the desired chromone-3-carboxamide.

Single Crystal Growth
  • Dissolve the purified chromone-3-carboxamide in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

  • Alternatively, use a vapor diffusion method where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which it is less soluble.

X-ray Data Collection and Structure Refinement
  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Process the collected data to obtain a set of reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.

Data Presentation: A Case Study of a Chromone Derivative

The following table presents hypothetical but representative crystallographic data for a chromone-3-carboxamide derivative.

ParameterValue
Chemical FormulaC₁₂H₁₁NO₃
Formula Weight217.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)12.345(4)
β (°)105.67(1)
Volume (ų)1028.9(5)
Z4
R-factor (%)4.5

Visualization of the Structural Determination Process

The process of determining a molecular structure from diffraction data can be visualized as a logical progression.

structure_determination Diffraction_Pattern Diffraction Pattern (Intensities and Positions of Spots) Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Initial_Model Initial Structural Model Electron_Density_Map->Initial_Model Model Building Refined_Model Refined Structural Model Initial_Model->Refined_Model Least-Squares Refinement

Conclusion: An Integrated Approach to Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure of this compound derivatives, a comprehensive understanding of these molecules requires an integrated analytical approach. NMR spectroscopy offers invaluable insights into their solution-state behavior, which is often more relevant to their biological activity. IR spectroscopy and mass spectrometry provide rapid and essential confirmation of functional groups and molecular weight.

By judiciously combining these techniques, researchers can build a complete and robust picture of their target molecules, accelerating the drug discovery and development process. The detailed structural information gleaned from X-ray crystallography, in particular, serves as the cornerstone for rational drug design, enabling the creation of more effective and safer medicines.

References

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  • Gaspar, A., et al. (2015). A comparison of the structures of some 2- and 3-substituted chromone derivatives: a structural study on the importance of the secondary carboxamide backbone for the inhibitory activity of MAO-B. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 11), 1016–1024. [Link]

  • Rojas-Lima, S., et al. (2008). X-Ray diffraction and NMR studies of two chromenes from the reoots of Ageratina arsenei. Boletín de la Sociedad Química de México, 52(2), 114-119. [Link]

  • El-Saghier, A. M. M., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry, 2021, 1-17. [Link]

  • Wawer, I., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4629. [Link]

  • Astudillo-Sánchez, P. D., et al. (2023). Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone. Molecules, 28(22), 7604. [Link]

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  • PubChem. (n.d.). 6-Chloro-3-formylchromone. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Zhang, D. R., et al. (2022). Synthesis of different 3-substituted chromones. Asian Journal of Organic Chemistry, 11(2), e202100713. [Link]

  • Savych, I., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 226-243. [Link]

  • Nchinda, A. T. (2001). Chemical studies of selected chromone derivatives (Doctoral dissertation, University of Natal). [Link]

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  • Unisolve. (2024, June 19). NMR Spectroscopic Higher-Order Structure Analysis of Biosimilars. [Link]

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  • Rukovitsina, V., et al. (2022). Synthesis and study of the effect of 3-substituted chromone derivatives on changes in the activity of mitochondrial complex III. Journal of Research in Pharmacy, 26(2), 408-420. [Link]

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Sources

Comparative study of different synthetic routes to Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Chromone-3-carbonyl chloride is a pivotal building block in medicinal chemistry and drug discovery. Its activated carbonyl group at the C-3 position serves as a versatile handle for the synthesis of a diverse array of derivatives, including amides, esters, and ketones, which are integral to various pharmacologically active molecules.[1] This guide provides a comparative analysis of the primary synthetic strategies to access this key intermediate, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to empower researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of this compound invariably proceeds through its precursor, chromone-3-carboxylic acid. Therefore, the efficiency of the overall synthesis is largely dictated by the route chosen to construct this carboxylic acid intermediate. The final step, the conversion of the carboxylic acid to the acid chloride, is a standard transformation, typically achieved with high efficiency using reagents like thionyl chloride or oxalyl chloride.[2][3]

This guide will focus on the comparative analysis of two predominant and well-established synthetic pathways to chromone-3-carboxylic acid, the immediate precursor to the target compound:

  • The Vilsmeier-Haack Approach: A multi-step sequence commencing with the formylation of a 2'-hydroxyacetophenone.

  • Direct Synthesis from 2'-Hydroxyacetophenone and Diethyl Oxalate: A more direct, one-pot condensation method.

The Vilsmeier-Haack Approach: A Stepwise Elucidation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is a cornerstone in the synthesis of 3-formylchromones, which are key intermediates en route to chromone-3-carboxylic acid.[4][5] This pathway involves a three-step sequence starting from a readily available 2'-hydroxyacetophenone.

Step 1: Vilsmeier-Haack Formylation

The initial step involves the reaction of a 2'-hydroxyacetophenone with the Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring, leading to the formation of a chloromethyliminium salt intermediate. Subsequent intramolecular cyclization and hydrolysis yield the corresponding chromone-3-carbaldehyde.[7] This reaction is generally high-yielding, with reports of 80-90% for the formation of 3-formylchromones.[8]

Step 2: Oxidation to Chromone-3-Carboxylic Acid

The chromone-3-carbaldehyde is then oxidized to the corresponding carboxylic acid. A common and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) and a scavenger such as sulfamic acid.[1][9] This method is favored for its mild conditions and good yields, typically ranging from 53-61%.[1][9] Other oxidizing agents, such as Jones' reagent, have been reported but can be less reliable.[1]

Step 3: Conversion to this compound

The final step is the conversion of the chromone-3-carboxylic acid to the desired acid chloride. This is a standard and generally high-yielding reaction. Treatment of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, or with oxalyl chloride, effectively produces the target compound.[2][10][11] The byproducts of this reaction, sulfur dioxide and hydrogen chloride (when using thionyl chloride), are gaseous, which simplifies purification.[3][10]

Visualizing the Vilsmeier-Haack Pathway

Vilsmeier_Haack_Pathway Start 2'-Hydroxyacetophenone Intermediate1 Chromone-3-carbaldehyde Start->Intermediate1 Vilsmeier-Haack (DMF, POCl₃) Intermediate2 Chromone-3-carboxylic acid Intermediate1->Intermediate2 Pinnick Oxidation (NaClO₂, Sulfamic Acid) End This compound Intermediate2->End Chlorination (SOCl₂, cat. DMF)

Caption: The Vilsmeier-Haack route to this compound.

Direct Synthesis from 2'-Hydroxyacetophenone and Diethyl Oxalate

An alternative and more convergent approach involves the direct condensation of a 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, such as sodium methoxide or sodium ethoxide.[4][12] This one-pot reaction proceeds through an initial Claisen condensation to form a 1,3-diketone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the chromone-3-carboxylic acid.[13] This method offers the advantage of being a one-pot synthesis, which can be more time and resource-efficient. Microwave-assisted protocols have been developed to accelerate this reaction.[4]

Visualizing the Direct Condensation Pathway

Direct_Condensation_Pathway Start 2'-Hydroxyacetophenone + Diethyl Oxalate Intermediate Chromone-3-carboxylic acid Start->Intermediate 1. NaOMe or NaOEt 2. Acidic Workup (e.g., HCl) End This compound Intermediate->End Chlorination (SOCl₂, cat. DMF)

Caption: The direct condensation route to this compound.

Comparative Analysis of Synthetic Routes

FeatureVilsmeier-Haack ApproachDirect Condensation Approach
Number of Steps ThreeTwo (One-pot to acid)
Overall Yield Moderate to Good (Product of three steps)Generally Good
Starting Materials 2'-Hydroxyacetophenone, DMF, POCl₃, NaClO₂2'-Hydroxyacetophenone, Diethyl Oxalate, Base
Intermediates Chromone-3-carbaldehyde1,3-Diketone (often not isolated)
Reaction Conditions Vilsmeier: 0-50°C; Oxidation: 0-25°CCondensation: Can require elevated temperatures or microwave irradiation
Scalability Generally scalableCan be scalable, but may require optimization of base and solvent
Advantages Robust and well-established. Intermediate aldehyde is also a useful synthetic precursor.More convergent and potentially faster. Fewer purification steps.
Disadvantages Longer synthetic sequence.Can be sensitive to reaction conditions. The strong base may not be compatible with all substrates.

Experimental Protocols

Protocol 1: Synthesis of Chromone-3-carboxylic acid via the Vilsmeier-Haack Approach

Step A: Synthesis of Chromone-3-carbaldehyde [8]

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2'-hydroxyacetophenone (1 equivalent) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude chromone-3-carbaldehyde.

  • Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified product.

Step B: Synthesis of Chromone-3-carboxylic acid [1][9]

  • Suspend the chromone-3-carbaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in a mixture of dichloromethane (DCM) and water.

  • Cool the mixture to 0 °C and add a solution of sodium chlorite (NaClO₂, 1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to yield pure chromone-3-carboxylic acid.[1]

Protocol 2: One-Pot Synthesis of Chromone-3-carboxylic acid via Direct Condensation[4]
  • In a microwave reactor vial, combine 2'-hydroxyacetophenone (1 equivalent), diethyl oxalate (3 equivalents), and a solution of sodium methoxide (3 equivalents) in methanol.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.

  • Cool the reaction mixture and add a solution of 6 M HCl.

  • Continue heating at 120 °C for an additional 40 minutes.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude chromone-3-carboxylic acid.

  • Recrystallize from an appropriate solvent for purification.

Protocol 3: Synthesis of this compound[2]
  • To a flask containing chromone-3-carboxylic acid (1 equivalent), add thionyl chloride (SOCl₂, 5-10 equivalents) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by recrystallization from a non-polar solvent like cyclohexane.[2]

Conclusion

The choice between the Vilsmeier-Haack approach and the direct condensation method for the synthesis of this compound will depend on several factors, including the desired scale of the reaction, the availability of specific reagents and equipment (such as a microwave reactor), and the tolerance of the starting materials to the reaction conditions. The Vilsmeier-Haack route offers a robust, stepwise approach that also provides access to the versatile chromone-3-carbaldehyde intermediate. The direct condensation method presents a more streamlined and potentially faster synthesis. Both pathways ultimately converge on the highly reactive and synthetically valuable this compound, a testament to the enduring importance of chromone chemistry in the pursuit of novel therapeutic agents.

References

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkinet, 2020(5), 148-160. [Link]

  • Journal of Chemical Research. (2009). One-pot three component reaction for the synthesis of chromone-linked naphthopyrans. Journal of Chemical Research, 2009(11), 693-696. [Link]

  • Ewies, F. E. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Univen. (2023, July 26). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted 3-formyl chromones. [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. [Link]

  • MDPI. (2023, September 15). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • ResearchGate. (2022, November 2). Synthesis and chemical properties of chromone-3-carboxylic acid (review). [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Chromones and Their Applications During the Last Ten Years. [Link]

  • J-Stage. (n.d.). FACILE SYNTHESIS OF 3-SUBSTITUTED CHROMONES FROM AN ENAMINOKETONE. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Univen. (n.d.). Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. [Link]

  • Semanticscholar.org. (2015, March 1). Synthesis of Chromones and Their Applications During the Last Ten Years. [Link]

  • Sciforum. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

  • IJRAR. (2022, October). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 3(4), 422-432. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. [Link]

  • ACS Publications. (1976). Novel transformation of chromone-3-carboxaldehyde to an o-hydroxybenzophenone. The Journal of Organic Chemistry, 41(10), 1889-1890. [Link]

  • MDPI. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • ResearchGate. (2025, November 2). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

In Vitro Validation of Chromone-3-Carbonyl Chloride Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Scientists Focus: Technical validation, comparative performance, and experimental rigor.

Executive Summary: The Chromone-3-Carbonyl Chloride Advantage

This compound (C3CC) serves as a critical, high-reactivity electrophilic hub in heterocyclic synthesis. Unlike its precursor (chromone-3-carboxylic acid) or the aldehyde equivalent (3-formylchromone), C3CC allows for the rapid generation of chromone-3-carboxamides and esters with high structural diversity.

This guide objectively compares C3CC-derived libraries against industry standards (Doxorubicin, Ciprofloxacin, Ascorbic Acid). The data reveals a distinct trade-off: while C3CC derivatives often exhibit lower absolute potency (higher IC50/MIC) than optimized clinical drugs, they frequently demonstrate superior Tumor Specificity (TSM) and Antibiofilm capabilities , making them high-value scaffolds for overcoming resistance and reducing off-target toxicity.

Chemical Context & Synthesis Workflow[1][2][3][4][5][6][7][8]

To understand the biological validation, one must first verify the input material. The instability of C3CC requires in situ generation or immediate use. The following workflow illustrates the divergent synthesis validated in this guide.

SynthesisWorkflow Acid Chromone-3-carboxylic Acid C3CC Chromone-3-carbonyl Chloride (C3CC) (Electrophilic Hub) Acid->C3CC SOCl2, Reflux SOCl2 Thionyl Chloride (Activation) SOCl2->C3CC Carboxamide Chromone-3-carboxamides (High Stability) C3CC->Carboxamide + Amine / Et3N Ester Chromone-3-esters (Prodrug Potential) C3CC->Ester + Alcohol / Pyridine Amine R-NH2 (Nucleophile) Amine->Carboxamide Alcohol R-OH (Nucleophile) Alcohol->Ester

Figure 1: Divergent synthesis pathway from this compound.[1] The acid chloride intermediate is the pivot point for generating library diversity.

Comparative Analysis 1: Anticancer Efficacy & Specificity[10][11]

Hypothesis: C3CC derivatives (specifically carboxamides) offer a wider therapeutic window than Doxorubicin by sparing normal epithelial cells.

Performance Data

While Doxorubicin (DOX) is a potent DNA intercalator, its neurotoxicity and cardiotoxicity are dose-limiting. C3CC derivatives, particularly 3-styrylchromones and carboxamides , exhibit a "selectivity shift."

Compound ClassCell Line (Cancer)IC50 (µM)Normal Cell LineIC50 (µM)Tumor Specificity Index (TSM)*
Doxorubicin (Std) OSCC (Ca9-22)0.45HGF (Gingival)0.541.2 (Low Selectivity)
C3CC-Carboxamide (Lead) OSCC (Ca9-22)3.20HGF (Gingival)>35.0>10.9 (High Selectivity)
3-Styrylchromone HSC-21.80HGF (Gingival)22.512.5

*TSM = IC50 (Normal) / IC50 (Cancer). A TSM > 2 is considered selective.

Expert Insight: The C3CC derivatives are less potent on a molar basis (higher IC50) but significantly safer. In drug development, a compound with an IC50 of 3 µM and TSM of 10 is often preferred over an IC50 of 0.1 µM and TSM of 1.

Validated Protocol: Differential Cytotoxicity (MTT)

To ensure reproducibility, this protocol includes a "Self-Validating" control step.

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) and matched normal cells (e.g., HEK293, HGF) at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Dissolve C3CC derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 to 100 µM). Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Validation Step: Calculate the Z-factor for the plate.

    • If Z < 0.5, the assay is invalid (likely due to pipetting error or cell heterogeneity) and must be repeated.

Comparative Analysis 2: Antimicrobial & Antibiofilm Activity[12]

Hypothesis: C3CC derivatives target bacterial virulence factors (biofilm) rather than just growth inhibition, offering a distinct profile from fluoroquinolones like Ciprofloxacin.

Performance Data

Ciprofloxacin is a bactericidal powerhouse.[2] However, C3CC derivatives (specifically halogenated 3-formyl and carboxamide analogs) show unique utility against resistant phenotypes.

CompoundOrganismMIC (µg/mL)Biofilm Inhibition (%)Mechanism Note
Ciprofloxacin (Std) E. coli (UPEC)0.2520-40%DNA Gyrase inhibition; poor biofilm penetration.
6-Cl-C3CC-Derivative E. coli (UPEC)20.072-96% Downregulates virulence genes; disrupts quorum sensing.
6-Br-C3CC-Derivative S. aureus20.085% Moderate growth inhibition; high biofilm disruption.

Expert Insight: Do not discard C3CC derivatives based solely on high MIC values (20 vs 0.25 µg/mL). Their value lies in anti-virulence . They render bacteria susceptible to the immune system by stripping away the biofilm shield, a property most standard antibiotics lack.

Validated Protocol: Crystal Violet Biofilm Assay
  • Culture: Grow bacteria in TSB supplemented with 1% glucose (promotes biofilm).

  • Treatment: Add compound at sub-MIC concentrations (e.g., 1/2 MIC) to assess biofilm inhibition without killing the planktonic bacteria.

  • Staining:

    • Wash wells with PBS (remove planktonic cells).

    • Stain adherent biomass with 0.1% Crystal Violet (15 min).

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure OD at 590 nm.

  • Causality Check: Compare OD_growth (planktonic) vs OD_biofilm. If growth is inhibited significantly, the biofilm reduction is a secondary effect of killing. True antibiofilm agents reduce OD_biofilm without proportionally reducing OD_growth.

Comparative Analysis 3: Antioxidant Potential[1][2][4]

Hypothesis: The electron-deficient chromone ring, when functionalized via C3CC, acts as a radical scavenger comparable to Vitamin C.

Performance Data

The antioxidant activity depends heavily on the substitution pattern introduced via the acid chloride.

CompoundAssayIC50 (µM)Relative Potency
Ascorbic Acid (Std) DPPH25.01.00 (Reference)
C3CC-Chalcone (4d) DPPH28.50.88 (Highly Active)
Unsubstituted Chromone DPPH>200<0.12 (Inactive)

Expert Insight: The C3CC scaffold itself is not the antioxidant; it is the linker that enables the attachment of phenolic or heterocyclic moieties (e.g., via Schiff base formation) that drives the activity.

Logic Diagram: Assay Selection Strategy

Use this decision tree to determine the appropriate validation path for your synthesized library.

AssayLogic Start Synthesized C3CC Derivative Solubility Check Solubility (DMSO < 0.5%) Start->Solubility ToxPath Cytotoxicity Path Solubility->ToxPath Pass MicroPath Antimicrobial Path Solubility->MicroPath Pass MTT MTT Assay (Cancer vs Normal) ToxPath->MTT MIC MIC Determination (Broth Microdilution) MicroPath->MIC TSM_Calc Calculate TSM MTT->TSM_Calc Decision1 TSM > 2? TSM_Calc->Decision1 Decision2 MIC < 10µg/mL? MIC->Decision2 Biofilm Biofilm Assay (Crystal Violet) Lead_Biofilm Lead Candidate: Anti-virulence Biofilm->Lead_Biofilm >50% Inhibition Redesign Redesign Substituents Biofilm->Redesign <50% Inhibition Lead_Cancer Lead Candidate: Anticancer Decision1->Lead_Cancer Yes Decision1->Redesign No Decision2->Biofilm No (Check Biofilm) Decision2->Lead_Biofilm Yes

Figure 2: Strategic decision tree for validating C3CC derivatives. Note the "Rescue" path for antimicrobials: compounds with poor MIC may still be valuable biofilm inhibitors.

References

  • Gordon, A. T., et al. (2020).[3][4] Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(v), 148-160.[3]

  • Sakagami, H., et al. (2016). Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. Medicines, 3(3),[5] 20.

  • Sridhar, S., et al. (2024).[3][5] Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli.[6] Microbiological Research, 278, 127537.[6]

  • Bhat, M. A., et al. (2013). Design, synthesis, characterization and in vitro antioxidant screening of novel chromone chalcones. Der Pharma Chemica, 5(6), 12-18.

  • Keri, R. S., et al. (2014). Chromone derivatives: privileged scaffolds for heterocyclic medicinal chemistry.[7][8] Chemical Biology & Drug Design, 84(3), 223-257.

Sources

Head-to-Head Comparison of Catalytic Systems for Chromone-3-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Chromone-3-carbonyl chloride is a highly reactive, privileged electrophilic scaffold widely utilized in medicinal chemistry for the synthesis of bioactive heterocycles, kinase inhibitors, and fluorescent probes. Synthesized rapidly from chromone-3-carboxylic acid via thionyl chloride reflux[1], this intermediate serves as the critical divergence point for two major synthetic pathways: Base-Mediated Nucleophilic Acyl Substitution and Palladium-Catalyzed Acyl Suzuki Cross-Coupling .

As a Senior Application Scientist, I frequently observe researchers struggling with yield optimization due to the inherent moisture sensitivity and decarbonylation risks associated with this substrate. This guide objectively compares these two catalytic systems, detailing the mechanistic logic, causality behind reagent selection, and self-validating protocols required to master these transformations.

Mechanistic Divergence & Synthetic Logic

The choice of catalytic system dictates the functional trajectory of the chromone core. Traditional base catalysis drives the formation of amides, esters, and complex phosphorohydrazide derivatives (which exhibit notable alkylating and antitumor activities)[2]. Conversely, transition-metal catalysis enables direct C–C bond formation, yielding complex chromone-3-aryl ketones[3].

Pathways A This compound (Highly Reactive Electrophile) B Chromone-3-carboxamides (Nucleophilic Acyl Substitution) A->B Amines, K2CO3 CH2Cl2, 20-25°C C Chromone-3-aryl ketones (Acyl Suzuki Cross-Coupling) A->C Ar-B(OH)2, Pd Catalyst Base, Solvent, Heat D Phosphorohydrazide Derivatives (Ring Transformation) A->D Phosphorus hydrazides Preussmann test active

Divergent synthetic pathways of this compound utilizing different catalytic systems.

Head-to-Head Comparison of Catalytic Systems

System A: Base-Mediated Nucleophilic Acyl Substitution (Amidation)

Mechanism & Causality: The synthesis of chromone-3-carboxamides relies on a standard addition-elimination mechanism at the acyl carbon. While aqueous Schotten-Baumann conditions (NaOH/H₂O) are common for stable acid chlorides, this compound is highly susceptible to rapid hydrolysis back to its carboxylic acid precursor. Therefore, a heterogeneous anhydrous system using powdered Potassium Carbonate (K₂CO₃) in Dichloromethane (CH₂Cl₂) is the superior choice[4].

  • Why K₂CO₃? Powdered K₂CO₃ acts as an insoluble acid scavenger. It neutralizes the HCl byproduct—preventing the protonation and subsequent deactivation of the nucleophilic amine—without introducing the hydrolytic risk of water into the reaction microenvironment.

Self-Validating Protocol: Synthesis of Chromone-3-carboxamides

Scale: 0.05 mol (Adapted from Klutchko et al.)[4]

  • Preparation: Dissolve 0.05 mol of this compound in 200 mL of anhydrous CH₂Cl₂ under an inert atmosphere.

    • Causality: Anhydrous conditions are non-negotiable to prevent premature hydrolysis of the acid chloride.

  • Base Suspension: In a separate 1L round-bottom flask, suspend 30 g of powdered anhydrous K₂CO₃ and 0.07 mol of the target amine in 200 mL of CH₂Cl₂.

    • Causality: Using an excess of amine (1.4 eq) ensures complete conversion, while powdered K₂CO₃ provides maximum surface area for rapid HCl neutralization.

  • Coupling: Add the acid chloride solution dropwise over 5 minutes to the stirred amine suspension, maintaining the temperature at 20–25 °C using a water bath.

    • Causality: Dropwise addition controls the exothermic nature of acyl substitutions, preventing localized heating that could lead to ring-opening side reactions of the chromone core.

  • Validation Checkpoint: After 1 hour of stirring, remove a 10 µL aliquot and quench it in 100 µL of methanol. Analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the highly mobile methyl ester spot (formed in situ from unreacted acid chloride) confirms full conversion.

  • Isolation: Filter the solid inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate[4].

System B: Palladium-Catalyzed Acyl Suzuki-Miyaura Cross-Coupling

Mechanism & Causality: To synthesize chromone-3-aryl ketones, the acid chloride is subjected to Pd-catalyzed cross-coupling with arylboronic acids[5]. The primary mode of failure in this reaction is decarbonylation —where the intermediate acylpalladium(II) species extrudes CO gas to form an arylpalladium(II) species, ultimately yielding a biaryl byproduct instead of the target ketone[3].

  • Why Pd(OAc)₂ with Xantphos? Bidentate phosphine ligands with large bite angles (like Xantphos, ~111°) enforce a cis-coordination geometry on the Pd(II) center. This spatial arrangement dramatically accelerates the reductive elimination step, allowing ketone formation to outcompete the slower decarbonylation pathway[3].

PdCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Chromon-3-oyl)(Cl)L_n] Pd0->OA + this compound TM Transmetalation [Pd(II)(Chromon-3-oyl)(Ar)L_n] OA->TM + Ar-B(OH)2 - B(OH)2Cl RE Reductive Elimination Product: Chromone-3-aryl ketone TM->RE RE->Pd0 - Ketone Product

Catalytic cycle for the Palladium-catalyzed Acyl Suzuki cross-coupling of acid chlorides.

Self-Validating Protocol: Synthesis of Chromone-3-aryl Ketones

Scale: 1.0 mmol

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (3 mol%), and Xantphos (3.5 mol%).

    • Causality: A slight excess of ligand relative to Palladium ensures complete formation of the active L₂Pd(0) complex and prevents the precipitation of palladium black.

  • Solvent & Base: Add anhydrous toluene (5 mL) and anhydrous K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is a mild, insoluble base that facilitates transmetalation by forming a reactive boronate complex without hydrolyzing the acid chloride. Toluene provides a high-boiling, non-polar medium that stabilizes the catalytic cycle.

  • Coupling: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for transmetalation, especially with electron-deficient boronic acids.

  • Validation Checkpoint: Analyze a filtered aliquot via GC-MS. The presence of the target ketone's molecular ion (

    
    ) and the strict absence of the decarbonylated biaryl mass (
    
    
    
    ) validates that the ligand successfully suppressed CO extrusion.
  • Isolation: Cool to room temperature, filter through a Celite pad to remove Pd residues and salts, concentrate, and purify via flash chromatography.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of both catalytic systems when applied to this compound.

ParameterSystem A: Base-Mediated AmidationSystem B: Pd-Catalyzed Acyl Suzuki
Reaction Class Nucleophilic Acyl SubstitutionCross-Coupling (C–C Bond Formation)
Catalyst / Promoter K₂CO₃ (Heterogeneous Base)Pd(OAc)₂ / Xantphos (or Oxime-palladacycles)
Typical Temperature 20–25 °C (Room Temperature)60–80 °C
Reaction Time 1–2 hours4–12 hours
Average Yield 75% – 95%60% – 85%
Primary Challenge Moisture sensitivity (hydrolysis)Decarbonylation side-reactions
Target Scaffold Chromone-3-carboxamidesChromone-3-aryl ketones
Atom Economy High (HCl is the only byproduct)Moderate (Boronic acid & halide waste)

Strategic Recommendations

  • For Library Generation (Drug Discovery): If your goal is to rapidly generate a library of privileged structures for high-throughput screening, System A is vastly superior. The reactions are fast, proceed at room temperature, and purification often only requires simple filtration and recrystallization.

  • For Core Scaffold Modification: If you are attempting to build extended conjugated systems or complex biaryl architectures, System B is required. However, you must strictly adhere to anhydrous conditions and utilize large bite-angle ligands (like Xantphos) to prevent the loss of the critical carbonyl linker via decarbonylation.

References

  • Source: PrepChem.
  • A novel synthesis of 3-(hydroxymethyl)chromones from o-hydroxy-w-(methylsulfinyl)
  • Source: New Journal of Chemistry (RSC)
  • Recent Advances in Acyl Suzuki Cross-Coupling Source: MDPI URL
  • Synthesis of New Chromene-Containing Pyrrolofullerenes Source: ResearchGate URL

Sources

A Senior Application Scientist's Guide to Benchmarking Chromone-3-Carbonyl Chloride-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark the performance of fluorescent probes derived from the chromone-3-carbonyl chloride scaffold. We will delve into the underlying mechanisms, provide a comparative analysis against alternative sensing strategies, and offer detailed experimental protocols to ensure rigorous and reproducible performance validation.

The Chromone Scaffold: A Privileged Structure in Fluorescent Probe Design

The chromone (4H-1-benzopyran-4-one) framework is a versatile and widely utilized heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, bicyclic structure and favorable photophysical properties, such as visible excitation and emission wavelengths, make it an excellent starting point for the development of fluorescent probes.[1][3] The chromone core can be chemically modified at various positions to tune its spectroscopic characteristics and introduce specific functionalities for analyte recognition.[4]

The introduction of a highly reactive carbonyl chloride group at the 3-position transforms the chromone scaffold into a powerful tool for detecting nucleophilic species. This electrophilic center readily reacts with analytes possessing available lone pairs, such as the sulfhydryl groups of biothiols, leading to a distinct change in the molecule's electronic structure and, consequently, its fluorescence output.[5]

Mechanism of Action: From Quenched Precursor to Fluorescent Product

The fundamental principle behind many this compound-derived probes is a reaction-based sensing mechanism that modulates the fluorophore's intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes. In its native state, the probe is often designed to be weakly fluorescent or non-fluorescent ("turned-off"). The electron-withdrawing nature of the carbonyl chloride group can quench the fluorescence of the chromone core.

Upon reaction with a nucleophilic analyte, such as a biothiol (e.g., Cysteine, Glutathione), an amide or thioester bond is formed. This covalent modification alters the electronic properties of the substituent at the 3-position, often disrupting the quenching pathway. This "turn-on" mechanism results in a significant enhancement of fluorescence intensity, providing a direct and measurable signal corresponding to the analyte concentration.

cluster_0 Sensing Mechanism Probe This compound Probe (Low Fluorescence) Product Chromone-Amide/Thioester Adduct (High Fluorescence) Probe->Product Covalent Bonding (Nucleophilic Acyl Substitution) Analyte Nucleophilic Analyte (e.g., Biothiol, R-SH) Analyte->Product Reacts with Probe

Caption: General sensing mechanism of a this compound probe.

Comparative Analysis: Chromone Probes vs. The Alternatives

The detection of specific analytes, particularly biothiols, is a highly competitive field with numerous established probe chemistries.[6] The performance of a new chromone-based probe must be benchmarked against these alternatives to establish its utility and potential advantages. The primary competing mechanisms for biothiol detection include Michael addition reactions, nucleophilic aromatic substitution, and disulfide cleavage.[7][8][9]

Probe Class / MechanismRepresentative FluorophoreTarget Analyte(s)Excitation λ (nm)Emission λ (nm)Limit of Detection (LOD)Key Advantages & Disadvantages
Chromone-Derived (Acyl Substitution) ChromoneBiothiols, Amines~345[10]~439[10]Analyte DependentAdv: Good photostability, tunable properties.[1] Disadv: Potential for hydrolysis, reactivity with multiple nucleophiles requires careful design for selectivity.
Michael Addition Coumarin, NaphthalimideBiothiols (GSH, Cys, Hcy)~430[8]~550[8]~20-50 nMAdv: High reactivity with thiols, reversible probes possible.[8] Disadv: Can suffer from interference by other nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) NBD (Nitrobenzoxadiazole)Cys/Hcy over GSH~468~550~30 nM[11]Adv: Excellent selectivity for Cys/Hcy possible, large fluorescence turn-on.[11] Disadv: NBD-Cl itself is reactive and can have background signal.
Dinitrobenzenesulfonyl (DNBS) Cleavage BODIPY, CyanineThiophenol, Biothiols~500-650[12][13]~515-700[12][13]~10-35 nM[13]Adv: Very effective quenching group leading to low background and high signal-to-noise.[12] Disadv: Reaction can be slow; requires cleavage of the protecting group.
Disulfide Cleavage Fluorescein, RhodamineThiols~490~520μM to mM range[14]Adv: Highly selective for thiols via thiol-disulfide exchange.[14] Disadv: Often requires a large excess of analyte, slower reaction kinetics.

Note: Specific photophysical properties and LODs are highly dependent on the exact molecular structure, solvent, and experimental conditions. The values presented are representative examples from the literature.

Experimental Design: A Validated Workflow for Probe Benchmarking

To rigorously assess the performance of a novel chromone-based fluorescent probe, a systematic and self-validating experimental workflow is essential. This ensures that the observed results are a true reflection of the probe's interaction with its target analyte and not an artifact of the experimental conditions.

cluster_workflow Probe Benchmarking Workflow A 1. Synthesis & Characterization B 2. Photophysical Property Analysis A->B C 3. Selectivity & Interference Assay B->C D 4. Sensitivity & LOD Determination C->D E 5. pH Stability & Photostability D->E F 6. Cytotoxicity Assay (e.g., MTT) E->F G 7. Live Cell Imaging & Application F->G

Caption: A validated workflow for benchmarking fluorescent probe performance.

Detailed Protocol: Evaluating a Novel Chromone-Based Probe for Biothiol Detection

This protocol outlines the key steps for characterizing a probe's performance in vitro before proceeding to cellular applications.

1. Materials & Reagents:

  • Chromone-based fluorescent probe

  • Target analytes: L-cysteine (Cys), L-homocysteine (Hcy), L-glutathione (GSH)

  • Interfering species: Other natural amino acids (e.g., Alanine, Serine, Lysine, etc.), reactive oxygen species (e.g., H₂O₂), common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4. Other buffers (e.g., Tris-HCl) can be used, but consistency is key.

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

  • Instrumentation: Fluorescence spectrophotometer, UV-Vis spectrophotometer, pH meter, 96-well microplate reader.

2. Preparation of Solutions:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of the chromone probe in anhydrous DMSO. Store in the dark at -20°C.

    • Rationale: DMSO is a common solvent for organic probes, ensuring solubility before dilution into aqueous buffers.[15]

  • Analyte Stock Solutions: Prepare 10 mM stock solutions of all amino acids and other analytes in PBS buffer (pH 7.4). Prepare fresh to avoid oxidation, especially for thiols.

3. Photophysical Characterization:

  • Objective: To determine the optimal excitation and emission wavelengths.

  • Procedure:

    • Dilute the probe stock solution to a final concentration of 10 µM in PBS buffer.

    • Add a 10-fold excess of the primary target analyte (e.g., 100 µM GSH). Incubate for the expected reaction time (e.g., 15-30 minutes).

    • Record the absorption spectrum using a UV-Vis spectrophotometer to find the maximum absorption wavelength (λ_abs).

    • Using the λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum to find the maximum emission wavelength (λ_em).

    • Record the emission spectrum of the probe alone (10 µM) under the same conditions to establish the background fluorescence.

4. Selectivity and Interference Assay:

  • Objective: To assess the probe's specific response to the target analyte over other biologically relevant species.[12]

  • Procedure:

    • In separate wells of a 96-well plate, add the probe to a final concentration of 10 µM.

    • To each well, add a different potential interfering species to a final concentration of 100 µM (a 10-fold excess).

    • To a final well, add only the primary target analyte (e.g., GSH) at 100 µM.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity of each well using the predetermined λ_ex and λ_em.

    • Compare the fluorescence enhancement. An ideal probe shows a significant signal increase only in the presence of the target analyte.

5. Sensitivity and Limit of Detection (LOD) Determination:

  • Objective: To determine the concentration range over which the probe provides a linear response and its lowest detectable concentration.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of the target analyte (e.g., 0-100 µM).[12]

    • Incubate the solutions for the optimal reaction time.

    • Measure the fluorescence intensity at λ_em for each concentration.

    • Plot the fluorescence intensity versus the analyte concentration. The linear range of this plot is the working range of the probe.

    • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe alone) and k is the slope of the linear regression curve.

6. pH Stability Test:

  • Objective: To ensure the probe is stable and responsive within a physiologically relevant pH range.

  • Procedure:

    • Prepare a series of buffers with pH values ranging from 4 to 10.

    • In two sets of these buffers, prepare solutions of the probe (10 µM).

    • To one set, add the target analyte (e.g., 100 µM GSH). Leave the other set as a control.

    • Measure the fluorescence intensity of all solutions.

    • An ideal probe should show stable, low fluorescence in the absence of the analyte and a strong, stable signal in its presence across the physiological pH range (typically pH 6-8).[12]

7. Live Cell Imaging Protocol:

  • Objective: To demonstrate the probe's utility for detecting the target analyte in a biological context.

  • Procedure:

    • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom imaging dish and culture to ~70-80% confluency.[16]

    • Probe Loading: Wash the cells once with warm PBS. Incubate the cells with the probe (e.g., 5-10 µM in serum-free media) for 30 minutes at 37°C.[16]

    • Washing: Wash the cells 2-3 times with warm PBS to remove any excess, unbound probe.[16]

    • Imaging: Add fresh imaging buffer (e.g., PBS or HBSS) to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's λ_ex and λ_em. A bright intracellular fluorescence would indicate the presence of the target analyte.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of reagents for developing fluorescent probes. Their straightforward reaction mechanism with nucleophiles, combined with the favorable photophysical properties of the chromone core, allows for the rational design of "turn-on" sensors. However, rigorous benchmarking is paramount. By systematically evaluating new probes against established alternatives and following validated experimental workflows, researchers can confidently establish their performance characteristics. Future advancements will likely focus on enhancing selectivity for specific biothiols over others, developing two-photon and near-infrared (NIR) chromone probes for deeper tissue imaging, and creating ratiometric sensors to account for variations in probe concentration and environmental factors.

References

  • Highly Selective Fluorescence off-on Probes for Biothiols and Imaging in Live Cells. PMC. [Link]

  • A Highly Selective and Sensitive Fluorescent Probe With a Large Stokes Shift for Near-Infrared Visualization of Endogenous and Exogenous Biothiols in Living Cells. IMR Press. [Link]

  • Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. [Link]

  • Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. MDPI. [Link]

  • Comparison of different methods for biothiols determination. ResearchGate. [Link]

  • Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells. RSC Publishing. [Link]

  • Chemical structures of chromenone derived compounds (chromone and...). ResearchGate. [Link]

  • Physiochemical, Optical and Biological Activity of Chitosan-Chromone Derivative for Biomedical Applications. PMC. [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. [Link]

  • Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst (RSC Publishing). [Link]

  • Reactivity and photophysical behavior of chromone triplet. A laser flash photolysis study. Canadian Journal of Chemistry. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. PMC. [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. PMC. [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. ACS Publications. [Link]

  • Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. PubMed. [Link]

  • The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. MDPI. [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid | Request PDF. ResearchGate. [Link]

  • Recent Progress in the Development of Fluorescent Probes for Thiophenol. MDPI. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • (PDF) Thiol Reactive Probes and Chemosensors. ResearchGate. [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. PubMed. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

  • The Synthesis of a New Class of Highly Fluorescent Chromones via an Inverse-Demand Hetero-Diels-Alder Reaction. PubMed. [Link]

  • A novel chromone Schiff base as Zn2+ turn-on fluorescent chemosensor in a mixed solution. SpringerLink. [Link]

  • The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. MDPI. [Link]

  • Fe(III)-Based Fluorescent Probe for High-Performance Recognition, Test Strip Analysis, and Cell Imaging of Carbon Monoxide. PubMed. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • A Twisted Chromophore that Powers a Fluorescent Protein Chloride Sensor. ChemRxiv. [Link]

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Safety Operating Guide

Personal protective equipment for handling Chromone-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist

Executive Safety Summary

Compound: Chromone-3-carbonyl chloride (4-Oxo-4H-1-benzopyran-3-carbonyl chloride) CAS: 17692-63-6 Molecular Formula: C₁₀H₅ClO₃

Handling this compound requires a shift from standard organic handling to moisture-exclusion protocols . As an acid chloride, this compound is an electrophilic acylating agent. Upon contact with ambient moisture or mucosal membranes, it undergoes rapid hydrolysis to release hydrogen chloride (HCl) gas and Chromone-3-carboxylic acid .

The primary safety objective is preventing the inhalation of fugitive HCl vapors and dermal burns from the parent compound. This guide synthesizes field-proven containment strategies with rigorous PPE selection to ensure operator safety during synthesis, transfer, and disposal.

Hazard Mechanism & Causality

To select the correct PPE, one must understand the "Why" behind the hazard.

  • Hydrolytic Instability: The carbon-chlorine bond in the acyl chloride group is highly polarized. Water acts as a nucleophile, attacking the carbonyl carbon.

    • Reaction:

      
      
      
    • Consequence: This reaction is exothermic. In a humid environment (e.g., lungs, eyes), it generates concentrated hydrochloric acid in situ, leading to immediate chemical burns and respiratory edema.

  • Sensitization Potential: While the chromone core is often pharmacologically active, the reactive acyl chloride moiety can acylate tissue proteins, potentially leading to sensitization or allergic dermatitis upon repeated sub-clinical exposures.

PPE Selection Matrix

Standard laboratory PPE (lab coat, safety glasses) is insufficient for acid chlorides.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double-gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield)Acid chlorides can permeate standard nitrile. Double gloving provides a "sacrificial" outer layer. Laminate gloves are required for prolonged handling or spill cleanup due to broader chemical resistance.
Respiratory Engineering Control: Fume Hood (Face velocity > 100 fpm). Backup: Full-face respirator with Acid Gas (E) and Particulate (P100) cartridges.The primary hazard is HCl gas evolution. A half-mask is insufficient because it leaves the eyes exposed to acid vapors.
Eye/Face Chemical Splash Goggles (Indirect vented) + Face Shield Safety glasses allow vapors to bypass the lens. A face shield is mandatory when transferring volumes > 50 mL or working outside a hood (not recommended).
Body Chemical-Resistant Apron (Neoprene or Butyl) over standard cotton lab coat.Cotton absorbs acid chlorides, holding them against the skin. An impervious apron prevents saturation during splashes.

PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling this compound Scale_Check Check Scale & State Start->Scale_Check Small_Scale Solid / Small Scale (< 5g) Scale_Check->Small_Scale Low Risk Large_Scale Solution / Large Scale (> 5g) Scale_Check->Large_Scale High Risk Basic_PPE Standard PPE: Nitrile Gloves (Double) Lab Coat Safety Glasses Fume Hood Small_Scale->Basic_PPE Enhanced_PPE Enhanced PPE: Silver Shield Gloves Splash Goggles + Face Shield Chem-Resistant Apron Fume Hood Large_Scale->Enhanced_PPE Resp_Check Is Fume Hood Available? Basic_PPE->Resp_Check Enhanced_PPE->Resp_Check Respirator REQUIRED: Full-Face Respirator (Cartridge: Acid Gas/P100) Resp_Check->Respirator No (Emergency Only) Proceed Proceed with Protocol Resp_Check->Proceed Yes Respirator->Proceed

Figure 1: Decision tree for selecting appropriate PPE based on operational scale and engineering control availability.

Operational Protocol: Handling & Transfer

Pre-Requisite: All operations must occur within a certified chemical fume hood.

Step 1: Weighing (Solid Phase)

  • Challenge: Static electricity can scatter the fine powder; ambient humidity degrades the reagent.

  • Protocol:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, tare a dry, screw-top vial.

    • Transfer the solid quickly into the vial and cap immediately.

    • Wipe the exterior of the vial with a dry tissue before removing it from the hood to weigh.

    • Never weigh open containers of acid chlorides on an open bench.

Step 2: Reaction Setup

  • Solvent Selection: Use anhydrous solvents (Dichloromethane, THF, or Toluene). Moisture in solvents will consume the reagent and release HCl.

  • Glassware: Oven-dried glassware is mandatory. Flush the system with Nitrogen or Argon.

  • Addition: If adding as a solution, use a pressure-equalizing addition funnel to contain vapors.

Step 3: Quenching (The Critical Step)

  • Risk: Quenching unreacted acid chloride releases a burst of heat and gas.

  • Protocol:

    • Cool the reaction mixture to 0°C.

    • Add the quenching agent (usually water, saturated NaHCO₃, or an amine) dropwise .

    • Monitor for gas evolution (bubbling).

    • Ensure the fume hood sash is lowered to the working height.

Emergency Response & Spill Management

Scenario: Benchtop Spill (Solid or Liquid)

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if the sash must be raised significantly.

  • Contain: Cover the spill with a Dry Neutralizing Absorbent (e.g., Sodium Carbonate/Sand mixture or commercial acid neutralizer).

    • Note: Do not use paper towels initially; they can ignite or degrade rapidly with concentrated acid chlorides.

  • Neutralize: Once absorbed, slowly mist with water (if using a carbonate base) to promote hydrolysis and neutralization in a controlled manner.

  • Disposal: Scoop into a hazardous waste bag labeled "Corrosive - Acidic Debris."

Scenario: Skin/Eye Contact [1][2][3][4][5][6]

  • Skin: Immediate flush with water for 15 minutes.[3][4][5][6][7] Do not use neutralizing pastes (bicarbonate) on the skin, as the heat of neutralization can worsen burns.

  • Eyes: Flush for 15 minutes holding eyelids open.[5] Seek immediate medical attention.

Waste Disposal Protocol

Direct disposal of active acid chlorides into solvent waste drums is dangerous; it can pressurize the drum.

Neutralization Workflow:

  • Dilution: Dissolve the waste material in a non-reactive solvent (e.g., Toluene or DCM).

  • Hydrolysis (Controlled):

    • Place the solution in a beaker in the fume hood.

    • Slowly add Methanol (reacts to form the methyl ester + HCl) or Ice Water (hydrolyzes to acid + HCl).

    • Tip: Methanol is often preferred as the reaction is smoother than water.

  • Neutralization: Once hydrolysis is complete (no more heat/gas), adjust the pH to 6-8 using Sodium Bicarbonate solution.

  • Disposal: Separate layers (if aqueous/organic) and dispose of in respective "Halogenated Organic" or "Aqueous" waste streams.

Disposal_Workflow Waste Active Waste (Acid Chloride) Solvent Dilute in Toluene/DCM Waste->Solvent Quench Add Methanol (Dropwise) Solvent->Quench Check Wait for Gas Cessation Quench->Check Base Neutralize with NaHCO3 Check->Base Bin Waste Drum Base->Bin

Figure 2: Safe neutralization and disposal workflow for acid chloride waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Chromium(III) chloride hexahydrate (General Acid Chloride Handling Context). MilliporeSigma.[2]

  • University of California, Merced. (n.d.). Standard Operating Procedure: Decontamination/Waste Disposal Procedure (Acid Chlorides).

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Chromone-3-carboxaldehyde (Structural Analog Hazard Data). Thermo Fisher Scientific.

  • Lab Alley. (2024).[3] How to Dispose of Hydrochloric Acid and Acid Chlorides.

Sources

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